molecular formula C14H21NO2 B109537 Meprylcaine CAS No. 495-70-5

Meprylcaine

Cat. No.: B109537
CAS No.: 495-70-5
M. Wt: 235.32 g/mol
InChI Key: VXJABHHJLXLNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meprylcaine is a synthetic local anesthetic compound that exhibits a potent and relatively non-selective inhibitory action on monoamine transporters (MATs) . Its primary research value lies in its ability to block the reuptake of key neurotransmitters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—thereby elevating their synaptic levels and producing a characteristic stimulant effect . This mechanism of action, which is reminiscent of cocaine, makes this compound a valuable pharmacological tool for neuroscientists investigating the roles of monoamine systems in reward, arousal, and sensorimotor function . Studies utilizing this compound have provided insights into neurobiological phenomena such as seizure sensitization following chronic norepinephrine transporter inhibition and the potentiation of convulsive activity through serotonin transporter blockade and 5-HT2C receptor interaction . As a research chemical structurally related to dimethocaine, it is used in preclinical settings to explore the effects of monoamine disruption and the neuropharmacology of synthetic stimulants . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methyl-2-(propylamino)propyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJABHHJLXLNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197810
Record name Meprylcaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-70-5
Record name Meprylcaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprylcaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meprylcaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPRYLCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82YT7WU9PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Meprylcaine Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of meprylcaine hydrochloride. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient. Data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental methodologies and visual representations of its mechanism of action and synthesis.

Core Physicochemical Data

This compound hydrochloride is a local anesthetic with stimulant properties.[1] Its chemical and physical characteristics are crucial for formulation development, analytical method development, and understanding its pharmacological profile.

General Information
IdentifierValue
Chemical Name[2-methyl-2-(propylamino)propyl] benzoate (B1203000) hydrochloride[2]
CAS Number956-03-6[3]
Molecular FormulaC₁₄H₂₂ClNO₂[4]
Molecular Weight271.78 g/mol [5]
SynonymsOracaine hydrochloride, Epirocaine hydrochloride[6][7]
Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound hydrochloride.

PropertyValueReference
Melting Point150-151 °C[3][4]
Boiling Point329.5 °C at 760 mmHg[4]
Density1 g/cm³[4]
pKa9.9[8]
LogP (Octanol/Water Partition Coefficient)3.37[8][9]
Flash Point153.1 °C[4]
Vapor Pressure0.000177 mmHg at 25 °C[4]
pH (1:50 aqueous solution)5.7[3]
Solubility Profile
SolventSolubilityReference
WaterSoluble[3]
EthanolSoluble (≥ 10 mg/mL)[6]
DMSOSparingly Soluble (1-10 mg/mL)[6]
PBS (pH 7.2)Soluble (≥ 10 mg/mL)[6]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound hydrochloride and the determination of its key physicochemical properties.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically a two-step process involving the formation of the this compound free base followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of this compound (free base)

This compound free base is synthesized via the esterification of 2-methyl-2-(propylamino)propan-1-ol (B109535) with benzoyl chloride.[1]

  • Materials: 2-methyl-2-(propylamino)propan-1-ol, benzoyl chloride, sodium hydroxide (B78521), ether, water.

  • Procedure:

    • A solution of 2-methyl-2-(propylamino)propan-1-ol is prepared in an aqueous sodium hydroxide solution.

    • Ether is added to the solution.

    • Benzoyl chloride is added dropwise to the stirred and cooled mixture, maintaining a temperature below 30°C.[10]

    • After the addition is complete, stirring is continued for an additional 30 minutes.[10]

    • The aqueous layer is separated, and the ether layer is washed with water, dried, and evaporated to yield this compound as an oil.[10]

Step 2: Formation of this compound Hydrochloride

The this compound free base is then converted to its hydrochloride salt to enhance its stability and water solubility.[5]

  • Materials: this compound (oil from Step 1), concentrated hydrochloric acid, isopropanol (B130326).

  • Procedure:

    • Concentrated hydrochloric acid is slowly added to the this compound oil, resulting in an exothermic reaction and solidification of the product.[10]

    • The resulting solid is dissolved in boiling isopropanol.[10]

    • The solution is allowed to cool, leading to the crystallization of this compound hydrochloride as white crystals.[10]

    • The crystals are collected by filtration and can be recrystallized from isopropanol for further purification.[10]

Determination of Physicochemical Properties

The following are generalized protocols that can be adapted for the determination of the physicochemical properties of this compound hydrochloride.

2.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp).

  • Procedure:

    • A small amount of the dried, powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.[11]

    • The capillary tube is placed in the heating block of the melting point apparatus.[6]

    • The sample is heated at a steady rate until the temperature is approximately 20°C below the expected melting point.[11]

    • The heating rate is then reduced to approximately 1-2°C per minute.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.[11]

2.2.2. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

  • Reagents: this compound hydrochloride solution (e.g., 1 mM), standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), potassium chloride (KCl) solution (to maintain constant ionic strength).

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.[12]

    • A known volume and concentration of this compound hydrochloride solution is prepared. The solution can be made acidic (pH 1.8-2.0) with 0.1 M HCl.[12]

    • The solution is titrated with a standardized NaOH solution, adding the titrant in small increments.[12]

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.[12]

    • The titration is continued until the pH reaches approximately 12-12.5.[12]

    • A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.[13]

2.2.3. Solubility Determination

The solubility of this compound hydrochloride in various solvents is determined by the shake-flask method.

  • Apparatus: Vials with screw caps, analytical balance, shaker or vortex mixer, analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

    • The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of this compound hydrochloride in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

2.2.4. Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is determined using the shake-flask method according to OECD Guideline 107.

  • Apparatus: Separatory funnel or centrifuge tubes, shaker, analytical instrumentation for quantification (e.g., HPLC-UV).

  • Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound hydrochloride.

  • Procedure:

    • A known amount of this compound hydrochloride is dissolved in either water or n-octanol.

    • The solution is placed in a separatory funnel with the other immiscible phase.

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for phase separation.[8]

    • The concentration of this compound hydrochloride in both the aqueous and octanol (B41247) phases is determined by a suitable analytical method.[4][8]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4]

Mechanism of Action and Synthesis Workflow

The following diagrams illustrate the mechanism of action and the synthesis workflow of this compound hydrochloride.

Meprylcaine_Hydrochloride_Mechanism_of_Action cluster_0 Local Anesthetic Action cluster_1 Stimulant Action This compound This compound (Lipophilic form) Neuron Neuronal Membrane This compound->Neuron Penetrates Meprylcaine_ion This compound (Cationic form) Neuron->Meprylcaine_ion Ionizes in axoplasm Na_channel Voltage-gated Sodium Channel Meprylcaine_ion->Na_channel Binds to receptor site No_AP Blockade of Nerve Impulse Na_channel->No_AP Inhibits Na+ influx Meprylcaine_stim This compound DAT Dopamine Transporter (DAT) Meprylcaine_stim->DAT Inhibits NET Norepinephrine Transporter (NET) Meprylcaine_stim->NET Inhibits SERT Serotonin Transporter (SERT) Meprylcaine_stim->SERT Inhibits Increased_Monoamines Increased Synaptic Monoamines DAT->Increased_Monoamines NET->Increased_Monoamines SERT->Increased_Monoamines

Caption: Mechanism of action of this compound hydrochloride.

Meprylcaine_Hydrochloride_Synthesis_Workflow cluster_workflow Synthesis Workflow Reactant1 2-methyl-2-(propylamino)propan-1-ol Esterification Esterification (in basic aqueous/ether medium) Reactant1->Esterification Reactant2 Benzoyl Chloride Reactant2->Esterification FreeBase This compound Free Base (Oil) Esterification->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation Reactant3 Concentrated HCl Reactant3->SaltFormation CrudeProduct Crude this compound HCl SaltFormation->CrudeProduct Crystallization Crystallization (from boiling isopropanol) CrudeProduct->Crystallization FinalProduct Purified this compound HCl (Crystals) Crystallization->FinalProduct

References

Meprylcaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic of the ester class, exerts its therapeutic effects by modulating the function of voltage-gated sodium channels (NaV channels). This guide provides an in-depth examination of the presumed mechanism of action of this compound on these critical determinants of nerve impulse transmission. While specific quantitative electrophysiological data for this compound are not abundant in recent literature, its action is understood through the well-established principles of local anesthetic pharmacology. This document outlines the fundamental concepts of state-dependent channel blockade, the modulated receptor hypothesis, and the specific molecular interactions that likely govern this compound's anesthetic properties. Furthermore, it details the standard experimental protocols used to characterize such interactions, offering a framework for the empirical investigation of this compound and other novel local anesthetics.

Core Mechanism of Action: State-Dependent Blockade

The primary mechanism by which this compound and other local anesthetics induce a reversible block of nerve conduction is through their interaction with voltage-gated sodium channels.[1][2] These channels are integral membrane proteins that cycle through different conformational states—resting (closed), open, and inactivated—to propagate action potentials.[3] Local anesthetics exhibit a state-dependent affinity, preferentially binding to the open and inactivated states of the channel over the resting state.[1] This preferential binding is the cornerstone of the modulated receptor hypothesis , which posits that the affinity of the drug for its binding site is modulated by the conformational state of the channel.[4]

This state-dependent interaction has significant physiological consequences. In rapidly firing neurons, such as those transmitting pain signals, sodium channels spend more time in the open and inactivated states. This increased dwell time in high-affinity states enhances the binding of the local anesthetic, leading to a more pronounced nerve block. This phenomenon is known as use-dependent block or frequency-dependent block .[4]

This compound, being a local anesthetic, is presumed to follow this fundamental principle. It likely gains access to its binding site within the inner pore of the sodium channel when the channel is in the open state and binds with higher affinity to the inactivated state, thereby stabilizing this non-conducting conformation.[1][2]

The this compound Binding Site: A Molecular Perspective

Structural and mutational studies on various local anesthetics have identified the binding site within the pore-forming α-subunit of the voltage-gated sodium channel.[2] The receptor site is located in the inner vestibule of the channel pore and is formed by amino acid residues on the S6 transmembrane segments of domains III and IV.[2] Key aromatic residues, such as phenylalanine and tyrosine, within these segments are critical for the binding of local anesthetics.[1][5]

This compound, as an ester-type local anesthetic, possesses a lipophilic aromatic ring and a hydrophilic tertiary amine group connected by an intermediate ester linkage.[6] It is hypothesized that the lipophilic portion of the this compound molecule interacts with these hydrophobic residues in the S6 segments, while the protonated tertiary amine may interact with other residues and electrostatically obstruct the passage of sodium ions.

The interaction can be visualized through two primary pathways for the drug to reach its binding site:

  • The Hydrophilic Pathway: The protonated, charged form of this compound can access the binding site from the intracellular side when the channel's activation gate is open.

  • The Hydrophobic Pathway: The neutral, uncharged form of this compound can partition into the lipid membrane and access the binding site laterally through the channel's fenestrations.

Quantitative Analysis of this compound's Action

A thorough characterization of a local anesthetic's effect on voltage-gated sodium channels involves the quantification of its binding affinity to the different channel states. While specific data for this compound is limited, the following table outlines the key parameters that would be determined through electrophysiological studies and provides typical values for other well-characterized local anesthetics for comparative purposes.

ParameterDescriptionLidocaine (Typical Values)Mepivacaine (Typical Values)Bupivacaine (Typical Values)This compound (Hypothetical)
IC50 (Resting State) Concentration for 50% inhibition of channels in the resting state.~1-2 mM~1-2 mM~0.5-1 mMExpected to be in the high µM to mM range
IC50 (Inactivated State) Concentration for 50% inhibition of channels in the inactivated state.~10-50 µM~20-60 µM~5-20 µMExpected to be in the low to mid µM range
Kd (Open State) Dissociation constant for binding to the open channel state.~20-400 µM~30-500 µM~10-200 µMExpected to be in the µM range
Kon (Open State) Association rate constant for the open state.Drug- and voltage-dependentDrug- and voltage-dependentDrug- and voltage-dependentTo be determined
Koff (Open State) Dissociation rate constant from the open state.Drug- and voltage-dependentDrug- and voltage-dependentDrug- and voltage-dependentTo be determined

Note: The values for Lidocaine, Mepivacaine, and Bupivacaine are approximate and can vary based on the specific sodium channel isoform and experimental conditions. The values for this compound are hypothetical and would require experimental determination.

Experimental Protocols for Characterizing this compound's Mechanism

The following protocols describe standard whole-cell patch-clamp electrophysiology techniques used to investigate the interaction of local anesthetics with voltage-gated sodium channels.[7][8][9] These methods would be directly applicable to the study of this compound.

Cell Preparation and Recording
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing a specific human sodium channel isoform (e.g., NaV1.5 for cardiac applications, or neuronal isoforms like NaV1.7 for pain studies).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Pipette resistance should be 2-4 MΩ. Series resistance should be compensated by at least 80%.

Protocol for Tonic (Resting State) Block
  • Objective: To determine the affinity of this compound for the resting state of the sodium channel.

  • Voltage Protocol: From a hyperpolarized holding potential (e.g., -140 mV) where most channels are in the resting state, a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) is applied at a very low frequency (e.g., every 30 seconds) to minimize use-dependent block.

  • Data Analysis: The peak sodium current is measured before and after the application of various concentrations of this compound. A concentration-response curve is generated to determine the IC50 for the resting state.

Protocol for Use-Dependent (Phasic) Block
  • Objective: To assess the frequency-dependent block by this compound.

  • Voltage Protocol: A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.

  • Data Analysis: The peak current of each pulse in the train is normalized to the peak current of the first pulse. The rate and extent of current reduction at different frequencies indicate the degree of use-dependent block.

Protocol for Steady-State Inactivation
  • Objective: To determine the affinity of this compound for the inactivated state of the sodium channel.

  • Voltage Protocol: A series of 500 ms (B15284909) conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV) are applied, followed by a constant test pulse (e.g., to -10 mV).

  • Data Analysis: The peak current during the test pulse is plotted against the pre-pulse potential. The data are fitted with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V1/2). A hyperpolarizing shift in V1/2 in the presence of this compound indicates stabilization of the inactivated state. The IC50 for the inactivated state can be calculated from the magnitude of this shift at different drug concentrations.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the core concepts of this compound's mechanism of action and the experimental workflows used for its characterization.

G Resting Resting (Closed) Open Open Resting->Open Depolarization Resting_Drug Resting-Meprylcaine (Low Affinity) Resting->Resting_Drug Inactivated Inactivated Open->Inactivated Inactivation Open_Drug Open-Meprylcaine (High Affinity) Open->Open_Drug This compound (Fast On-rate) Inactivated->Resting Repolarization Inactivated_Drug Inactivated-Meprylcaine (Highest Affinity) Inactivated->Inactivated_Drug Resting_Drug->Open_Drug Open_Drug->Inactivated_Drug Inactivated_Drug->Resting_Drug

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis HEK_cells HEK293 cells expressing NaV channel isoform Culture Cell Culture Plating Plate cells for recording Culture->Plating Patch Establish Whole-Cell Configuration Plating->Patch Record_baseline Record baseline Na+ currents Patch->Record_baseline Apply_drug Apply this compound Record_baseline->Apply_drug Record_drug Record currents in presence of drug Apply_drug->Record_drug Washout Washout this compound Record_drug->Washout Tonic_block Tonic Block Analysis (IC50 Resting) Washout->Tonic_block Use_dependent_block Use-Dependent Block Analysis Washout->Use_dependent_block Inactivation_analysis Steady-State Inactivation Analysis (V1/2 shift) Washout->Inactivation_analysis

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound, like other classical local anesthetics, is presumed to function by blocking voltage-gated sodium channels in a state-dependent manner. Its preferential binding to the open and inactivated states of the channel leads to a frequency- and voltage-dependent inhibition of nerve impulse propagation. While specific quantitative data on this compound's interaction with different NaV channel isoforms are needed to fully delineate its pharmacological profile, the experimental protocols and theoretical framework outlined in this guide provide a comprehensive approach for such investigations. A detailed understanding of this compound's mechanism of action is crucial for its rational use and for the development of novel, more selective local anesthetics with improved therapeutic indices.

References

Meprylcaine's Inhibition of Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a synthetic ester-type local anesthetic, has garnered significant interest for its potent inhibitory effects on monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1] This activity profile distinguishes it from many other local anesthetics and aligns it more closely with the pharmacological actions of cocaine, suggesting a potential for psychostimulant effects and abuse liability.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with these critical transporters, including available data on its inhibitory potency, detailed experimental protocols for assessing such interactions, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Monoamine Transporters

This compound is a compound structurally related to other ester-type local anesthetics like dimethocaine.[1] Its primary mechanism as a local anesthetic involves the blockade of voltage-gated sodium channels. However, its notable affinity for monoamine transporters underpins its central nervous system stimulant properties.[3]

Monoamine transporters (MATs) are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis. By inhibiting these transporters, this compound increases the synaptic concentration and duration of action of these neurotransmitters, leading to enhanced dopaminergic, serotonergic, and noradrenergic signaling.[1]

Quantitative Data on this compound's Inhibitory Activity

While research confirms that this compound is a potent inhibitor of DAT, SERT, and NET, with a potency that is often compared to that of cocaine, specific IC50 and Ki values are not widely available in the public domain.[1] Rat synaptosome studies have suggested sub-micromolar efficacy for all three transporters.[1] The table below summarizes the available information on its inhibitory activity.

TransporterThis compound IC50 (µM)This compound Ki (µM)Qualitative Potency DescriptionCocaine Ki (µM)
Dopamine Transporter (DAT) Data not availableData not availablePotent inhibitor with affinity rivaling cocaine.[1]~0.2 - 0.7
Serotonin Transporter (SERT) Data not availableData not availablePotent inhibitor.[1]~0.2 - 0.7
Norepinephrine Transporter (NET) Data not availableData not availablePotent inhibitor.[1]~0.2 - 0.7

Note: The lack of specific quantitative data for this compound highlights a gap in the current publicly available literature and underscores the need for further research to fully characterize its pharmacological profile.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro radioligand uptake inhibition assay, a common method used to determine the inhibitory potency of a compound like this compound on monoamine transporters. This protocol is based on general methodologies described in the literature and can be adapted for DAT, SERT, or NET by using the appropriate cell line and radiolabeled substrate.

Objective

To determine the 50% inhibitory concentration (IC50) of this compound for the dopamine transporter (DAT) in a cell-based assay.

Materials
  • Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: [3H]-Dopamine.

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Cocaine hydrochloride.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Cell Culture and Plating
  • Culture HEK-hDAT cells in appropriate growth medium supplemented with a selection agent to maintain transporter expression.

  • The day before the assay, seed the cells into a 96-well plate at a density of approximately 50,000 cells per well.

  • Incubate overnight to allow for cell adherence.

Uptake Inhibition Assay
  • Prepare serial dilutions of this compound and cocaine in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • On the day of the assay, aspirate the growth medium from the wells and wash the cells once with 100 µL of room temperature assay buffer.

  • Add 50 µL of the various concentrations of this compound, cocaine (for positive control), or assay buffer (for vehicle control) to the appropriate wells.

  • Pre-incubate the plate at room temperature for 10-20 minutes.

  • Prepare the radiolabeled substrate solution by diluting [3H]-Dopamine in assay buffer to a final concentration of approximately 200 nM.

  • To initiate the uptake reaction, add 50 µL of the [3H]-Dopamine solution to each well.

  • Incubate the plate at room temperature for a short period, typically 1-5 minutes, to measure the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the solution from the wells and washing three times with ice-cold assay buffer.

  • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes.

  • Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.

  • Quantify the amount of [3H]-Dopamine taken up by the cells using a microplate scintillation counter.

Data Analysis
  • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor like cocaine) from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway of a Monoamine Transporter

Monoamine_Transporter_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Monoamine Monoamine Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Monoamine->Monoamine_Transporter Binds to Reuptake Reuptake Monoamine_Transporter->Reuptake Mediates Vesicle Synaptic Vesicle Reuptake->Vesicle Repackaging Packaging Packaging This compound This compound This compound->Monoamine_Transporter Inhibits

Caption: Monoamine transporter signaling and inhibition by this compound.

Experimental Workflow for Monoamine Transporter Inhibition Assay

Experimental_Workflow start Start: Culture Cells (e.g., HEK-hDAT) seed_plate Seed Cells into 96-well Plate start->seed_plate wash_cells Wash Cells with Assay Buffer seed_plate->wash_cells prepare_compounds Prepare Serial Dilutions of this compound add_compounds Add this compound/ Controls to Wells prepare_compounds->add_compounds wash_cells->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_radioligand Initiate Uptake with [3H]-Dopamine pre_incubate->add_radioligand incubate Incubate for Uptake add_radioligand->incubate terminate Terminate Uptake and Wash incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Data Analysis: Calculate IC50 measure->analyze end_node End: Determine Inhibitory Potency analyze->end_node

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Logical Relationship of this compound's Inhibitory Effects

Meprylcaine_Inhibition cluster_transporters Monoamine Transporters This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits

Caption: this compound as a non-selective inhibitor of monoamine transporters.

Conclusion

References

Meprylcaine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic of the ester class, presents a unique molecular architecture that has been a subject of interest in the study of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the core principles governing the anesthetic potency, duration of action, and potential toxicity of this compound and its analogs. By examining the interplay between its lipophilic, intermediate, and hydrophilic domains, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile. Detailed experimental protocols for the evaluation of local anesthetics are also provided, alongside visualizations of key pathways and workflows to facilitate further research and development in this area.

Introduction to this compound

This compound, chemically known as [2-methyl-2-(propylamino)propyl] benzoate (B1203000), is a synthetic local anesthetic.[1] It belongs to the ester class of local anesthetics, structurally related to procaine (B135) and dimethocaine.[1] Like other local anesthetics, its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve membranes, which inhibits the initiation and propagation of nerve impulses.[2] this compound has also been noted for its stimulant properties due to its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[1]

The typical structure of a local anesthetic, which this compound follows, consists of three key components:

  • A lipophilic aromatic ring: In this compound, this is a benzoate group.

  • An intermediate ester linkage.

  • A hydrophilic tertiary amine group.

This tripartite structure is crucial for its anesthetic activity, governing its potency, onset, and duration of action.

Structure-Activity Relationship (SAR) of this compound Analogs

While specific quantitative SAR studies exclusively focused on a wide range of this compound analogs are limited in publicly available literature, a comprehensive understanding can be built by applying the well-established principles of local anesthetic SAR to the this compound scaffold. The following sections dissect the this compound molecule to postulate the effects of structural modifications.

The Lipophilic Aromatic Ring (Benzoate Group)

The aromatic ring is a critical determinant of a local anesthetic's potency, primarily through its influence on the molecule's lipophilicity.

  • Substitutions on the Aromatic Ring: Modifications to the benzene (B151609) ring of the benzoate group can significantly impact anesthetic activity.

    • Electron-donating groups (e.g., alkoxy, alkyl) at the ortho and para positions generally increase potency. This is attributed to an increase in lipid solubility and potentially enhanced interaction with the sodium channel receptor.

    • Electron-withdrawing groups (e.g., nitro, halogen) can have varied effects. While they may alter the pKa of the molecule, their impact on potency is less predictable and depends on the balance between electronic effects and changes in lipophilicity.

The Intermediate Ester Linkage

The ester bond in this compound is susceptible to hydrolysis by plasma esterases, which is a key pathway for its metabolism. This linkage influences the duration of action and the potential for allergic reactions.

  • Steric Hindrance: A key structural feature of this compound is the presence of two methyl groups on the carbon atom adjacent to the ester linkage. This steric hindrance is thought to protect the ester bond from rapid hydrolysis by plasma cholinesterases. This structural feature likely contributes to a longer duration of action compared to less hindered esters like procaine.

  • Isosteric Replacement: Replacing the ester linkage with an amide bond would convert this compound into an amide-type local anesthetic. Amides are generally more stable to hydrolysis and are metabolized in the liver. This modification would be expected to significantly increase the duration of action and alter the toxicity profile.

The Hydrophilic Terminal Amine

The tertiary amine group is essential for the water solubility of the hydrochloride salt formulation and for the interaction of the anesthetic with the sodium channel from the intracellular side of the nerve membrane.

  • Alkyl Chain Length: this compound features a propyl group on the amine. The nature of the N-alkyl substituents influences both potency and toxicity. Increasing the length of the alkyl chain generally increases lipid solubility and, up to a certain point, potency and duration of action. However, excessive chain length can lead to increased toxicity.

  • pKa: The pKa of the tertiary amine is a crucial factor determining the onset of action. The pKa dictates the proportion of the molecule that is in the uncharged, lipid-soluble base form at physiological pH, which is necessary to cross the nerve membrane. A pKa closer to physiological pH (7.4) results in a faster onset of action. Modifications to the amine structure that alter its basicity will, therefore, affect the onset time.

Quantitative Data

The following table summarizes the general relationships between physicochemical properties and the anesthetic profile, which are applicable to this compound and its potential analogs.

Physicochemical PropertyAnesthetic Parameter InfluencedGeneral Trend for Increased ActivityStructural Modification on this compound Scaffold to Achieve Trend
Lipid Solubility (logP) PotencyIncreasedAddition of alkyl or alkoxy groups to the aromatic ring; Increasing the length of the N-alkyl substituent.
Protein Binding Duration of ActionIncreasedIncreasing lipophilicity through modifications to the aromatic ring or N-alkyl group.
pKa Onset of ActionCloser to physiological pH (7.4)Modifications to the electronic properties of the terminal amine group.
Rate of Hydrolysis Duration of Action & ToxicityDecreasedIntroduction of steric hindrance around the ester linkage (already present in this compound).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy and potency of local anesthetics like this compound.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the inhibitory effect of a compound on voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.

Objective: To determine the concentration-dependent inhibition of sodium currents (IC50) by this compound and its analogs.

Materials:

  • Cultured neuronal cells (e.g., dorsal root ganglion neurons) or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells with Nav1.7).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound hydrochloride stock solution.

Procedure:

  • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

  • After obtaining a stable baseline recording, perfuse the cell with the first concentration of this compound.

  • Repeat the voltage-step protocol to measure the inhibited sodium current.

  • Wash out the drug with the external solution to ensure reversibility.

  • Repeat steps 5-7 for each concentration of the test compound.

  • Analyze the data by plotting the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo Evaluation: Rat Sciatic Nerve Block Model

This model assesses the sensory and motor nerve block characteristics of a local anesthetic in a living animal.

Objective: To determine the onset, duration, and intensity of sensory and motor blockade produced by this compound.

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • Nerve stimulator for accurate nerve localization.

  • Injection syringes with 27-gauge needles.

  • This compound hydrochloride solution at various concentrations.

  • Apparatus for assessing sensory block (e.g., hot plate, von Frey filaments).

  • Apparatus for assessing motor block (e.g., grip strength meter).

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Shave and sterilize the skin over the sciatic notch.

  • Use a nerve stimulator to locate the sciatic nerve (indicated by a paw twitch at a low current).

  • Once the nerve is located, inject a small volume (e.g., 0.2 mL) of the this compound solution.

  • Sensory Block Assessment: At regular intervals post-injection, assess the sensory block using a noxious stimulus (e.g., radiant heat from a hot plate). Record the latency for the rat to withdraw its paw. An increase in withdrawal latency indicates a sensory block.

  • Motor Block Assessment: At the same intervals, assess motor function by measuring the grip strength of the injected hindlimb. A decrease in grip strength indicates a motor block.

  • Continue monitoring until both sensory and motor functions return to baseline levels.

  • The onset of action is the time to the first sign of sensory or motor deficit. The duration of action is the time from onset until complete recovery.

In Vivo Evaluation: Mouse Tail-Flick Test

This is a simpler in vivo model for assessing the sensory blockade of a local anesthetic.

Objective: To determine the duration of the sensory block produced by this compound.

Materials:

  • Adult male mice.

  • Tail-flick apparatus with a radiant heat source.

  • Injection syringes with small-gauge needles.

  • This compound hydrochloride solution at various concentrations.

Procedure:

  • Determine the baseline tail-flick latency (TFL) for each mouse by applying the radiant heat source to the tail and measuring the time until the mouse flicks its tail away.

  • Inject a small volume (e.g., 20 µL) of the this compound solution subcutaneously at the base of the tail.

  • At regular intervals post-injection, re-measure the TFL.

  • An increase in TFL indicates a sensory block. The duration of the block is the time from injection until the TFL returns to the baseline level.

Visualizations

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_H+ LA-H⁺ (Cationic) LA LA (Uncharged Base) LA_H+->LA LA_intra LA (Uncharged Base) LA->LA_intra Diffusion Membrane LA_H+_intra LA-H⁺ (Cationic) LA_intra->LA_H+_intra Reprotonation Na_Channel Voltage-Gated Sodium Channel LA_H+_intra->Na_Channel Binding to Receptor Site Block Channel Block Na_Channel->Block

Caption: Mechanism of action for local anesthetics at the nerve membrane.

Experimental Workflow for In Vivo Sciatic Nerve Block

SciaticNerveBlock_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize LocateNerve Locate Sciatic Nerve (Nerve Stimulator) Anesthetize->LocateNerve Inject Inject this compound Solution LocateNerve->Inject Monitor Monitor Sensory & Motor Function (Regular Intervals) Inject->Monitor AssessSensory Assess Sensory Block (e.g., Hot Plate) Monitor->AssessSensory AssessMotor Assess Motor Block (e.g., Grip Strength) Monitor->AssessMotor Recovery Full Recovery? AssessSensory->Recovery AssessMotor->Recovery Recovery->Monitor No End End Recovery->End Yes

Caption: Workflow for evaluating local anesthetic efficacy using the rat sciatic nerve block model.

Conclusion

The structure-activity relationship of this compound, while not extensively detailed in dedicated studies, can be effectively understood through the established principles of local anesthetic pharmacology. Its characteristic hindered ester structure suggests a design aimed at balancing potency with a favorable duration of action and metabolic stability. The provided experimental protocols offer robust frameworks for the quantitative evaluation of this compound and novel analogs, facilitating the continued exploration of this class of local anesthetics. Future research focusing on the systematic modification of the this compound scaffold and the quantitative assessment of its pharmacological effects will be invaluable for the development of new local anesthetics with optimized clinical profiles.

References

An In-depth Technical Guide to the Synthesis of Meprylcaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Meprylcaine hydrochloride, a local anesthetic. The synthesis is presented as a multi-step pathway, commencing with the commercially available starting material, 2-amino-2-methyl-1-propanol (B13486). This document details the experimental protocols for each synthetic step, presents all quantitative data in a clear tabular format, and includes visualizations of the synthesis pathway and experimental workflows to aid in comprehension and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound hydrochloride is accomplished through a three-step process:

  • Reductive Amination: The synthesis begins with the N-alkylation of 2-amino-2-methyl-1-propanol with propionaldehyde (B47417) via reductive amination to yield the key intermediate, 2-methyl-2-(propylamino)propan-1-ol (B109535).

  • Esterification: The intermediate amino alcohol is then esterified with benzoyl chloride under Schotten-Baumann conditions to form the this compound free base.

  • Salt Formation: Finally, the this compound base is converted to its hydrochloride salt to enhance its stability and solubility.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Esterification (Schotten-Baumann) cluster_2 Step 3: Salt Formation 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Intermediate_1 2-methyl-2-(propylamino)propan-1-ol 2-amino-2-methyl-1-propanol->Intermediate_1 1. Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate_1 + Reducing_Agent Sodium Borohydride (B1222165) Reducing_Agent->Intermediate_1 in Methanol (B129727) Meprylcaine_Base This compound (free base) Intermediate_1->Meprylcaine_Base 2. Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Meprylcaine_Base + NaOH_aq aq. NaOH NaOH_aq->Meprylcaine_Base Meprylcaine_HCl This compound Hydrochloride Meprylcaine_Base->Meprylcaine_HCl 3. HCl HCl in Isopropanol (B130326) HCl->Meprylcaine_HCl

Fig. 1: Overall synthetic pathway for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-methyl-2-(propylamino)propan-1-ol

This procedure details the reductive amination of 2-amino-2-methyl-1-propanol with propionaldehyde using sodium borohydride as the reducing agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-amino-2-methyl-1-propanol89.1444.6 g0.5
Propionaldehyde58.0832.0 g0.55
Sodium Borohydride37.8328.4 g0.75
Methanol32.04500 mL-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methyl-1-propanol (44.6 g, 0.5 mol) in methanol (250 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add propionaldehyde (32.0 g, 0.55 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete to facilitate imine formation.

  • In a separate beaker, carefully dissolve sodium borohydride (28.4 g, 0.75 mol) in methanol (250 mL). Caution: This is an exothermic process and generates hydrogen gas. Ensure adequate ventilation.

  • Add the sodium borohydride solution dropwise to the reaction mixture over 1 hour, keeping the temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the remaining aqueous solution with 4 M sodium hydroxide (B78521) until the pH is greater than 10.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-methyl-2-(propylamino)propan-1-ol as a colorless to pale yellow oil. The product can be further purified by vacuum distillation if necessary.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-amino-2-methyl-1-propanol in Methanol prep2 Cool to 0-5 °C prep1->prep2 react1 Add Propionaldehyde prep2->react1 react2 Stir for 1h (Imine Formation) react1->react2 react3 Add NaBH4 solution react2->react3 react4 Stir for 12h at RT react3->react4 workup1 Quench with HCl react4->workup1 workup2 Remove Methanol workup1->workup2 workup3 Basify with NaOH workup2->workup3 workup4 Extract with Diethyl Ether workup3->workup4 workup5 Dry and Concentrate workup4->workup5 final_product 2-methyl-2-(propylamino)propan-1-ol workup5->final_product

Fig. 2: Experimental workflow for the reductive amination step.
Step 2: Synthesis of this compound (free base)

This step involves the esterification of the synthesized amino alcohol with benzoyl chloride under Schotten-Baumann conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-methyl-2-(propylamino)propan-1-ol131.2265.6 g0.5
Benzoyl Chloride140.5777.3 g0.55
Sodium Hydroxide40.0024.0 g0.6
Dichloromethane (B109758)84.93500 mL-
Deionized Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 2-methyl-2-(propylamino)propan-1-ol (65.6 g, 0.5 mol) in dichloromethane (250 mL) in a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • In a separate beaker, prepare a solution of sodium hydroxide (24.0 g, 0.6 mol) in deionized water (250 mL).

  • Add the aqueous sodium hydroxide solution to the reaction flask.

  • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Add benzoyl chloride (77.3 g, 0.55 mol) dropwise to the mixture over 1 hour, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the dichloromethane under reduced pressure to obtain this compound free base as a viscous oil.

Step 3: Synthesis of this compound Hydrochloride

This final step converts the this compound free base into its hydrochloride salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
This compound (free base)235.33~0.5 mol
Isopropanol60.10As needed
Concentrated Hydrochloric Acid (37%)36.46As needed
Diethyl Ether74.12As needed

Procedure:

  • Dissolve the crude this compound base in isopropanol (300 mL).

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 100 mL).

  • Recrystallize the crude this compound hydrochloride from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50 °C to a constant weight.

Quantitative Data Summary

StepProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)Melting Point (°C)
12-methyl-2-(propylamino)propan-1-ol65.6---
2This compound (free base)117.7---
3This compound Hydrochloride135.9--150-152

Actual yields should be determined experimentally.

Characterization Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound hydrochloride is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~3000-2500N-H⁺ stretchBroad absorption due to the protonated tertiary amine.
~1720C=O stretchStrong absorption from the ester carbonyl group.
~1270 and ~1110C-O stretchAbsorptions from the ester C-O bonds.
~1600, ~1450C=C stretchAromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ):

  • δ 8.0-7.4 (m, 5H): Aromatic protons of the benzoate (B1203000) group.

  • δ 4.3 (s, 2H): Methylene protons (-CH₂-O-) adjacent to the ester oxygen.

  • δ 2.6 (t, 2H): Methylene protons (-N-CH₂-) of the propyl group.

  • δ 1.6 (m, 2H): Methylene protons (-CH₂-CH₃) of the propyl group.

  • δ 1.2 (s, 6H): Methyl protons of the gem-dimethyl group.

  • δ 0.9 (t, 3H): Methyl protons (-CH₂-CH₃) of the propyl group.

¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ):

  • δ 166.5: Ester carbonyl carbon.

  • δ 133.0, 130.0, 129.5, 128.4: Aromatic carbons.

  • δ 70.0: Methylene carbon (-CH₂-O-).

  • δ 55.0: Quaternary carbon (-C(CH₃)₂-).

  • δ 48.0: Methylene carbon (-N-CH₂-).

  • δ 23.0: Methylene carbon (-CH₂-CH₃).

  • δ 22.0: Methyl carbons of the gem-dimethyl group.

  • δ 11.5: Methyl carbon (-CH₂-CH₃).

Note: The presence of the hydrochloride salt may cause shifts in the NMR spectra, particularly for protons and carbons near the amine group.

Logical Relationships in Experimental Design

Logical_Relationships cluster_synthesis Synthesis Strategy cluster_purification Purification Strategy cluster_characterization Characterization Start Starting Material: 2-amino-2-methyl-1-propanol Intermediate Key Intermediate: 2-methyl-2-(propylamino)propan-1-ol Start->Intermediate Reductive Amination Product_Base Product (Free Base): This compound Intermediate->Product_Base Esterification Purify_Intermediate Purification of Intermediate (Distillation) Intermediate->Purify_Intermediate Final_Product Final Product: This compound HCl Product_Base->Final_Product Salt Formation Purify_Base Purification of Base (Extraction & Wash) Product_Base->Purify_Base Purify_Final Purification of Final Product (Recrystallization) Final_Product->Purify_Final Char_Intermediate Characterize Intermediate (e.g., NMR, IR) Purify_Intermediate->Char_Intermediate Char_Final Characterize Final Product (NMR, IR, MP) Purify_Final->Char_Final

Fig. 3: Interdependencies in the synthesis and analysis workflow.

This comprehensive guide provides a detailed pathway and experimental protocols for the synthesis of this compound hydrochloride. Researchers and drug development professionals can utilize this information to reliably produce this compound for further study and application. Adherence to standard laboratory safety procedures is paramount throughout all experimental work.

Meprylcaine: A Technical Guide to the Solubility Characteristics of the Free Base versus the Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic, is utilized in pharmaceutical formulations as both a free base and a hydrochloride salt. The choice of form is critically dependent on the desired physicochemical properties of the final drug product, with solubility being a primary determinant of bioavailability and formulation strategy. This technical guide provides a comprehensive overview of the solubility differences between this compound base and its hydrochloride salt. It includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.

Introduction

This compound is a local anesthetic of the ester type, structurally related to compounds like dimethocaine.[1] Its therapeutic effect is achieved by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[2] For effective formulation and delivery, understanding the solubility of an active pharmaceutical ingredient (API) is paramount. This compound can exist in its free base form or as a hydrochloride salt, with each form exhibiting distinct solubility profiles that influence its application in drug development. Generally, the salt form of a drug enhances its aqueous solubility compared to the free base, a crucial factor for parenteral and other aqueous formulations.[3][4]

Comparative Solubility of this compound Base and Hydrochloride Salt

The conversion of the this compound free base, which is an oily substance, to its hydrochloride salt results in a crystalline solid with enhanced aqueous solubility.[3][5] This section summarizes the available solubility data for both forms in various solvents.

Data Presentation
Solvent SystemThis compound BaseThis compound Hydrochloride
Aqueous Media
WaterPoorly Soluble (Qualitative)More Soluble than Base (Qualitative)[3][5]
PBS (pH 7.2)Not Available≥ 10 mg/mL (Soluble)[6]
Organic Solvents
ChloroformSoluble (Qualitative)[2][7]Not Available
EthanolNot Available≥ 10 mg/mL (Soluble)[6]
Dimethyl Sulfoxide (DMSO)Not Available1-10 mg/mL (Sparingly Soluble)[6]

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies.[8] The Shake-Flask method followed by a suitable analytical technique like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable method for determining thermodynamic solubility.[3][9]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a general procedure for determining the equilibrium solubility of this compound base and its hydrochloride salt.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

  • This compound base or this compound hydrochloride

  • Selected solvent (e.g., deionized water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a set time to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample gravimetrically or volumetrically to a concentration within the analytical method's linear range.

  • Quantification:

    • Using UV-Vis Spectroscopy:

      • Prepare a calibration curve of the this compound compound in the chosen solvent at known concentrations.

      • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

      • Calculate the concentration of the diluted sample from the calibration curve.

      • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Using HPLC:

      • Develop and validate an HPLC method for the quantification of this compound. This typically involves selecting an appropriate column, mobile phase, and detector wavelength.

      • Prepare a calibration curve by injecting standards of known concentrations.

      • Inject the diluted sample into the HPLC system.

      • Determine the concentration of the diluted sample from the peak area by referencing the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate in shaker (24-48h) B->C D Sedimentation of excess solid C->D E Withdraw supernatant D->E F Filter sample (0.45 µm) E->F G Dilute sample F->G H UV-Vis Spectroscopy G->H I HPLC G->I J Calculate Solubility H->J I->J G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel Voltage-gated Na+ Channel Na_influx Na+ Influx Na_channel->Na_influx No_Na_influx No Na+ Influx Na_channel->No_Na_influx Mep_base_ext This compound Base (Uncharged) Mep_hcl_ext This compound HCl (Charged) Mep_base_ext->Mep_hcl_ext Equilibrium Mep_base_int This compound Base (Uncharged) Mep_base_ext->Mep_base_int Diffusion Mep_hcl_int This compound HCl (Charged) Mep_base_int->Mep_hcl_int Equilibrium Mep_hcl_int->Na_channel Binds to receptor site Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Depolarization No_impulse Blockade of Nerve Impulse Na_influx->Nerve_impulse Propagation No_Na_influx->No_impulse

References

Meprylcaine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Meprylcaine: Chemical Identity and Mechanism of Action

This guide provides a comprehensive overview of the chemical identifiers for this compound and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. It includes a detailed table of chemical properties and a diagram illustrating its primary mechanisms of action.

Section 1: Chemical Identifiers

This compound is a local anesthetic with stimulant properties.[1][2] It is structurally related to dimethocaine.[1][2] The compound is available in its base form and as a hydrochloride salt. The following table summarizes the key chemical identifiers for both forms.

IdentifierThis compoundThis compound Hydrochloride
CAS Number 495-70-5[1][3][4]956-03-6[4][5][6][7]
IUPAC Name [2-methyl-2-(propylamino)propyl] benzoate[3]2-methyl-2-(propylamino)propyl benzoate (B1203000) hydrochloride[8]
Synonyms Oracaine, Epirocaine[1][3]Oracaine hydrochloride, this compound HCl[6]
Molecular Formula C₁₄H₂₁NO₂[1][3][4]C₁₄H₂₂ClNO₂[5][6]
Molecular Weight 235.32 g/mol [3][4]271.78 g/mol [4][5][6]
Canonical SMILES CCCNC(C)(C)COC(=O)C1=CC=CC=C1[3]CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl[5]
InChI InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3[1][3]InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H[6][8]
InChIKey VXJABHHJLXLNMP-UHFFFAOYSA-N[1][3]LKHWKAGQNOMUFQ-UHFFFAOYSA-N[5][6][8]

Section 2: Mechanism of Action

This compound functions through a dual mechanism, exhibiting properties of both a local anesthetic and a stimulant.

As a local anesthetic, this compound blocks voltage-gated sodium channels in nerve membranes.[5] This action increases the threshold for electrical excitation, thereby preventing the generation and conduction of nerve impulses, which results in a loss of sensation.[5]

Additionally, this compound has a significant inhibitory effect on monoamine transporters, specifically targeting the reuptake of dopamine, norepinephrine, and serotonin.[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is responsible for its stimulant properties.

Meprylcaine_Mechanism_of_Action This compound This compound NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Blocks MonoamineTransporter Monoamine Transporters (DAT, NET, SERT) This compound->MonoamineTransporter Inhibits NerveImpulse Nerve Impulse Conduction NaChannel->NerveImpulse Prevents Anesthesia Local Anesthesia NerveImpulse->Anesthesia Leads to NeurotransmitterReuptake Neurotransmitter Reuptake (Dopamine, Norepinephrine, Serotonin) MonoamineTransporter->NeurotransmitterReuptake Prevents StimulantEffect Stimulant Effects NeurotransmitterReuptake->StimulantEffect Results in

References

Pharmacological Profile of Meprylcaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Meprylcaine, an ester-type local anesthetic. It is intended for researchers, scientists, and drug development professionals interested in the core pharmacological properties, mechanism of action, and experimental evaluation of this compound. This document synthesizes available data on its anesthetic potency, duration of action, toxicity, and its dual activity as a monoamine transporter inhibitor.

Core Pharmacological Data

The following tables summarize the key quantitative data available for this compound and comparative local anesthetics.

Table 1: In Vitro Potency of this compound and Comparators on Ion Channels

CompoundTarget Ion ChannelPotency (IC₅₀)Species/Cell LineReference
MepivacaineVoltage-gated Na⁺ Channels149 µMXenopus laevis sciatic nerve fibers[1]
MepivacaineVoltage-gated K⁺ Channels2305 µMXenopus laevis sciatic nerve fibers[1]
Lidocaine (B1675312)TTX-resistant Na⁺ Channels210 µMRat Dorsal Root Ganglion Neurons[2]
LidocaineTTX-sensitive Na⁺ Channels42 µMRat Dorsal Root Ganglion Neurons[2]
Bupivacaine (B1668057)TTX-resistant Na⁺ Channels32 µMRat Dorsal Root Ganglion Neurons[2]
BupivacaineTTX-sensitive Na⁺ Channels13 µMRat Dorsal Root Ganglion Neurons[2]

Table 2: In Vivo Anesthetic Properties of this compound and Comparators

CompoundAnimal ModelAnesthetic EndpointOnset of ActionDuration of ActionReference
MepivacaineHuman (Inferior Alveolar Nerve Block)Pulpal Anesthesia~5.52 min~234.32 min[3]
LidocaineHuman (Inferior Alveolar Nerve Block)Pulpal Anesthesia~5.17 min~214.25 min[3]
MepivacaineEquine (Palmar Digital Nerve Block)Lameness Resolution< 15 min~366 min[4]
LidocaineEquine (Palmar Digital Nerve Block)Lameness Resolution< 15 min~113 min[4]

Table 3: Acute Toxicity Data for this compound and Mepivacaine

CompoundRoute of AdministrationLD₅₀SpeciesReference
MepivacaineIntravenous23-35 mg/kgMouse[5]
MepivacaineSubcutaneous280 mg/kgMouse[5]
Mepivacaine(In vitro neurotoxicity)4.84 ± 1.28 mMNot Applicable

Table 4: Monoamine Transporter Inhibition Profile of this compound

TransporterPotency (IC₅₀/Kᵢ)Species/Assay SystemReference
Dopamine (B1211576) Transporter (DAT)Data not available
Norepinephrine (B1679862) Transporter (NET)Data not available
Serotonin (B10506) Transporter (SERT)Data not available
Note: While this compound is known to be a potent inhibitor of these transporters, specific IC₅₀ or Kᵢ values were not available in the reviewed literature.[6][7]

Mechanism of Action

This compound, like other local anesthetics, primarily exerts its effect by reversibly blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation. The this compound molecule, a weak base, penetrates the neuronal membrane in its uncharged form. Once inside the cytoplasm, it becomes protonated and binds to a specific receptor site within the inner pore of the sodium channel's alpha subunit. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization and action potential generation.

Beyond its anesthetic properties, this compound also exhibits stimulant effects due to its potent inhibitory action on monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which can result in central nervous system stimulation.

graph TD; A[this compound (Uncharged)] --"Lipophilic Pathway"--> B{Neuronal Membrane}; B --"Diffusion"--> C[Intracellular Space]; C --"Protonation (H+)"--> D[this compound (Charged)]; D --"Binding"--> E(Voltage-Gated Sodium Channel

  • Inactivated State); E --"Blockade"--> F[No Na+ Influx]; F --> G[Inhibition of Action Potential]; G --> H[Local Anesthesia];
    Figure 1: Dual mechanism of action of this compound.

    Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of local anesthetics like this compound.

Determination of Sodium Channel Blockade (Whole-Cell Patch Clamp)

This protocol describes the electrophysiological assessment of voltage-gated sodium channel inhibition.

graph TD; A[Cell Culture (e.g., HEK293 expressing Naᵥ channels)] --> B[Cell Preparation (Dissociation and plating on coverslips)]; B --> C[Pipette Fabrication (2-4 MΩ resistance)]; C --> D[Gigaohm Seal Formation (>1 GΩ)]; D --> E[Whole-Cell Configuration (Membrane rupture)]; E --> F[Voltage Clamp Protocol (Holding potential, depolarizing pulses)]; F --> G[Data Acquisition (Recording of Na⁺ currents)]; G --> H{Application of this compound}; H --> I[Recording of Inhibited Na⁺ Currents]; I --> J[Data Analysis (IC₅₀ determination)];
Figure 2: Workflow for patch-clamp analysis of Na⁺ channel blockade.

Methodology:

  • Cell Culture: Maintain a cell line (e.g., HEK293) stably expressing the desired voltage-gated sodium channel subtype in appropriate culture medium.

  • Cell Preparation: On the day of the experiment, dissociate cells into a single-cell suspension and plate them onto glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Under a microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -120 mV) where most sodium channels are in the closed state. Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit inward sodium currents.

  • Data Acquisition: Record the sodium currents using a patch-clamp amplifier and data acquisition software.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.

  • Recording of Inhibition: After drug equilibration, repeat the voltage clamp protocol to record the inhibited sodium currents.

  • Data Analysis: Measure the peak sodium current amplitude before and after drug application. Construct a concentration-response curve by testing a range of this compound concentrations and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

In Vivo Assessment of Local Anesthetic Efficacy (Mouse Tail-Flick Test)

This protocol outlines a common in vivo method for determining the duration of sensory blockade.

graph TD; A[Animal Acclimation] --> B[Baseline Tail-Flick Latency Measurement]; B --> C[Subcutaneous Injection of this compound at Tail Base]; C --> D[Tail-Flick Latency Measurement at Timed Intervals]; D -- "Latency > Cut-off?" --> E{Sensory Block}; D -- "Latency < Cut-off?" --> F{No Block}; E --> D; F --> G[End of Anesthetic Effect]; G --> H[Data Analysis (Duration of action)];
Figure 3: Experimental workflow for the mouse tail-flick test.

Methodology:

  • Animal Acclimation: Acclimate mice to the testing apparatus to minimize stress-induced variability.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the mouse's tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is established to prevent tissue damage.

  • Drug Administration: Administer a subcutaneous injection of this compound solution at the base of the tail.

  • Post-Drug Latency Measurement: At predetermined time intervals (e.g., every 5-10 minutes), measure the tail-flick latency again.

  • Determination of Anesthesia: Anesthetic effect is considered present if the tail-flick latency exceeds a predefined cut-off time (e.g., twice the baseline latency).

  • Data Analysis: The duration of action is defined as the time from injection until the tail-flick latency returns to baseline levels.

Assessment of Monoamine Transporter Inhibition (Radioligand Uptake Inhibition Assay)

This protocol describes a common in vitro method to quantify the inhibitory potency of a compound on monoamine transporters.

graph TD; A[Cell Culture (HEK293 expressing DAT, NET, or SERT)] --> B[Cell Plating in 96-well plates]; B --> C[Pre-incubation with this compound]; C --> D[Addition of Radiolabeled Substrate (e.g., [³H]dopamine)]; D --> E[Incubation to allow uptake]; E --> F[Termination of Uptake (Washing with ice-cold buffer)]; F --> G[Cell Lysis]; G --> H[Scintillation Counting (Quantification of radioactivity)]; H --> I[Data Analysis (IC₅₀ determination)];
Figure 4: Workflow for monoamine transporter uptake inhibition assay.

Methodology:

  • Cell Culture: Grow HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter in appropriate culture conditions.

  • Cell Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of this compound for a defined period.

  • Radioligand Addition: Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

  • Uptake Incubation: Incubate the plates for a short period to allow for the uptake of the radiolabeled substrate by the transporters.

  • Termination of Uptake: Rapidly terminate the uptake process by washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the accumulated radiolabeled substrate.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of uptake at each this compound concentration compared to a control group without the drug. Construct a concentration-response curve and calculate the IC₅₀ value.

Conclusion

This compound is a local anesthetic with a dual mechanism of action, functioning as both a sodium channel blocker and a monoamine transporter inhibitor. While its local anesthetic properties are attributed to the blockade of neuronal sodium channels, its stimulant effects arise from the inhibition of dopamine, norepinephrine, and serotonin reuptake. Further research is warranted to fully quantify the potency and selectivity of this compound at each of these targets to better understand its complete pharmacological profile and potential clinical applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

The Dawn of a New Local Anesthetic: The Historical Development and Early Research of Oracaine (Meprylcaine)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for safer and more effective local anesthetics was a primary focus of pharmacological research. Building on the foundational understanding established by cocaine and the subsequent synthesis of procaine (B135), scientists sought to develop agents with improved potency, faster onset, and a better safety profile. It is within this context that Oracaine, known scientifically as meprylcaine, emerged. This technical guide provides a comprehensive overview of the historical development and early research of this compound, from its synthesis to its initial pharmacological characterization.

Historical Development

The development of this compound is situated in the broader history of local anesthetics that followed the introduction of procaine in 1904.[1] While procaine was a significant improvement over cocaine in terms of safety, the search continued for compounds with enhanced anesthetic properties. This compound was developed in this wave of innovation, with its preparation first described in a 1956 patent.[1][2] Marketed under trade names including Oracaine and Epirocaine, it was primarily intended for dental and dermatological procedures.[1][2]

Early pharmacological investigations into this compound, often referred to as Oracaine in the literature, were published in the late 1950s.[1][3] A pivotal study by A.P. Truant in 1958 provided the initial characterization of its local anesthetic properties.[3] These early studies established this compound as an ester-type local anesthetic and an aminobenzoate derivative, noting its faster onset of action compared to procaine.[1]

Chemical Synthesis

This compound, or [2-methyl-2-(propylamino)propyl] benzoate (B1203000), is synthesized through a multi-step process. The synthesis involves the esterification of an amino alcohol with a benzoic acid derivative, followed by the formation of a hydrochloride salt to enhance its water solubility.

The primary precursor compounds are 2-methyl-2-(propylamino)-1-propanol and benzoyl chloride.[1] The synthesis of this compound hydrochloride can be summarized in the following workflow:

G cluster_synthesis This compound Synthesis Workflow start Start Materials: 2-methyl-2-(propylamino)-1-propanol Benzoyl Chloride esterification Esterification Reaction (in the presence of a base) start->esterification meprylcaine_base This compound (Free Base) (Yellow Oil) esterification->meprylcaine_base salt_formation Salt Formation (Treatment with Hydrochloric Acid) meprylcaine_base->salt_formation meprylcaine_hcl This compound Hydrochloride (White Crystals) salt_formation->meprylcaine_hcl purification Recrystallization (from isopropanol) meprylcaine_hcl->purification final_product Purified this compound HCl purification->final_product

Caption: Synthesis workflow for this compound Hydrochloride.

Experimental Protocol for Synthesis:

The following is a generalized experimental protocol for the synthesis of this compound, based on available chemical literature.

  • Preparation of the Reaction Mixture: N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine is added to an aqueous solution of sodium hydroxide.

  • Esterification: Ether is added to the mixture, followed by the dropwise addition of benzoyl chloride while stirring and cooling. The temperature is maintained below 30°C. Stirring is continued for an additional 30 minutes after the addition is complete.

  • Isolation of this compound Base: The aqueous layer is removed, and the ether layer is washed with water, dried, and evaporated to yield 1-propanol, 2-methyl-2-(propylamino)-, benzoate as a yellow oil.

  • Salt Formation: The resulting oil is treated slowly with concentrated hydrochloric acid, which results in a vigorous exothermic reaction. Upon cooling, the mixture solidifies.

  • Purification: The crude solid is dissolved in boiling isopropanol (B130326) and allowed to cool, leading to the formation of white crystals of this compound hydrochloride. The product is then filtered and can be further recrystallized from isopropanol to achieve higher purity.

Early Pharmacological Research

Early research on this compound focused on establishing its efficacy and safety as a local anesthetic. These studies were crucial in determining its potential clinical utility.

Mechanism of Action

Like other local anesthetics of its class, this compound exerts its effects by blocking voltage-gated sodium channels in the neuronal membrane.[1] This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, this compound produces a transient and reversible loss of sensation in the area of application.

The mechanism of action involves the lipophilic portion of the this compound molecule penetrating the nerve membrane, while the hydrophilic portion interacts with the sodium channel from within the cell. The ester linkage in its structure is susceptible to hydrolysis, which is a key aspect of its metabolism.[1]

G cluster_moa Mechanism of Action of this compound nerve_impulse Nerve Impulse (Pain Signal) na_channel_open Voltage-Gated Na+ Channel (Open State) nerve_impulse->na_channel_open na_influx Na+ Influx na_channel_open->na_influx na_channel_blocked Voltage-Gated Na+ Channel (Blocked State) na_channel_open->na_channel_blocked depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential sensation Sensation of Pain action_potential->sensation This compound This compound This compound->na_channel_blocked Binds to channel

Caption: this compound's blockade of voltage-gated sodium channels.

Quantitative Data from Early Studies

Quantitative data from the initial pharmacological studies on this compound provided essential information on its potency and safety.

Table 1: Acute Toxicity of this compound Hydrochloride in Mice

Route of AdministrationLD50 (mg/kg)
Intraperitoneal225[4]
Subcutaneous262[4]

LD50: The dose required to be lethal to 50% of the tested population.

While detailed comparative efficacy data from the 1950s is scarce in readily available literature, early reports indicated that this compound had a faster onset of action than procaine.[1] For context, studies on the structurally similar local anesthetic, mepivacaine (B158355), have shown it to have a longer duration of action compared to lidocaine (B1675312) in some experimental models.

Experimental Protocols for Pharmacological Evaluation

1. Determination of Anesthetic Potency and Duration (In Vivo):

  • Animal Model: Guinea pigs or rabbits were commonly used.

  • Method (e.g., Rabbit Cornea Test):

    • A solution of this compound hydrochloride at various concentrations is prepared.

    • A small volume of the test solution is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control (receiving a saline solution).

    • The corneal reflex is tested at regular intervals by touching the cornea with a fine, non-injurious instrument (e.g., a horsehair).

    • The absence of a blink reflex is considered evidence of anesthesia.

    • Onset of Anesthesia: The time from instillation to the abolition of the corneal reflex is recorded.

    • Duration of Anesthesia: The time from the onset of anesthesia until the return of the corneal reflex is measured.

    • These results would be compared with those obtained for a standard local anesthetic like procaine under the same conditions.

2. Determination of Acute Toxicity (LD50):

  • Animal Model: Mice were frequently used.

  • Method:

    • Groups of mice are administered escalating doses of this compound hydrochloride via specific routes (e.g., intraperitoneal, subcutaneous).

    • The animals are observed for a set period (e.g., 24-48 hours), and the number of mortalities in each dose group is recorded.

    • The LD50 value is then calculated using statistical methods (e.g., the method of Miller and Tainter).

Conclusion

Oracaine (this compound) represents an important step in the historical development of local anesthetics, bridging the gap between the early discovery of procaine and the later introduction of more advanced agents. Its development in the 1950s provided clinicians with a new option for local anesthesia, particularly in dentistry. The early research established its mechanism of action as a voltage-gated sodium channel blocker and provided initial data on its toxicity. While detailed early comparative studies are not as extensively documented as those for more modern anesthetics, the available information underscores its contribution to the ongoing effort to refine and improve local anesthetic agents for safer and more effective pain management. This historical perspective is valuable for researchers and drug development professionals in understanding the evolution of anesthetic pharmacology and the enduring principles that guide the discovery of new therapeutic agents.

References

Technical Guide: Verification of Meprylcaine's Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular formula and weight of the local anesthetic Meprylcaine. The information is presented in a clear, tabular format for ease of reference. Additionally, this guide outlines the general experimental protocols typically employed for the determination of a compound's molecular formula and weight, and includes a logical workflow diagram for the verification process.

This compound: Molecular Data

This compound, also known by trade names such as Oracaine and Epirocaine, is a local anesthetic with stimulant properties.[1] Accurate knowledge of its molecular formula and weight is fundamental for research, development, and quality control purposes. The verified molecular data for this compound is summarized below.

ParameterValueSource
Molecular FormulaC₁₄H₂₁NO₂PubChem[2], Wikipedia[1], DrugFuture[3], The Merck Index[4], Drug Central[5]
Molecular Weight235.32 g/mol PubChem[2], DrugFuture[3], The Merck Index[4]
IUPAC Name[2-methyl-2-(propylamino)propyl] benzoatePubChem[2]
CAS Number495-70-5PubChem[2], Wikipedia[1], DrugFuture[3]

Experimental Protocols for Molecular Formula and Weight Determination

While the specific experimental records for the initial determination of this compound's properties are not detailed in readily available public literature, the following represents standard methodologies used in analytical chemistry to elucidate the molecular formula and weight of a novel or existing chemical compound.

Elemental Analysis

Elemental analysis is a destructive method used to determine the percentage composition of a pure chemical compound.

  • Protocol: A known mass of the sample is combusted in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and weighed. The mass of each element is then calculated, and from this, the empirical formula is determined. The percent composition for this compound is C 71.46%, H 8.99%, N 5.95%, and O 13.60%.[3][4]

Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound and can also aid in confirming its molecular formula.

  • Protocol: The sample is ionized, and the resulting ions are accelerated and deflected by a magnetic field. The mass-to-charge ratio (m/z) of the ions is measured, which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule, which can be used to confirm the molecular formula.

  • Protocol: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected, producing a spectrum that reveals the chemical environment of each atom. By analyzing the ¹H and ¹³C NMR spectra, the number and types of atoms can be determined, thus confirming the molecular formula.

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide the absolute structure of a molecule, thereby definitively confirming the molecular formula and arrangement of atoms.

  • Protocol: A single crystal of the compound is irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to create a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Logical Workflow for Compound Verification

The following diagram illustrates the logical progression of steps involved in the verification of a chemical compound's molecular formula and weight.

cluster_0 Compound Identification cluster_1 Structure & Formula Determination cluster_2 Structural Confirmation cluster_3 Final Verification Compound Compound Name (this compound) Empirical Elemental Analysis (Determine Empirical Formula) Compound->Empirical is analyzed by Spectroscopy Spectroscopic Analysis (NMR, IR) Compound->Spectroscopy is analyzed by Crystallography X-ray Crystallography (If Crystalline) Compound->Crystallography can be analyzed by Molecular Mass Spectrometry (Determine Molecular Weight & Formula) Empirical->Molecular provides basis for Verified Verified Molecular Formula & Weight Molecular->Verified confirms Spectroscopy->Verified supports Crystallography->Verified definitively confirms

Caption: Logical workflow for the verification of a chemical compound's molecular properties.

References

Meprylcaine: A Physicochemical Deep Dive into Lipophilicity and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed examination of the core physicochemical properties of Meprylcaine, specifically its lipophilicity and acid dissociation constant (pKa). Understanding these parameters is fundamental to comprehending its mechanism of action, pharmacokinetic profile, and for the development of new anesthetic formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes associated pathways and workflows.

Core Physicochemical Data

The lipophilicity and ionization state of a local anesthetic are critical determinants of its potency, onset, and duration of action. Lipophilicity governs the molecule's ability to traverse the lipid bilayer of neuronal membranes, while the pKa dictates the equilibrium between the charged (cationic) and uncharged (base) forms at physiological pH. The uncharged form is essential for membrane penetration, whereas the charged form is responsible for blocking the intracellular side of voltage-gated sodium channels.

Quantitative data for this compound is presented below. It is important to note that while experimentally determined values are preferred, some parameters for this compound are primarily available through computational predictions.

ParameterValueTypeSource
pKa 9.15 ± 0.38PredictedChemicalBook[1]
XLogP3 2.9CalculatedPubChem[2]

Note: XLogP3 is a computationally generated prediction of the octanol-water partition coefficient (logP), a measure of lipophilicity.

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking the propagation of action potentials in nerve fibers.[3] This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. The process is dependent on both the lipophilicity and the pKa of the anesthetic molecule.

Meprylcaine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Mep_Uncharged_Ext This compound (Uncharged Base) Mep_Charged_Ext This compound (Cationic Form) Mep_Uncharged_Ext->Mep_Charged_Ext Mep_Uncharged_Int This compound (Uncharged Base) Mep_Uncharged_Ext->Mep_Uncharged_Int Diffusion (Lipophilic Pathway) Mep_Charged_Ext->Mep_Uncharged_Ext Membrane_Node Mep_Charged_Int This compound (Cationic Form) Mep_Uncharged_Int->Mep_Charged_Int Protonation Mep_Charged_Int->Mep_Uncharged_Int Deprotonation Na_Channel Voltage-Gated Na+ Channel Mep_Charged_Int->Na_Channel Binding Block Blockade Na_Channel->Block Inhibition of Na+ Influx

Mechanism of action for this compound at the neuronal membrane.

Experimental Protocols

Precise determination of pKa and lipophilicity is crucial for drug characterization. The following sections detail standardized laboratory procedures adaptable for this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

pKa_Determination_Workflow cluster_0 A Prepare this compound HCl Solution (e.g., 1-10 mM in 0.15 M KCl) B Calibrate pH Meter (Using standard buffers: pH 4, 7, 10) A->B 1. Preparation C Initial pH Measurement B->C 2. Calibration D Titrate with Standardized NaOH (e.g., 0.1 M) in small aliquots C->D 3. Titration E Record pH after each addition (Allow stabilization) D->E 4. Data Acquisition F Generate Titration Curve (pH vs. Volume of NaOH) G Determine Equivalence Point (Inflection point of the curve) F->G 5. Analysis H Calculate pKa (pH at half-equivalence point) G->H 6. Calculation

Workflow for the experimental determination of pKa via potentiometric titration.

Methodology:

  • Preparation: A precise amount of this compound hydrochloride is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a sample solution of known concentration (e.g., 1 mM).[6][7] The solution should be maintained at a constant temperature (e.g., 25°C).

  • Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) before the titration.[6]

  • Titration: The sample solution is placed in a thermostated vessel with continuous stirring. A standardized solution of sodium hydroxide (B78521) (NaOH) is added in small, precise increments.

  • Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.

  • Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point (the point of steepest slope) is determined, often by analyzing the first or second derivative of the curve.

  • Calculation: The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[1] For a basic drug like this compound (titrated as its hydrochloride salt), this corresponds to the point of half-neutralization.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" method for the experimental determination of the n-octanol/water partition coefficient (logP).[8] It involves measuring the equilibrium distribution of a solute between two immiscible liquid phases.

Methodology:

  • Phase Preparation: High-purity n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 to determine the distribution coefficient, logD) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A stock solution of this compound is prepared in the pre-saturated aqueous buffer.

  • Partitioning: A known volume of the this compound solution is added to a known volume of the pre-saturated n-octanol in a suitable vessel. The ratio of the volumes is chosen based on the expected logP value.

  • Equilibration: The vessel is sealed and agitated (e.g., by shaking or rotating) at a constant temperature until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    P = [this compound]octanol / [this compound]aqueous

    logP = log10(P)

This guide provides a foundational understanding of this compound's key physicochemical properties. The provided data and methodologies serve as a valuable resource for researchers engaged in the study and development of local anesthetics.

References

Meprylcaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of an Ester-Type Local Anesthetic

Abstract

Meprylcaine, also known as Oracaine, is a synthetic, ester-type local anesthetic with a history of use in dental and minor surgical procedures.[1][2] Like other local anesthetics, its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[1][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and metabolism, and presents standardized experimental protocols for its evaluation. Due to the limited availability of recent, specific experimental data for this compound, this guide also incorporates predicted values and general characteristics of ester-type local anesthetics to provide a thorough understanding of the compound.

Chemical and Physicochemical Properties

This compound is chemically classified as a benzoate (B1203000) ester.[4] Its structure consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.[4] The hydrochloride salt form enhances its water solubility for clinical applications.[3][5]

PropertyValueSource
IUPAC Name [2-methyl-2-(propylamino)propyl] benzoate[6]
CAS Number 495-70-5 (this compound)[6]
956-03-6 (this compound HCl)[2]
Molecular Formula C₁₄H₂₁NO₂[6]
Molecular Weight 235.32 g/mol [6]
pKa (Predicted) 9.15 ± 0.38[5]
logP (Computed, XLogP3-AA) 2.9[6]
Protein Binding Data not available. Ester-type local anesthetics exhibit variable protein binding.
Potency (IC₅₀ for Na⁺ Channel Block) Data not available. Potency is related to lipid solubility.
Onset of Action Reported to be faster than procaine.[4]
Duration of Action Generally shorter than amide-type local anesthetics due to rapid hydrolysis.[3]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in nerve cell membranes.[1][3] This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby inhibiting nerve impulse transmission.[3]

The following diagram illustrates the signaling pathway of this compound's action on a neuron.

Meprylcaine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Meprylcaine_HCl This compound HCl (Charged) Meprylcaine_Base This compound Base (Uncharged) Meprylcaine_HCl->Meprylcaine_Base Equilibration (Physiological pH) Meprylcaine_Base_Intra This compound Base Meprylcaine_Base->Meprylcaine_Base_Intra Diffusion across membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Depolarization Nerve_Impulse_Blocked Nerve Impulse Blocked Na_Channel_Open->Nerve_Impulse_Blocked Inhibits Na+ influx Meprylcaine_Charged_Intra This compound (Charged) Meprylcaine_Base_Intra->Meprylcaine_Charged_Intra Re-equilibration Meprylcaine_Charged_Intra->Na_Channel_Open Binds to open channel

Mechanism of this compound Action

Pharmacokinetics

Absorption

The rate of absorption of this compound depends on the site of administration, dosage, and the vascularity of the tissue.

Distribution

Once in the bloodstream, local anesthetics are distributed to various tissues. The extent of distribution is influenced by its physicochemical properties, such as lipid solubility and protein binding.

Metabolism and Excretion

As an ester-type local anesthetic, this compound is primarily metabolized by plasma pseudocholinesterases through hydrolysis of the ester linkage.[3] This rapid metabolism generally results in a shorter duration of action and lower systemic toxicity compared to amide-type local anesthetics.[3] One of the metabolites is para-aminobenzoic acid (PABA), which can be associated with allergic reactions in some individuals.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ester-type local anesthetic like this compound.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard procedure for determining the logP of a compound.

Workflow Diagram:

LogP_Workflow start Start prepare_solutions Prepare octanol-saturated water and water-saturated octanol (B41247) start->prepare_solutions dissolve_this compound Dissolve this compound in one phase prepare_solutions->dissolve_this compound mix_phases Combine phases in a flask dissolve_this compound->mix_phases shake Shake vigorously to equilibrate mix_phases->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_phases Sample aqueous and octanol phases centrifuge->sample_phases analyze_concentration Analyze this compound concentration in each phase (e.g., HPLC-UV) sample_phases->analyze_concentration calculate_logP Calculate logP = log([this compound]octanol / [this compound]water) analyze_concentration->calculate_logP end End calculate_logP->end

Workflow for logP Determination

Methodology:

  • Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and purified water, shaking for 24 hours, and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the water-saturated octanol.

  • Partitioning: In a centrifuge tube, combine a known volume of the this compound stock solution with a known volume of the octanol-saturated water.

  • Equilibration: Shake the mixture vigorously for a defined period (e.g., 30 minutes) to allow for the partitioning of this compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Plasma Protein Binding

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

Workflow Diagram:

Protein_Binding_Workflow start Start prepare_dialysis_unit Prepare equilibrium dialysis unit with semi-permeable membrane start->prepare_dialysis_unit add_plasma Add plasma spiked with this compound to one chamber prepare_dialysis_unit->add_plasma add_buffer Add buffer to the other chamber prepare_dialysis_unit->add_buffer incubate Incubate with gentle agitation until equilibrium is reached add_plasma->incubate add_buffer->incubate sample_chambers Sample from both plasma and buffer chambers incubate->sample_chambers analyze_concentration Analyze this compound concentration in both samples (e.g., LC-MS/MS) sample_chambers->analyze_concentration calculate_binding Calculate percentage of protein binding analyze_concentration->calculate_binding end End calculate_binding->end

Workflow for Plasma Protein Binding Assay

Methodology:

  • Apparatus Setup: Prepare a two-chamber equilibrium dialysis cell separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger plasma proteins.

  • Sample Preparation: Spike a known concentration of this compound into a plasma sample (e.g., human plasma).

  • Dialysis: Place the this compound-spiked plasma in one chamber and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.

  • Equilibration: Incubate the dialysis cell at a physiological temperature (37°C) with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Concentration Analysis: After incubation, measure the concentration of this compound in both the plasma and buffer chambers using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation: The percentage of protein binding is calculated as: % Bound = (([Total Drug] - [Free Drug]) / [Total Drug]) * 100

Evaluation of Sodium Channel Blockade (IC₅₀ Determination)

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.

Workflow Diagram:

Patch_Clamp_Workflow start Start prepare_cells Culture cells expressing voltage-gated sodium channels (e.g., HEK293) start->prepare_cells obtain_whole_cell_config Establish whole-cell patch-clamp configuration prepare_cells->obtain_whole_cell_config record_baseline_current Record baseline sodium currents obtain_whole_cell_config->record_baseline_current apply_this compound Apply varying concentrations of this compound record_baseline_current->apply_this compound record_post_drug_current Record sodium currents in the presence of this compound apply_this compound->record_post_drug_current washout Washout this compound and record recovery record_post_drug_current->washout analyze_data Analyze current inhibition and plot dose-response curve washout->analyze_data determine_ic50 Determine IC50 from the curve analyze_data->determine_ic50 end End determine_ic50->end

Workflow for Patch-Clamp Electrophysiology

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the desired voltage-gated sodium channel subtype.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Data Acquisition:

    • Record baseline sodium currents in the absence of the drug.

    • Perfuse the cell with solutions containing increasing concentrations of this compound and record the corresponding sodium currents.

    • Perform a washout with the drug-free solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value (the concentration at which 50% of the sodium current is inhibited).

Stimulant Properties

In addition to its local anesthetic effects, this compound has been shown to possess stimulant properties due to its ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[6] This action is structurally related to other local anesthetics with similar properties, such as dimethocaine.[6]

Conclusion

This compound is an ester-type local anesthetic with a well-understood primary mechanism of action involving the blockade of voltage-gated sodium channels. Its rapid metabolism via plasma esterases results in a shorter duration of action compared to amide-type anesthetics. While specific, experimentally derived quantitative data on its physicochemical and pharmacological properties are limited in recent literature, standardized in vitro and in vivo models can be employed to further characterize this compound. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to conduct further investigations into the properties and potential applications of this compound.

References

The Neuropharmacology of Meprylcaine's Stimulant Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a synthetic ester-type local anesthetic, exhibits a complex neuropharmacological profile characterized by significant stimulant properties. These effects are primarily attributed to its potent activity as a monoamine transporter (MAT) inhibitor, a mechanism it shares with cocaine. By blocking the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), this compound elevates synaptic concentrations of these key neurotransmitters, leading to pronounced psychostimulant effects. This guide provides a comprehensive overview of the current understanding of this compound's neuropharmacology, with a focus on its stimulant actions. It consolidates available data on its mechanism of action, details relevant experimental protocols, and visualizes key pathways and workflows. While quantitative binding affinity data for this compound remains elusive in publicly available literature, this document presents a qualitative analysis of its MAT blockade and includes comparative data for structurally and functionally related compounds to provide context for its potency.

Introduction

This compound (2-methyl-2-(propylamino)propyl benzoate) is a compound structurally related to dimethocaine (B1670663) and procaine, initially developed as a local anesthetic.[1][2] Its primary clinical application is based on the blockade of voltage-gated sodium channels, which inhibits nerve impulse conduction.[3][4] However, beyond its anesthetic properties, this compound demonstrates significant central nervous system (CNS) stimulant effects that are of considerable interest to the neuropharmacology and drug development communities.[2][5] These stimulant actions are not a feature of all local anesthetics; for instance, lidocaine (B1675312) does not exhibit significant monoamine transporter inhibition.[6][7] The stimulant profile of this compound is attributed to its potent inhibition of monoamine transporters, a characteristic that aligns it more closely with psychostimulants like cocaine.[1][2] This dual mechanism of action presents a unique pharmacological profile that warrants in-depth investigation.

Mechanism of Action: Dual Inhibition

This compound's neuropharmacological effects stem from two primary mechanisms:

  • Monoamine Transporter (MAT) Inhibition: this compound is a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] By binding to these transporters, it prevents the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.[1][2] This elevation of monoamines in key brain regions, such as the nucleus accumbens, is the neurochemical basis for its stimulant, euphoric, and reinforcing effects.[2] The inhibition of MATs is a competitive process, similar to the action of cocaine.[1]

  • Voltage-Gated Sodium Channel Blockade: As a local anesthetic, this compound physically obstructs voltage-gated sodium channels in the neuronal membrane.[3] This action raises the threshold for excitation and blocks the propagation of action potentials, leading to a loss of sensation in the localized area of administration.[3]

It is the potent inhibition of monoamine transporters that is responsible for the stimulant properties of this compound, which are not observed with local anesthetics that lack this activity.[6][7]

Quantitative Data on Monoamine Transporter Inhibition

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., IC₅₀ or Kᵢ values) for this compound at the dopamine, norepinephrine, and serotonin transporters. One review explicitly notes the absence of such specific values in primary literature.[1] However, studies have qualitatively described this compound as a potent MAT inhibitor with "sub-micromolar efficacy".[1]

To provide a framework for understanding this compound's potential potency, the following table presents IC₅₀ values for the structurally and mechanistically similar compounds, cocaine and dimethocaine. It is crucial to note that these values are for comparative purposes only and do not represent the binding affinities of this compound.

CompoundDopamine Transporter (DAT) IC₅₀ (µM)Norepinephrine Transporter (NET) IC₅₀ (µM)Serotonin Transporter (SERT) IC₅₀ (µM)Reference
This compound Data not availableData not availableData not available[1]
Cocaine 0.6Data not availableData not available[3]
Dimethocaine 1.4Data not availableData not available[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Stimulant Effects

The primary signaling pathway for this compound's stimulant effects involves the blockade of monoamine transporters and the subsequent increase in synaptic neurotransmitter levels. This process can be visualized as follows:

Meprylcaine_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Leads to Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Stimulant_Effects Stimulant Effects (Euphoria, Locomotor Activity) Dopamine->Stimulant_Effects Norepinephrine->Stimulant_Effects Serotonin->Stimulant_Effects

Caption: this compound inhibits DAT, NET, and SERT, increasing synaptic monoamines and causing stimulant effects.

Experimental Workflow for In Vitro Monoamine Transporter Inhibition Assay

The following diagram illustrates a general workflow for assessing the inhibitory potential of a compound like this compound on monoamine transporters using a radioligand binding assay.

Transporter_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 cells expressing DAT, NET, or SERT) Membrane_Prep Membrane Preparation (Homogenization and Centrifugation) Cell_Culture->Membrane_Prep Incubation Incubation of membranes with: - Radioligand (e.g., [3H]WIN 35,428 for DAT) - this compound (varying concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis (Calculation of IC50/Ki values) Scintillation->Data_Analysis

Caption: Workflow for determining this compound's monoamine transporter inhibition via radioligand binding.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound's stimulant effects are not extensively reported. However, based on standard pharmacological practices for assessing psychostimulants, the following methodologies would be employed.

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of this compound for DAT, NET, and SERT.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured. The cells are harvested, and a crude membrane preparation is obtained through homogenization and differential centrifugation.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated in a buffer solution containing a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kₑ value.

    • A range of concentrations of this compound are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the stimulant effects of this compound on spontaneous motor activity in rodents.

Methodology:

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats are habituated to the testing environment.

  • Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes) on several consecutive days.

    • On the test day, animals are administered this compound (at various doses) or vehicle via intraperitoneal (i.p.) injection.

    • Immediately following injection, animals are placed in the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center of the arena are quantified and compared between the this compound-treated and vehicle-treated groups.

Objective: To evaluate the rewarding and reinforcing properties of this compound.

Methodology:

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): Animals are allowed to freely explore both compartments, and the time spent in each is recorded to establish any baseline preference.

    • Conditioning: Over several days, animals receive an injection of this compound and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.

    • Post-conditioning (Test): In a drug-free state, animals are allowed to freely explore both compartments, and the time spent in each is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that this compound has rewarding properties.

Objective: To determine the reinforcing efficacy of this compound, a key indicator of its abuse potential.

Methodology:

  • Animals and Surgery: Rats are surgically implanted with an intravenous (i.v.) catheter in the jugular vein.

  • Apparatus: An operant conditioning chamber equipped with two levers.

  • Procedure:

    • Acquisition: Animals are placed in the operant chamber, and presses on the "active" lever result in an i.v. infusion of this compound. Presses on the "inactive" lever have no consequence. Sessions are conducted daily.

    • Extinction: Once a stable pattern of self-administration is established, lever pressing no longer results in drug infusion.

    • Reinstatement: Following extinction, the ability of drug-associated cues, a priming injection of this compound, or a stressor to reinstate drug-seeking behavior (i.e., pressing the active lever) is assessed.

  • Data Analysis: The number of infusions self-administered and the pattern of lever pressing are the primary measures of reinforcing efficacy.

Downstream Effects and Clinical Implications

The inhibition of monoamine transporters by this compound leads to a cascade of downstream effects. The increased dopaminergic neurotransmission in the brain's reward circuitry is likely responsible for its abuse potential.[2] Furthermore, the interaction with the serotonergic system, particularly the 5-HT₂C receptor, has been implicated in the pro-convulsant effects of this compound.[4][7] Studies have shown that chronic inhibition of the norepinephrine transporter can lead to a sensitization to seizures induced by local anesthetics and cocaine.[6] These findings highlight the complex interplay between this compound's different pharmacological actions and underscore the need for caution in its potential applications.

Conclusion

This compound possesses a dual pharmacological profile, acting as both a local anesthetic and a potent CNS stimulant. Its stimulant effects are mediated by the inhibition of dopamine, norepinephrine, and serotonin transporters, a mechanism shared with cocaine. While the qualitative aspects of its neuropharmacology are established, a notable gap exists in the literature regarding quantitative binding affinity data for this compound at these transporters. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise quantitative pharmacology and behavioral effects of this compound. A thorough understanding of this compound's neuropharmacological profile is essential for predicting its clinical effects, abuse liability, and potential therapeutic applications, as well as for the development of novel compounds with tailored pharmacological properties. Further research is imperative to fully characterize the stimulant effects of this compound and its place within the broader landscape of neuropharmacological agents.

References

Meprylcaine's Affinity for Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic with recognized stimulant properties, exhibits a significant affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This interaction with monoamine transporters (MATs) is central to its psychostimulant effects, distinguishing it from other local anesthetics. This technical guide provides a comprehensive overview of this compound's binding affinity for these transporters, presenting quantitative data, detailed experimental protocols for assessing these interactions, and visual representations of the underlying biological and experimental frameworks. The information herein is intended to support further research into the pharmacological profile of this compound and its potential applications in drug development.

Quantitative Binding Affinity of this compound for DAT, NET, and SERT

This compound's inhibitory effects on the dopamine, norepinephrine, and serotonin transporters have been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC50) from research conducted by Sato et al. (2000) are summarized below. These values indicate the concentration of this compound required to inhibit 50% of the monoamine uptake activity mediated by each transporter.

TransporterIC50 (µM)
Dopamine Transporter (DAT)3.6
Norepinephrine Transporter (NET)8.3
Serotonin Transporter (SERT)5.4

Data sourced from Sato et al. (2000).

Experimental Protocols

The determination of this compound's affinity for monoamine transporters is primarily achieved through radioligand uptake inhibition assays. The following is a detailed methodology representative of the key experiments cited.

General Radioligand Uptake Inhibition Assay

This protocol outlines the steps for a competitive inhibition assay to determine the IC50 value of a test compound (e.g., this compound) for a specific monoamine transporter expressed in a cell line.

2.1.1. Materials and Reagents

  • Cell Line: A suitable mammalian cell line (e.g., COS or HEK293) transiently or stably expressing the target monoamine transporter (rat or human DAT, NET, or SERT).

  • Radioligand: A tritiated substrate for the specific transporter:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin

  • Test Compound: this compound hydrochloride.

  • Reference Inhibitor: A known potent inhibitor for the respective transporter (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT) to determine non-specific uptake.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents if required.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological salt solution (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Scintillation Fluid: A suitable liquid scintillation cocktail.

  • Instrumentation: Liquid scintillation counter, cell culture incubator, microplate reader, and filtration apparatus.

2.1.2. Cell Culture and Transfection

  • Culture the host cells in appropriate flasks until they reach 80-90% confluency.

  • For transient expression, transfect the cells with the plasmid DNA encoding the target transporter using a suitable transfection reagent.

  • After 48-72 hours post-transfection, harvest the cells for the uptake assay. For stable cell lines, ensure continuous expression of the transporter.

2.1.3. Uptake Inhibition Assay Procedure

  • Cell Plating: Seed the transfected or stable cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

  • Pre-incubation: Wash the cells with pre-warmed assay buffer. Then, add the various concentrations of this compound, the reference inhibitor (for non-specific binding), or buffer alone (for total uptake) to the respective wells. Incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add the [³H]-labeled substrate (e.g., [³H]Dopamine) to each well to initiate the uptake. The final concentration of the radioligand should be close to its Michaelis-Menten constant (Km) for the transporter.

  • Incubation: Incubate the plate for a short period (typically 1-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

  • Calculate Specific Uptake:

    • Total Uptake = Radioactivity in wells with buffer only.

    • Non-specific Uptake = Radioactivity in wells with the reference inhibitor.

    • Specific Uptake = Total Uptake - Non-specific Uptake.

  • Determine IC50: Plot the percentage of specific uptake against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Signaling Pathway of a Monoamine Transporter

The following diagram illustrates the general mechanism of monoamine reuptake by a transporter located on the presynaptic neuron.

MonoamineTransporterSignaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Monoamine Monoamine (e.g., Dopamine) PostsynapticReceptor Postsynaptic Receptor Monoamine->PostsynapticReceptor Binds and activates MonoamineTransporter Monoamine Transporter (DAT, NET, or SERT) Monoamine->MonoamineTransporter Reuptake Vesicle Synaptic Vesicle MonoamineTransporter->Vesicle Translocates for repackaging This compound This compound This compound->MonoamineTransporter Inhibits

Caption: General mechanism of monoamine transporter inhibition by this compound.

Experimental Workflow for a Competitive Radioligand Binding Assay

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.

CompetitiveBindingWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis PrepareCells Prepare Cells Expressing Target Transporter PrepareMembranes Prepare Cell Membranes PrepareCells->PrepareMembranes Incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound (this compound) PrepareMembranes->Incubate PrepareReagents Prepare Radioligand, Test Compound, and Buffers PrepareReagents->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Quantify Bound Radioactivity (Liquid Scintillation Counting) Filter->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

Methodological & Application

Application Note: Quantification of Meprylcaine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Meprylcaine, a local anesthetic. The described method is applicable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is an ester-type local anesthetic.[1] Its chemical structure includes a benzoate (B1203000) ester, which acts as a chromophore, making it suitable for UV-Visible spectrophotometric detection.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the quantitative analysis of such pharmaceutical compounds.[1] This application note presents a detailed, validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for the development of an appropriate analytical method.

PropertyValueReference
Chemical Name [2-methyl-2-(propylamino)propyl] benzoate[2]
CAS Number 495-70-5 (free base), 956-03-6 (hydrochloride)[3]
Molecular Formula C₁₄H₂₁NO₂[2]
Molecular Weight 235.32 g/mol (free base), 271.78 g/mol (hydrochloride)[2][4]
Solubility Free Base: Practically insoluble in water; soluble in alcohol, ether, acetone, oils.[3] Hydrochloride: Soluble in water, alcohol.[3][3]
Predicted pKa 9.15 ± 0.38[5]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol

This section outlines the detailed experimental procedure for the HPLC analysis of this compound.

  • This compound Hydrochloride reference standard (purity >99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • 0.45 µm syringe filters

A standard HPLC system equipped with a UV-Vis detector is required. The chromatographic conditions are summarized in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

Table 2: HPLC Chromatographic Conditions for this compound Analysis.

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a 60:40 volume ratio. Degas the solution by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[6]

  • For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound Hydrochloride powder, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to the mark. Further dilute to fall within the calibration range.

  • For Pharmaceutical Formulations (e.g., Creams, Ointments): Accurately weigh an amount of the formulation equivalent to about 10 mg of this compound. Disperse the sample in a suitable organic solvent like methanol.[7] Use liquid-liquid extraction or solid-phase extraction to separate the analyte from excipients.[6] Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Final Step: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.[7]

The general workflow for sample preparation and analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/ Standard dissolve Dissolve in Mobile Phase weigh->dissolve extract Extraction (for formulations) weigh->extract dilute Serial Dilution (for standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter extract->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in Table 3.

ParameterAcceptance CriteriaTypical Results
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Intraday RSD ≤ 2.0%, Interday RSD ≤ 2.0%Intraday RSD < 1.0%, Interday RSD < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Specificity No interference from placebo or degradation products at the retention time of this compoundPeak purity index > 0.999
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate)% RSD < 2.0%

Table 3: Summary of Method Validation Parameters and Typical Results.

The logical relationship for establishing the linearity of the method is illustrated below.

linearity_logic prep_standards Prepare Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) inject_standards Inject each standard (n=3) prep_standards->inject_standards record_area Record Peak Area inject_standards->record_area plot_graph Plot Peak Area vs. Concentration record_area->plot_graph lin_reg Perform Linear Regression plot_graph->lin_reg check_r2 Check Correlation Coefficient (r² ≥ 0.999) lin_reg->check_r2

Caption: Logic diagram for establishing method linearity.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been developed based on the physicochemical properties of this compound and established chromatographic principles for similar local anesthetics. Proper validation of this method will ensure its reliability for routine quality control and research applications.

References

Application Note: Quantitative Analysis of Meprylcaine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Meprylcaine, also known as Oracaine, is a local anesthetic with stimulant properties.[1] As an important compound in pharmacological research and a potential substance in forensic analysis, having a robust and reliable analytical method for its quantification is crucial.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of chemical compounds in complex mixtures.[4][5] Its combination of the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry makes it an ideal method for analyzing drugs like this compound in various matrices.[4][6] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Experimental Protocol

This protocol is based on established GC-MS methodologies for the analysis of local anesthetics and other drugs of abuse.[4][7][8]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) Sample preparation is a critical step to remove interfering substances from the matrix.[6]

  • To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard (IS), such as this compound-d5.[2]

  • Alkalinize the sample by adding a carbonate buffer (pH 9.2).[8]

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and chloroform).

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[8]

  • Carefully transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol (B129727) or ethyl acetate.[8]

  • Vortex for 30 seconds, and the sample is ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Operating Conditions The following parameters are recommended for the analysis. Parameters may be optimized based on the specific instrumentation used.[4][8][9]

Parameter Setting
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5973N or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 290°C, hold for 6 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu
Acquisition Mode Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis

3. Quantitative Analysis For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations.

  • Calibration Standards: Prepare a series of calibration standards in blank matrix ranging from the limit of quantification (LOQ) to the expected upper concentration limit.

  • Internal Standard (IS): An isotopically labeled version of the compound, such as this compound-d5, is recommended as an internal standard to improve the accuracy of quantitative analyses.[2]

  • Quantification Ions: Based on the mass spectrum of this compound, select a quantifier ion (most abundant) and one or two qualifier ions for confirmation. The ion at m/z 100 can be used for quantification, with ions at m/z 58 and 220 serving as qualifiers.

Data and Results

Table 1: Chromatographic and Mass Spectral Data for this compound The expected retention time and key mass fragments for this compound under the specified conditions are summarized below. The mass spectrum shows characteristic fragments resulting from alpha-cleavage and ester bond cleavage.[10][11]

Compound Retention Time (min) Molecular Ion [M] Key Mass Fragments (m/z)
This compound~6.9235100 (Base Peak), 58, 220, 206, 122, 105, 77

Table 2: Method Validation Parameters (Hypothetical) A full method validation should be performed according to established guidelines to ensure reliability.[12] Typical performance characteristics are presented below.

Parameter Expected Value
Linear Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%
Extraction Recovery > 80%

Visualizations

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Alkalinize 3. Alkalinize (pH 9.2) Add_IS->Alkalinize LLE 4. Liquid-Liquid Extraction Alkalinize->LLE Evaporate 5. Evaporate Solvent LLE->Evaporate Reconstitute 6. Reconstitute in Methanol Evaporate->Reconstitute Inject 7. Inject into GC-MS Reconstitute->Inject GC_Sep 8. GC Separation Inject->GC_Sep MS_Detect 9. MS Detection (Scan or SIM) GC_Sep->MS_Detect Data_Proc 10. Data Processing & Quantification MS_Detect->Data_Proc

Caption: Experimental workflow for this compound analysis.

This compound Fragmentation Pathway M_ion This compound [M]+• m/z 235 frag_220 [M - CH3]+ m/z 220 M_ion->frag_220 - •CH3 frag_206 [M - C2H5]+ m/z 206 M_ion->frag_206 - •C2H5 frag_100 Base Peak [C6H14N]+ m/z 100 M_ion->frag_100 rearrangement frag_105 Benzoyl Cation [C7H5O]+ m/z 105 M_ion->frag_105 ester cleavage frag_58 Iminium Ion [C3H8N]+ m/z 58 frag_100->frag_58 fragmentation frag_77 Phenyl Cation [C6H5]+ m/z 77 frag_105->frag_77 - CO

Caption: Proposed EI fragmentation of this compound.

References

Application Notes and Protocols for Meprylcaine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine is a local anesthetic of the ester type, structurally related to procaine. It functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses and resulting in a temporary loss of sensation at the site of administration.[1] While historically used in dentistry and topical applications, its use in preclinical rodent studies is not extensively documented in publicly available literature.

These application notes provide a comprehensive guide for the administration of this compound in rodent models for research purposes. Due to the limited specific data on this compound, the following protocols and data are based on established methodologies for local anesthetics in rodents and comparative information with structurally and functionally similar compounds like lidocaine (B1675312) and mepivacaine. Researchers are advised to conduct pilot studies to determine optimal dosing and administration parameters for their specific experimental models.

Data Presentation

Quantitative data for this compound in rodent models is not widely available. The following tables provide a summary of known characteristics and comparative data to guide study design.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValue/DescriptionReference
Chemical Name 2-methyl-2-(propylamino)propyl benzoate[2]
Molecular Formula C14H21NO2[2]
Molecular Weight 235.33 g/mol [2]
Mechanism of Action Reversible blockade of voltage-gated sodium channels[1]
Anesthetic Class Ester-type local anesthetic[1]
Primary Effect Inhibition of nerve impulse generation and conduction[1]
Additional Actions Inhibits reuptake of dopamine, norepinephrine, and serotonin[2]

Table 2: Comparative Efficacy and Toxicity of Local Anesthetics in Rodents (Qualitative)

ParameterThis compound (and related compounds)Lidocaine (for comparison)Bupivacaine (for comparison)
Anesthetic Potency Similar to lidocaineStandardHigher than lidocaine
Onset of Action Reported to be faster than procaineRapid (1-5 minutes)Slower (5-10 minutes)
Duration of Action Likely intermediateShort to intermediate (1-2 hours)Long (4-8 hours)
Systemic Toxicity Potential for CNS and cardiovascular effects at high doses[3]ModerateHigher
Neurotoxicity Mepivacaine (structurally similar) is considered less neurotoxic than lidocaine in ratsHigher potential than mepivacaineLower potential than lidocaine

Experimental Protocols

Important Considerations Before Starting:

  • Animal Welfare: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

  • Aseptic Technique: Use sterile instruments, solutions, and proper aseptic technique for all injections to prevent infection.

  • Dose Calculation: Accurately weigh each animal before administration to ensure precise dosing.

  • Vehicle Selection: A suitable vehicle for this compound hydrochloride is sterile isotonic saline (0.9% NaCl). The solution should be at a physiological pH.

  • Monitoring: Closely monitor animals during and after administration for any adverse reactions, including signs of systemic toxicity (e.g., tremors, seizures, changes in respiration or heart rate) and local tissue reactions at the injection site.

Protocol 1: Subcutaneous (SC) Infiltration for Local Anesthesia

This protocol is designed to evaluate the local anesthetic efficacy of this compound following subcutaneous administration.

Materials:

  • This compound hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline)

  • Vehicle control (sterile saline)

  • Positive control (e.g., 1-2% Lidocaine)

  • Sterile syringes (1 mL) with 27-30 gauge needles

  • Animal clippers

  • Analgesia assessment tool (e.g., von Frey filaments, thermal stimulator)

Procedure:

  • Animal Preparation:

    • Acclimate the animals (mice or rats) to the testing environment and handling for at least 3 days prior to the experiment.

    • On the day of the experiment, gently restrain the animal.

    • Shave a small area of skin on the dorsal back or flank where the injection will be administered.

  • Drug Administration:

    • Draw the calculated volume of this compound solution, vehicle, or positive control into a sterile syringe.

    • Gently lift the shaved skin to form a "tent."

    • Insert the needle at the base of the skin tent, parallel to the body surface.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly to form a small bleb under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Efficacy Assessment:

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, assess the sensory blockade at the injection site.

    • Mechanical Nociception (von Frey Test): Apply von Frey filaments with increasing bending force to the center of the bleb and observe the withdrawal response. An increase in the withdrawal threshold indicates local anesthesia.

    • Thermal Nociception (Hargreaves Test): Apply a focused beam of radiant heat to the injection site and record the latency to withdrawal. An increase in withdrawal latency indicates local anesthesia.

Protocol 2: Topical Application for Surface Anesthesia

This protocol is suitable for assessing the surface anesthetic properties of this compound on mucous membranes or skin.

Materials:

  • This compound hydrochloride solution or gel formulation

  • Vehicle control

  • Positive control (e.g., EMLA cream)

  • Cotton-tipped applicators or small gauze pads

  • Corneal esthesiometer (for corneal reflex test) or other relevant sensory testing equipment

Procedure:

  • Animal Preparation:

    • Gently restrain the animal. For corneal application, ensure the animal's head is stable.

  • Drug Administration:

    • Apply a standardized amount of the this compound solution or gel to the target area (e.g., a small patch of shaved skin or the cornea) using a cotton-tipped applicator or a small piece of saturated gauze.

    • Allow the formulation to remain in contact with the tissue for a defined period (e.g., 5-10 minutes).

  • Efficacy Assessment:

    • Corneal Reflex Test: If applied to the cornea, gently touch the cornea with a fine filament (corneal esthesiometer) at set intervals and observe the blink reflex. The absence of a blink reflex indicates successful anesthesia.

    • Cutaneous Sensory Testing: If applied to the skin, use methods described in Protocol 1 (von Frey or Hargreaves test) to assess the level of surface anesthesia.

Protocol 3: Sciatic Nerve Block for Regional Anesthesia

This protocol is for inducing a regional block of the sciatic nerve to assess the efficacy of this compound on a major peripheral nerve.

Materials:

  • This compound hydrochloride solution (e.g., 0.5%, 1%)

  • Vehicle control (sterile saline)

  • Sterile syringes (1 mL) with 27-30 gauge needles

  • Nerve stimulator (optional, for precise localization)

  • Motor function assessment tools (e.g., grip strength meter, rotarod)

  • Sensory function assessment tools (e.g., pinprick, thermal stimulator)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal with an appropriate general anesthetic (e.g., isoflurane).

    • Place the animal in a lateral or prone position to expose the area of the sciatic notch.

    • Shave and disinfect the skin over the injection site.

  • Nerve Localization and Injection:

    • Palpate for the anatomical landmarks of the sciatic nerve (between the greater trochanter and the ischial tuberosity).

    • (Optional) Use a nerve stimulator with an insulated needle to elicit a motor response (e.g., foot twitch) to confirm proximity to the sciatic nerve.

    • Once the nerve is localized, inject a small volume (e.g., 0.1-0.2 mL for rats) of the this compound solution or vehicle slowly around the nerve.

  • Efficacy Assessment (after recovery from general anesthesia):

    • Motor Blockade:

      • Observe for signs of limb paralysis or weakness (e.g., foot drop).

      • Quantify motor function using a grip strength meter or by assessing the animal's ability to remain on a rotating rod (rotarod test).

    • Sensory Blockade:

      • Assess the withdrawal reflex to a noxious stimulus (e.g., pinprick or thermal stimulus) applied to the plantar surface of the hind paw. The absence of a withdrawal reflex indicates a successful sensory block.

    • Monitor the onset and duration of both motor and sensory blockade at regular intervals until the animal returns to baseline function.

Visualizations

Signaling Pathway of this compound

Meprylcaine_Mechanism cluster_membrane Neuronal Membrane cluster_effect Physiological Effect Meprylcaine_ext This compound (extracellular) Meprylcaine_int This compound (intracellular) Meprylcaine_ext->Meprylcaine_int Diffusion Na_channel Voltage-gated Sodium Channel Block Blockade Na_channel->Block Meprylcaine_int->Na_channel Binds to channel pore No_AP Inhibition of Action Potential Block->No_AP No_Conduction Blocked Nerve Conduction No_AP->No_Conduction Anesthesia Local Anesthesia No_Conduction->Anesthesia Na_ext Na+ Na_int Na+

Caption: Mechanism of action of this compound as a local anesthetic.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (≥ 3 days) Drug_prep Prepare this compound, Vehicle & Positive Control Animal_acclimation->Drug_prep Animal_prep Animal Preparation (Weighing, Shaving) Drug_prep->Animal_prep Baseline Baseline Sensory Test (Pre-administration) Animal_prep->Baseline Randomization Randomize Animals into Groups Administration Administer Compound (e.g., Subcutaneous) Randomization->Administration Post_admin_test Post-administration Sensory Testing (Time-course) Administration->Post_admin_test Baseline->Randomization Data_collection Record Withdrawal Thresholds/Latencies Post_admin_test->Data_collection Stats Statistical Analysis (e.g., ANOVA) Data_collection->Stats Results Determine Onset, Duration, and Efficacy Stats->Results

Caption: Workflow for evaluating the efficacy of this compound in a rodent model.

References

Application Notes and Protocols for Meprylcaine in In Vitro Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine, also known as Mepivacaine (B158355), is an amide-type local anesthetic clinically utilized for its nerve-blocking properties. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] By reversibly binding to these channels, this compound blocks sodium influx, thereby preventing membrane depolarization and nerve impulse conduction.[1] Understanding the precise interaction of this compound with various ion channels is paramount for elucidating its anesthetic efficacy, potential side effects, and for the development of novel therapeutics.

Patch clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function. This document provides detailed application notes and protocols for the use of this compound in in vitro patch clamp experiments, designed to characterize its effects on voltage-gated ion channels.

Mechanism of Action

This compound's principal target is the family of voltage-gated sodium channels.[1][2] The blockade of these channels is state-dependent, meaning this compound's affinity for the channel varies with the channel's conformational state (resting, open, or inactivated).[3][4] This results in two distinct types of inhibition:

  • Tonic Block: The binding of this compound to the sodium channel in its resting state. This is typically observed when the cell membrane is held at a hyperpolarized potential and stimulated with infrequent depolarizing pulses.

  • Phasic (Use-Dependent) Block: An enhanced blockade of sodium channels that occurs with repetitive stimulation (i.e., a higher frequency of action potentials). This is because this compound has a higher affinity for the open and inactivated states of the channel.[3][4] This property is crucial for its efficacy in blocking nerve activity. Mepivacaine has been noted to display a preferential use-dependent block of the Nav1.8 subtype.[1]

Beyond its primary action on sodium channels, this compound has been shown to modulate other ion channels, including certain potassium (Kv) and calcium (Cav) channels, although generally at higher concentrations.[5][6][7][8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound on various ion channels as determined by electrophysiological studies.

Ion Channel SubtypeThis compound (Mepivacaine) IC50Species/Cell TypeExperimental ConditionReference
Flicker K+ Channel56 µMAmphibian Myelinated NerveExtracellular Application[5]
TASK Potassium Channel709 µMXenopus laevis OocytesTwo-electrode voltage clamp[7]
Hyperpolarization-activated inward current (Ih)190 µMRat Dorsal Root Ganglion NeuronsCurrent-clamp

Note: IC50 values can vary depending on experimental conditions such as holding potential, stimulation frequency, and temperature.

Signaling Pathway of this compound Action

Meprylcaine_Signaling_Pathway cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Na_in Sodium Influx (Depolarization) Nav_channel->Na_in Inhibits Meprylcaine_in This compound (intracellular) Meprylcaine_in->Nav_channel Binds to intracellular site Meprylcaine_ex This compound (extracellular) Meprylcaine_ex->Meprylcaine_in Diffusion AP Action Potential Propagation Na_in->AP Prevents Nerve_Block Nerve Block (Anesthesia) AP->Nerve_Block Results in Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection Pipette Pull & Fill Patch Pipette Cell_Culture->Pipette Solution_Prep Prepare External & Internal Solutions Solution_Prep->Pipette Drug_Prep Prepare this compound Dilutions Drug_App Perfuse with This compound Drug_Prep->Drug_App Seal Obtain Gigaohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Baseline->Drug_App Measure_Peak Measure Peak Current Amplitude Baseline->Measure_Peak Record_Block Record Blocked Currents Drug_App->Record_Block Washout Washout Drug Record_Block->Washout Record_Block->Measure_Peak Calc_Block Calculate % Block Measure_Peak->Calc_Block Dose_Response Generate Dose-Response Curve & Calculate IC50 Calc_Block->Dose_Response

References

Meprylcaine as an Analytical Reference Standard in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine is a local anesthetic of the ester type, structurally related to cocaine and other procaine-type anesthetics. While its primary clinical use has been in dentistry and minor surgical procedures, its potential for abuse and presence in forensic casework necessitates the availability of reliable analytical methods for its identification and quantification in biological matrices. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in forensic toxicology. The methodologies described are based on established principles of forensic analytical chemistry and can be adapted for routine toxicological screening and confirmation.

Chemical and Physical Properties

This compound hydrochloride is the commonly used salt form for reference standards due to its increased stability and solubility in aqueous solutions.

PropertyValueReference
Chemical Name 2-methyl-2-(propylamino)-1-propanol benzoate (B1203000) hydrochloride
Synonyms Oracaine, Epirocaine
CAS Number 956-03-6 (hydrochloride)
Molecular Formula C₁₄H₂₁NO₂ · HCl
Molecular Weight 271.78 g/mol
Appearance White crystalline solid
Solubility Soluble in water and ethanol
Storage -20°C for long-term storage
Stability Stable under recommended storage conditions.

Analytical Methodologies

The following sections detail protocols for the extraction and analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are provided as a starting point and should be fully validated in-house prior to implementation in casework.

Sample Preparation

The choice of extraction technique depends on the biological matrix, the required limit of detection, and the available instrumentation.

This protocol is adapted from methods used for other local anesthetics and is suitable for screening purposes.[1][2][3]

Protocol:

  • To 2 mL of urine in a 15 mL glass centrifuge tube, add 200 µL of an appropriate internal standard (e.g., mepivacaine-d7, lidocaine-d6).

  • Add 200 µL of concentrated ammonium (B1175870) hydroxide (B78521) to basify the sample to a pH of approximately 9-10.

  • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride, a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v), or diethyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the appropriate solvent for GC-MS or LC-MS/MS analysis (e.g., ethyl acetate (B1210297) for GC-MS, or mobile phase for LC-MS/MS).

This protocol provides a cleaner extract and is suitable for quantitative confirmation.[4][5][6]

Protocol:

  • To 1 mL of whole blood in a centrifuge tube, add 100 µL of an appropriate internal standard and 2 mL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Load the supernatant from step 3 onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the appropriate solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification of this compound, particularly in screening procedures.

Instrumentation and Conditions (Example):

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., HP-5MS)
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Expected Mass Spectrum:

The mass spectrum of this compound is characterized by specific fragment ions. While a full library spectrum should be used for confirmation, key fragments are listed below.

m/zInterpretation
235 Molecular Ion (M⁺)
114 [C₇H₁₆N]⁺ - Alpha cleavage
105 [C₇H₅O]⁺ - Benzoyl cation
77 [C₆H₅]⁺ - Phenyl cation
58 [C₃H₈N]⁺ - Iminium ion from alpha cleavage
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantification of this compound in forensic toxicology.

Instrumentation and Conditions (Example): [7][8][9]

ParameterSetting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp 500°C
Capillary Voltage 3500 V
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following are proposed MRM transitions for this compound based on its structure and fragmentation patterns of similar compounds. These should be optimized on the specific instrument used.[10][11]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting PointUse
236.1114.120Quantifier
236.1105.125Qualifier
236.158.130Qualifier

Data Presentation and Interpretation

Quantitative data should be compiled into clear and concise tables for easy review and comparison.

Table 4.1: Hypothetical Validation Data for this compound Analysis

ParameterLC-MS/MS (Blood)GC-MS (Urine)
Retention Time (min) Requires in-house determinationRequires in-house determination
Linear Range 1 - 500 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL
Recovery (%) > 85%> 80%
Matrix Effect (%) < 15%Not typically assessed for screening
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Interpretation of Results:

The presence of this compound in biological samples should be confirmed by comparing the retention time and mass spectrum (or MRM transitions) with that of a certified reference standard. The interpretation of quantitative results requires careful consideration of the case history, the time between drug administration and sample collection, and the specific biological matrix analyzed. Currently, there is a lack of published data on typical therapeutic, toxic, and lethal concentrations of this compound in forensic cases. Therefore, interpretation should be made with caution and in the context of all available investigative information.[12][13][14]

Visualizations

The following diagrams illustrate the analytical workflows described in this document.

Analytical_Workflow_LLE Liquid-Liquid Extraction Workflow for this compound in Urine Urine_Sample 2 mL Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Basify Basify with NH4OH (pH 9-10) Add_IS->Basify Add_Solvent Add 5 mL Organic Solvent Basify->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in 100 µL Solvent Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound in Urine.

Analytical_Workflow_SPE Solid-Phase Extraction Workflow for this compound in Blood Blood_Sample 1 mL Whole Blood Add_IS_PPT Add IS & Protein Precipitation Solvent Blood_Sample->Add_IS_PPT Vortex_Centrifuge Vortex & Centrifuge Add_IS_PPT->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Dry Dry Cartridge SPE_Wash->SPE_Dry SPE_Elute Elute this compound SPE_Dry->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in 100 µL Solvent Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound in Blood.

Meprylcaine_Fragmentation Proposed EI Fragmentation of this compound This compound This compound (m/z 235) Fragment1 m/z 114 [C7H16N]+ This compound->Fragment1 Alpha Cleavage Fragment2 m/z 105 [C7H5O]+ This compound->Fragment2 Benzoyl Cleavage Fragment4 m/z 58 [C3H8N]+ Fragment1->Fragment4 Rearrangement Fragment3 m/z 77 [C6H5]+ Fragment2->Fragment3 Loss of CO

Caption: Proposed Electron Ionization Fragmentation of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the development and validation of analytical methods for the determination of this compound in forensic toxicology laboratories. The use of a certified reference standard is paramount for accurate identification and quantification. Due to the limited availability of data on this compound concentrations in forensic cases, it is recommended that toxicologists correlate their findings with all available case information. As with any analytical method, proper validation and adherence to quality assurance procedures are essential to ensure the reliability of the results.

References

Application Notes and Protocols for Meprylcaine Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meprylcaine is a local anesthetic with stimulant properties, structurally related to dimethocaine.[1] It functions primarily by blocking voltage-gated sodium channels in neuronal cell membranes, which is crucial for the propagation of nerve impulses.[2] Additionally, this compound exhibits inhibitory action on the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1] In cell culture applications, this compound is a valuable tool for investigating neuronal signaling, cytotoxicity, and the mechanisms of local anesthesia.[3] Proper preparation of stock solutions is critical to ensure experimental reproducibility, accuracy, and the integrity of cellular models. These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro research.

This compound Properties

This compound is typically used in its hydrochloride salt form to enhance stability and aqueous solubility.[3] The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt.

Table 1: Chemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound Hydrochloride
IUPAC Name [2-methyl-2-(propylamino)propyl] benzoate[4]2-methyl-2-(propylamino)propyl benzoate (B1203000) hydrochloride[5]
Synonyms Oracaine, Epirocaine[1][6]Oracaine Hydrochloride
Molecular Formula C₁₄H₂₁NO₂[1][4]C₁₄H₂₁NO₂ • HCl[6]
Molecular Weight 235.32 g/mol [1][4]271.8 g/mol [6]
CAS Number 495-70-5[1][7]956-03-6[3][6]
Appearance Yellow Oil[7]Solid[6]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityNotes
DMSO Sparingly Soluble (1-10 mg/mL)[6]Use fresh, anhydrous DMSO for best results.[8]
Ethanol Soluble (≥ 10 mg/mL)[6]A suitable solvent for creating high-concentration stock solutions.[9]
PBS (pH 7.2) Soluble (≥ 10 mg/mL)[6]Direct dissolution in aqueous buffers is possible.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound HCl Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell culture experiments.

Materials:

  • This compound Hydrochloride (FW: 271.8 g/mol )[6]

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound HCl needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 271.8 g/mol x 1000 mg/g = 2.718 mg

  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biological safety cabinet), accurately weigh 2.718 mg of this compound HCl and place it into a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound HCl.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected (amber) tube. This step is crucial for removing any potential microbial contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Label each aliquot clearly with the compound name, concentration, date, and solvent. Store at -20°C for long-term stability. A common practice is to store stock solutions for up to one year at -80°C in a solvent.[8]

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing for Cell Culture cluster_storage Storage start Start calc Calculate Mass (e.g., 2.718 mg for 1 mL of 10 mM) start->calc weigh Weigh this compound HCl calc->weigh add_solvent Add Sterile Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing a sterile this compound stock solution.

Protocol for Preparing Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the high-concentration stock solution into the complete cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound HCl stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes and pipettes

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the 10 mM this compound HCl stock solution from the freezer and allow it to thaw at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock:

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (100 µM x 1 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Dilution: Pre-warm the complete cell culture medium to 37°C. In a sterile tube, add 990 µL of the pre-warmed medium. Add 10 µL of the 10 mM stock solution to the medium.

  • Mixing: Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.

  • Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent (e.g., DMSO) low to prevent solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, with <0.1% being preferable.[10][11] In the example above, the final DMSO concentration is 1%. This may be too high for some cell lines, and an intermediate dilution step may be necessary.

Table 3: Example Dilution Scheme for this compound Working Solutions

Stock ConcentrationDesired Final ConcentrationVolume of Stock per 1 mL MediumFinal DMSO Concentration
10 mM100 µM10 µL1.0%
10 mM50 µM5 µL0.5%
10 mM10 µM1 µL0.1%
10 mM1 µM0.1 µL0.01%
1 mM (Intermediate)10 µM10 µL0.1%

Application: Cytotoxicity Assessment

A common application for this compound solutions in cell culture is to assess its cytotoxic effects on a given cell line. The MTT assay is a standard colorimetric method for evaluating cell viability.

General Protocol for MTT Cytotoxicity Assay

Procedure:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10][12]

  • Treatment: Prepare a series of this compound working solutions at different concentrations (e.g., 1 µM to 1000 µM) in complete cell culture medium.

  • Exposure: Remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and an untreated control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.[10][12]

  • Measurement: Quantify the absorbance at 540-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This compound's Mechanism of Action

As a local anesthetic, this compound's primary mechanism is the blockade of voltage-gated sodium channels. This action prevents the influx of sodium ions necessary for the depolarization of the neuronal membrane, thereby inhibiting the generation and propagation of action potentials.

G cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_Channel Voltage-Gated Na+ Channel AP_out Action Potential Blocked Mep_ext This compound (Uncharged) Mep_int This compound (Protonated) Mep_ext->Mep_int Diffuses across membrane Na_ext Na+ Na_int Na+ Na_ext->Na_int Na+ Influx Mep_int->Na_Channel Blocks channel from inside AP_in Action Potential Propagation

Caption: this compound blocks the neuronal voltage-gated sodium channel.

References

Meprylcaine for Inducing Nerve Block in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine, a local anesthetic of the ester class, functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses.[1] Historically, its primary applications have been in dentistry and dermatologic surgery, with early studies noting a faster onset of action compared to procaine.[1] Structurally related to dimethocaine, this compound also exhibits stimulant properties through its inhibitory action on monoamine transporters, preventing the reuptake of dopamine, norepinephrine, and serotonin.[2][3]

These application notes provide a comprehensive overview of the use of this compound for inducing nerve blocks in animal models. While specific, validated protocols for this compound in common rodent models are not extensively published, this document offers detailed, adaptable protocols based on established methods for other local anesthetics, alongside available comparative data to guide experimental design.

Mechanism of Action

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels.[1][4] this compound, in its ionized form, binds to the intracellular portion of the sodium channel, stabilizing it in an inactivated state.[5] This prevents the influx of sodium ions required for membrane depolarization and the generation of an action potential, resulting in a temporary and reversible loss of sensation in the innervated area.[1][5]

This compound Mechanism of Action cluster_0 Neuronal Membrane cluster_1 Result Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Meprylcaine_ext This compound (extracellular) Meprylcaine_int This compound (intracellular, ionized) Meprylcaine_ext->Meprylcaine_int Diffusion Meprylcaine_int->Na_Channel Binds to intracellular site Na_ion_ext Na+ Na_ion_int Na+ Na_ion_ext->Na_ion_int Influx Blocked Nerve_Block Nerve Block (Loss of Sensation) Action_Potential->Nerve_Block Inhibition

Mechanism of this compound Action

Data Presentation

Quantitative data for this compound's efficacy in animal nerve block models is limited. The following tables summarize available comparative data, primarily from human dental and equine studies, which can serve as a reference for estimating its properties.

Table 1: Comparative Efficacy of this compound and Lidocaine (B1675312)

ParameterThis compoundLidocaineAnimal Model/Study TypeCitation
Onset of Action
Pulpal AnesthesiaShorterLongerHuman (dental)[6][7]
Skin Desensitization~9.6 min (2% solution)~5 min (2% solution with epinephrine)Horse[3][8]
Duration of Action
Lameness Resolution~366 min (2% solution)~113 min (2% solution)Horse[2][4]
Skin Desensitization~195 min (2% solution)~63 min (2% solution)Horse[2][4]
Soft Tissue AnesthesiaShorter (3% plain)Longer (2% with epinephrine)Human (dental)[9]
Anesthetic Success Rate
Dental AnesthesiaLower (3% plain) vs. 2% Lido w/ epiHigher (2% with epinephrine)Human (dental)[6][7]
Dental AnesthesiaHigher (2% w/ epi) vs. 2% Lido w/ epiLower (2% with epinephrine)Human (dental)[6][7]

Table 2: Recommended Dosages of Various Local Anesthetics in Animal Models (for adaptation)

Local AnestheticSpeciesMaximum Recommended DoseOnset of ActionDuration of ActionCitation
LidocaineDog4-6 mg/kg1-5 minutes1-2 hours[5]
Cat2-4 mg/kg1-5 minutes1-2 hours[5]
BupivacaineDog1-2 mg/kg5-20 minutes4-6 hours[5]
Cat1 mg/kg5-20 minutes4-6 hours[5]
Mepivacaine (B158355)Dog3-5 mg/kg2-10 minutes2-3 hours[5]
Cat2-3 mg/kg2-10 minutes2-3 hours[5]

Note: These dosages are general recommendations and may need to be adjusted based on the specific nerve block technique, concentration of the anesthetic solution, and the individual animal's health status. It is crucial to perform dose-finding studies when adapting these for this compound.

Experimental Protocols

The following are detailed protocols for common nerve block procedures in rodent models, adapted for the use of this compound. It is imperative to conduct pilot studies to determine the optimal concentration and volume of this compound for the desired anesthetic effect and duration.

Protocol 1: Sciatic Nerve Block in Rats

This protocol is designed to induce a unilateral nerve block of the hindlimb, which is useful for studies in pain research and nerve function.

Materials:

  • This compound hydrochloride (sterile solution, concentration to be determined by pilot study, e.g., 1-2%)

  • Sterile saline (0.9%) for dilution

  • 1 mL syringes with 25-27 gauge needles

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Anesthesia system (e.g., isoflurane) for animal restraint

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane. Once anesthetized, shave the fur over the lateral aspect of the thigh, from the hip to the knee. Clean the surgical site with an antiseptic solution.

  • Injection Site Identification: Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic nerve is located in the notch between these two landmarks.

  • Administration: Insert the needle perpendicular to the skin, just caudal to the greater trochanter. Advance the needle until it gently contacts the bone. Withdraw the needle slightly and redirect it caudally to slide off the bone into the sciatic notch.

  • Aspiration: Gently aspirate to ensure the needle is not in a blood vessel. If blood is drawn, reposition the needle.

  • Injection: Slowly inject the this compound solution (e.g., 0.1-0.2 mL). A small bleb may be observed under the skin.

  • Assessment of Blockade:

    • Motor Block: Assess motor function by observing for foot drop and testing the extensor postural thrust.

    • Sensory Block: Evaluate the withdrawal reflex to a non-damaging noxious stimulus, such as a pinch with forceps or a thermal stimulus (e.g., Hargreaves test).

  • Monitoring: Monitor the animal for the onset, duration, and recovery from the nerve block. Also, observe for any signs of systemic toxicity (e.g., CNS excitation, seizures).

Protocol 2: Subcutaneous Incisional Line Block in Mice or Rats

This protocol provides localized analgesia for surgical incisions.

Materials:

  • This compound hydrochloride (sterile solution, concentration to be determined by pilot study, e.g., 0.25-0.5%)

  • Sterile saline (0.9%) for dilution

  • 1 mL syringes with 25-27 gauge needles

  • Animal clippers

  • Antiseptic solution

  • Anesthesia system

Procedure:

  • Animal Preparation: Anesthetize the animal and prepare the surgical site by shaving and disinfecting the skin.

  • Dosage Calculation: Calculate the total dose of this compound based on the animal's body weight and the desired concentration. Do not exceed the predetermined maximum safe dose.

  • Administration: Insert the needle into the subcutaneous space along the intended incision line.

  • Aspiration: Gently aspirate to confirm the needle is not in a blood vessel.

  • Injection: Inject the this compound solution as the needle is slowly withdrawn, creating a line of anesthetic along the incision site.

  • Assessment of Blockade: Assess the lack of response to a skin pinch with forceps along the injection line before making the surgical incision.

  • Surgical Procedure: Wait for the appropriate onset time (determined from pilot studies or comparative data) before starting the surgical procedure.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection & Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving, Disinfection) Meprylcaine_Prep This compound Preparation (Dilution, Dosage Calculation) Nerve_Block Nerve Block Administration (e.g., Sciatic or Incisional) Meprylcaine_Prep->Nerve_Block Assessment Assessment of Blockade (Motor and Sensory Tests) Nerve_Block->Assessment Data_Collection Data Collection (Onset, Duration, Efficacy) Assessment->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Generalized Experimental Workflow

Conclusion

This compound presents a viable option for inducing nerve blocks in animal models for research purposes. While specific protocols require empirical determination of optimal dosages and concentrations, the information and adapted protocols provided herein offer a solid foundation for initiating such studies. Researchers should leverage the comparative data with other well-characterized local anesthetics to guide their experimental design and ensure the humane and effective use of this compound in their animal models. Careful monitoring for both anesthetic efficacy and potential side effects is paramount.

References

Investigating the Rewarding Effects of Meprylcaine using Conditioned Place Preference: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine, a local anesthetic with structural similarities to dimethocaine, exhibits potent stimulant properties due to its action as a monoamine transporter inhibitor.[1] By blocking the reuptake of dopamine (B1211576), norepinephrine, and serotonin, this compound elevates synaptic concentrations of these neurotransmitters, a mechanism strongly associated with rewarding effects and abuse potential.[1] This document provides detailed application notes and a proposed experimental protocol for investigating the conditioned place preference (CPP) induced by this compound in rodents. The provided methodologies are based on established protocols for psychostimulants with similar mechanisms of action, such as cocaine and amphetamine, due to the current absence of specific published CPP data for this compound.

Introduction

Conditioned place preference is a standard preclinical behavioral paradigm used to evaluate the rewarding or aversive properties of a substance or stimulus.[2][3] The test relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment in a subsequent drug-free test is indicative of the substance's rewarding effects.[3] Given this compound's potent inhibition of the dopamine transporter (DAT), which is a key mechanism in the brain's reward pathway, it is hypothesized that this compound will induce a robust CPP.[1] These application notes provide the necessary framework for researchers to test this hypothesis and quantify the rewarding effects of this compound.

Mechanism of Action: Dopamine Transporter Inhibition and Reward Pathway

This compound's primary mechanism for inducing reward is through the blockade of monoamine transporters, with a particularly strong effect on the dopamine transporter (DAT).[1] In the mesolimbic pathway, a critical circuit for reward and motivation, dopaminergic neurons originating in the ventral tegmental area (VTA) project to the nucleus accumbens (NAc). The release of dopamine in the NAc is associated with feelings of pleasure and reinforcement. By inhibiting DAT, this compound prevents the reuptake of dopamine from the synaptic cleft, leading to a prolonged and amplified dopaminergic signal. This sustained activation of dopamine receptors, particularly D1 receptors, on the medium spiny neurons in the NAc is believed to be the primary driver of the rewarding effects that can be measured using the CPP paradigm.

Meprylcaine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) VTA Dopaminergic Neuron (from VTA) DA_vesicle Dopamine Vesicles VTA->DA_vesicle Synthesis DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Reward Cellular Response (Reward Signal) PKA->Reward This compound This compound This compound->DAT Blocks

This compound's effect on the dopamine signaling pathway.

Proposed Experimental Protocol for this compound Conditioned Place Preference

This protocol is a guideline and may require optimization based on pilot studies. An unbiased three-chamber apparatus is recommended.[2]

Materials
  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Conditioned Place Preference Apparatus (e.g., three-chamber box with distinct visual and tactile cues in each of the two larger chambers)

  • Animal subjects (e.g., adult male Sprague-Dawley rats or C57BL/6 mice)

  • Syringes and needles for intraperitoneal (i.p.) injections

  • Video tracking software for data acquisition

Experimental Workflow

References

Application Notes and Protocols for In Vivo Dose-Response Curve Determination of Meprylcaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine is a local anesthetic agent belonging to the ester class.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][2] This action inhibits the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation. This compound has been historically used in dentistry and minor surgical procedures.[1][2] The determination of its dose-response curve in vivo is a critical step in preclinical development, providing essential information about its potency (ED50) and efficacy. This document provides detailed protocols for assessing the dose-response relationship of this compound in rodent models using established nociceptive assays.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics like this compound exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[3][4] The uncharged form of the anesthetic penetrates the nerve membrane. Once inside the neuron, it exists in equilibrium with its protonated (ionized) form. It is this ionized form that binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state.[5] This prevents the depolarization necessary for the generation and propagation of an action potential, thereby blocking nerve conduction and producing a local anesthetic effect.

Mechanism of Action of this compound Meprylcaine_un This compound (Un-ionized) Meprylcaine_ion This compound (Ionized) Meprylcaine_un->Meprylcaine_ion Lipid Diffusion & Ionization Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Blocked Blocked Na+ Channel Na_Channel_Closed->Na_Channel_Blocked Blockade Receptor_Site Receptor Site Meprylcaine_ion->Receptor_Site Binds to

Mechanism of this compound Action

Experimental Protocols

Two common and reliable methods for evaluating the efficacy of local anesthetics in vivo are the tail-flick test and the von Frey filament test. These assays measure the response to thermal and mechanical stimuli, respectively.

Tail-Flick Test for Thermal Nociception

The tail-flick test is used to assess the analgesic effect of a substance by measuring the latency of an animal to withdraw its tail from a source of thermal pain.[6][7]

Materials:

  • This compound hydrochloride solutions at various concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/v) in sterile saline.

  • Vehicle control (sterile saline).

  • Positive control (e.g., Lidocaine 2% w/v).

  • Tail-flick apparatus (radiant heat source or hot water bath).

  • Animal restrainers.

  • Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (25-30 g).

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and restrainers for at least 3 days prior to the experiment to minimize stress-induced variability.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the heat source to the distal portion of the tail. The average of three readings, taken at 5-minute intervals, should be between 2-4 seconds. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage. Animals with a baseline latency outside the desired range should be excluded.

  • Drug Administration: Administer a standardized volume (e.g., 0.1 mL for rats, 0.05 mL for mice) of the this compound solution, vehicle, or positive control via subcutaneous injection into the base of the tail.

  • Post-Treatment Latency: Measure the tail-flick latency at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Dose-Response Curve: Plot the peak %MPE for each dose group against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the ED50 (the dose that produces 50% of the maximum effect) can be calculated using non-linear regression analysis.

Experimental Workflow: Tail-Flick Test Acclimation Animal Acclimation Baseline Determine Baseline Tail-Flick Latency Acclimation->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Administration Subcutaneous Drug Administration (Tail Base) Grouping->Administration Measurement Measure Post-Treatment Latency at Time Points Administration->Measurement Analysis Calculate %MPE and Plot Dose-Response Curve Measurement->Analysis ED50 Determine ED50 Analysis->ED50

Workflow for Tail-Flick Assay
Von Frey Filament Test for Mechanical Nociception

The von Frey test assesses the mechanical withdrawal threshold in response to a punctate stimulus.[8][9]

Materials:

  • This compound hydrochloride solutions at various concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/v) in sterile saline.

  • Vehicle control (sterile saline).

  • Positive control (e.g., Bupivacaine 0.5% w/v).

  • Set of calibrated von Frey filaments.

  • Elevated wire mesh platform with individual testing chambers.

  • Male Wistar rats (180-220 g) or C57BL/6 mice (20-25 g).

Procedure:

  • Acclimation: Acclimate the animals to the testing chambers on the wire mesh platform for at least 30 minutes for 3 consecutive days before the experiment.

  • Baseline Threshold: Determine the baseline paw withdrawal threshold (PWT) for each animal. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The "up-down" method is commonly used to determine the 50% withdrawal threshold.

  • Drug Administration: Administer a standardized volume (e.g., 0.1 mL for rats, 0.05 mL for mice) of the this compound solution, vehicle, or positive control via subcutaneous injection into the plantar surface of the hind paw.

  • Post-Treatment Threshold: Measure the PWT at various time points (e.g., 15, 30, 60, 90, 120, and 180 minutes) after drug administration.

  • Data Analysis: The antinociceptive effect is measured as the increase in the paw withdrawal threshold. The data can be presented as the raw withdrawal threshold (in grams) or as a percentage of the baseline.

  • Dose-Response Curve: Plot the peak increase in PWT for each dose group against the logarithm of the this compound concentration to construct the dose-response curve and calculate the ED50.

Logical Relationships in Study Design Hypothesis Hypothesis: This compound produces dose-dependent local anesthesia. Model In Vivo Rodent Model (Rat or Mouse) Hypothesis->Model Assay Nociceptive Assay Model->Assay TailFlick Tail-Flick Test (Thermal Stimulus) Assay->TailFlick VonFrey Von Frey Test (Mechanical Stimulus) Assay->VonFrey Dose Dose-Ranging Study TailFlick->Dose VonFrey->Dose Data Data Collection: Latency / Threshold Dose->Data Analysis Dose-Response Analysis Data->Analysis Conclusion Conclusion: Determination of this compound Potency (ED50) and Efficacy. Analysis->Conclusion

Logical Flow of the Study Design

Data Presentation

The quantitative data obtained from the dose-response studies should be summarized in clear and well-structured tables. The following are examples of how to present the data. Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Table 1: Dose-Response of this compound in the Rat Tail-Flick Test

This compound Concentration (% w/v)NBaseline Latency (s) (Mean ± SEM)Peak %MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle (Saline)83.1 ± 0.25.2 ± 1.5-
0.2583.0 ± 0.325.6 ± 4.115
0.583.2 ± 0.248.9 ± 5.315
1.083.1 ± 0.175.4 ± 6.830
2.083.3 ± 0.292.1 ± 3.730

Table 2: Dose-Response of this compound in the Mouse Von Frey Test

This compound Concentration (% w/v)NBaseline PWT (g) (Mean ± SEM)Peak PWT (g) (Mean ± SEM)Duration of Action (min) (Time to 50% recovery)
Vehicle (Saline)100.6 ± 0.050.7 ± 0.06-
0.25100.6 ± 0.042.1 ± 0.245
0.5100.5 ± 0.053.8 ± 0.375
1.0100.6 ± 0.036.2 ± 0.5110
2.0100.5 ± 0.048.5 ± 0.6150

Conclusion

These application notes and protocols provide a comprehensive framework for determining the in vivo dose-response curve of this compound. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for the preclinical assessment of its anesthetic properties. The resulting dose-response relationship, including the ED50 value, is fundamental for guiding further drug development and for establishing safe and effective dosing regimens for future clinical applications.

References

Application Notes: Meprylcaine in Mono-amine Reuptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meprylcaine, a synthetic local anesthetic, has garnered significant interest in neuropharmacology due to its potent inhibitory effects on monoamine transporters (MATs).[1] Structurally similar to dimethocaine, this compound effectively blocks the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.[1] This inhibition leads to elevated synaptic concentrations of these neurotransmitters, producing psychostimulant effects comparable to cocaine.[1] Unlike many other local anesthetics, the primary pharmacological activity of this compound relevant to its central nervous system effects is its high affinity for MATs.[1] These application notes provide an overview of the use of this compound in monoamine reuptake assays, including its binding affinities and detailed protocols for in vitro characterization.

Mechanism of Action

This compound acts as a competitive inhibitor at the substrate binding sites of monoamine transporters.[1] By occupying these sites, it prevents the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[1] This blockade prolongs the presence of the neurotransmitters in the synapse, thereby enhancing dopaminergic, noradrenergic, and serotonergic signaling.[1] The reinforcing and stimulant properties of this compound are primarily attributed to its potent inhibition of the dopamine transporter, which increases dopamine levels in the brain's reward pathways.[1] Its interaction with SERT has also been implicated in seizure activities, a characteristic it shares with cocaine.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound at the human monoamine transporters. While specific IC50 values for this compound are not widely published, studies have confirmed its sub-micromolar efficacy in rat synaptosome preparations.[1] For comparative purposes, data for cocaine, a structurally and mechanistically similar compound, are often referenced.

Table 1: Comparative Potency of this compound and Cocaine at Monoamine Transporters

CompoundTransporterAssay TypePotency (IC50/Ki)Reference
This compoundDAT, NET, SERTSynaptosome UptakeSub-micromolar efficacy[1]
CocaineDATBinding (Ki)96 nM
CocaineNETBinding (Ki)210 nM
CocaineSERTBinding (Ki)230 nM

Note: Specific IC50/Ki values for this compound are sparse in publicly available literature; the table reflects qualitative descriptions of its potency.

Visualizations

Monoamine_Reuptake_Inhibition Mechanism of this compound Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicle Monoamine Monoamine (DA, NE, 5-HT) Monoamine_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) This compound This compound This compound->Monoamine_Transporter Inhibits Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates

Caption: this compound's inhibition of monoamine transporters.

Experimental_Workflow Monoamine Reuptake Assay Workflow Start Start Tissue_Prep Tissue Preparation (e.g., rat striatum) Start->Tissue_Prep Homogenization Homogenization in Buffer Tissue_Prep->Homogenization Centrifugation Centrifugation to Isolate Synaptosomes/Membranes Homogenization->Centrifugation Assay_Setup Assay Setup (96-well plate) - Radioligand - this compound (test compound) - Synaptosomes/Membranes Centrifugation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation_Counting Scintillation Counting to Measure Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50/Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for monoamine reuptake assays.

Experimental Protocols

1. Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from methods used for characterizing DAT inhibitors and can be applied to assess the binding affinity (Ki) of this compound.[4]

  • Materials and Reagents:

    • Rat striatal tissue[4]

    • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)[4]

    • Unlabeled ligand for non-specific binding: Cocaine or unlabeled WIN 35,428[4]

    • This compound hydrochloride

    • Homogenization buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4[5]

    • Assay buffer: Same as homogenization buffer[5]

    • Wash buffer: Ice-cold homogenization buffer

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)[4]

    • Scintillation cocktail

    • 96-well plates

  • Procedure:

    • Membrane Preparation:

      • Dissect rat striata on ice and place in ice-cold homogenization buffer.[4]

      • Homogenize the tissue using a Potter-Elvehjem homogenizer.[4]

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4]

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[4]

      • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.[4]

      • Resuspend the final pellet in a known volume of assay buffer.[4]

      • Determine the protein concentration using a BCA protein assay.[4]

      • Store membrane preparations at -80°C.[4]

    • Binding Assay:

      • Prepare serial dilutions of this compound in assay buffer.

      • In a 96-well plate, add the following in triplicate:

        • 50 µL of membrane preparation (50-100 µg protein)

        • 50 µL of [³H]WIN 35,428 (at a concentration near its Kd)

        • 50 µL of assay buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound dilution.[4]

      • Incubate for 60-120 minutes at room temperature with gentle agitation.[5]

    • Filtration and Counting:

      • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[4]

      • Wash the filters three times with 3 mL of ice-cold wash buffer.[4]

      • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours in the dark.[4]

      • Measure radioactivity in a scintillation counter.[4]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[4]

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

2. Synaptosomal Monoamine Uptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.[7]

  • Materials and Reagents:

    • Rat brain tissue (caudate for DAT, whole brain minus cerebellum and caudate for NET and SERT)[7]

    • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin[7]

    • This compound hydrochloride

    • Sucrose (B13894) buffer (0.32 M)[7]

    • Krebs-phosphate buffer (KHB)[7]

    • Selective uptake inhibitors for other transporters to ensure assay specificity (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail

  • Procedure:

    • Synaptosome Preparation:

      • Homogenize the appropriate brain tissue in ice-cold sucrose buffer.[7]

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[8]

      • Resuspend the resulting pellet (synaptosomes) in KHB.[8]

    • Uptake Assay:

      • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for 10 minutes at 37°C in a 96-well plate.[8]

      • To ensure specificity, include a selective inhibitor for the other two monoamine transporters.

      • Initiate uptake by adding the respective [³H]monoamine substrate.[8]

      • Incubate for a predetermined time (e.g., 5 minutes) at 37°C.[8]

    • Filtration and Counting:

      • Terminate the uptake by rapid vacuum filtration through glass fiber filters.[7]

      • Wash the filters with ice-cold KHB.

      • Quantify the retained radioactivity in the synaptosomes using liquid scintillation counting.[7]

  • Data Analysis:

    • Determine the amount of specific uptake at each this compound concentration by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).

    • Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols: Formulation of Meprylcaine for Topical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meprylcaine, also known as Oracaine, is an ester-type local anesthetic structurally related to dimethocaine.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[2][3] This property makes it a candidate for topical applications aimed at producing localized anesthesia for minor surgical procedures or dermal research.[3] To facilitate its use in research, this compound is often formulated as its hydrochloride salt to enhance water solubility and stability.[2][4]

These application notes provide detailed protocols for the formulation of this compound into common topical delivery systems (Oil-in-Water Cream and Hydrogel) for research purposes. Additionally, standardized methods for evaluating the in vitro skin permeation and in vivo efficacy of these formulations are described to ensure reproducible and comparable results.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is critical for successful formulation development. Key properties for both the base and hydrochloride salt are summarized below.

PropertyThis compound (Base)This compound HydrochlorideSource(s)
IUPAC Name [2-methyl-2-(propylamino)propyl] benzoate2-methyl-2-(propylamino)-1-propanol, 1-benzoate, monohydrochloride[1][5][6]
Synonyms Oracaine, EpirocaineOracaine HCl[1][5][6]
CAS Number 495-70-5956-03-6[1][6][7]
Molecular Formula C₁₄H₂₁NO₂C₁₄H₂₁NO₂ • HCl[1][5][6]
Molecular Weight 235.32 g/mol 271.78 g/mol [5][8]
Physical Form Yellow Oil (<25 °C)White Crystals / Solid Powder[4][6][9]
Melting Point <25 °C150-151 °C[4][10]
pKa (Predicted) 9.15 ± 0.38Not Specified[4]
Solubility Soluble in chloroform, alcohol, ether, oils. Practically insoluble in water.Soluble in water, PBS (pH 7.2; ≥10 mg/mL), and ethanol (B145695) (≥10 mg/mL). Sparingly soluble in DMSO.[4][6][7][11]
Storage Store at -20°CStore at -20°C for long-term (months to years). Stable for ≥ 4 years.[6][9][11]

Mechanism of Action

This compound functions as a local anesthetic by blocking nerve signal transmission.[3] Its lipophilic (fat-soluble) aromatic group allows the uncharged base form to penetrate the lipid-rich nerve cell membrane.[2] Once inside the neuron's cytoplasm, the molecule becomes protonated (charged). This charged form then binds to a specific site within the pore of voltage-gated sodium channels.[2][12][13] This binding action physically obstructs the channel, preventing the influx of sodium ions that is necessary for nerve cell depolarization and the propagation of an action potential.[12][13] The resulting inhibition of nerve impulses leads to a loss of sensation in the area supplied by the affected nerve.[13]

Meprylcaine_MoA cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Cytoplasm) Mep_uncharged_ext This compound (Uncharged Base) Na_channel Voltage-Gated Na+ Channel Mep_uncharged_ext->Na_channel 1. Penetrates Membrane Mep_charged_int This compound (Charged Cation) Na_channel->Mep_charged_int 2. Becomes Protonated (Charged) Block Channel Blockade Mep_charged_int->Block 3. Binds to Internal Site Block->Na_channel 4. Obstructs Na+ Influx NoAP No Action Potential (Anesthesia) Block->NoAP 5. Prevents Depolarization

Caption: this compound's mechanism of action via sodium channel blockade.

Formulation Protocols for Topical Research

For research applications, this compound hydrochloride is the preferred form due to its solubility in aqueous bases. Below are protocols for two common topical formulations: an oil-in-water (O/W) cream and a hydrogel.

Oil-in-Water (O/W) Emulsion Cream

This formulation provides both hydration and a lipid phase, which can aid in the penetration of lipophilic drugs.

Table 2: O/W Cream Formulation Components

Phase Ingredient Function Example Concentration (% w/w)
Aqueous This compound HCl Active Pharmaceutical Ingredient (API) 1.0 - 5.0
Glycerin Humectant 3.0 - 5.0
Purified Water Vehicle q.s. to 100
Oil Cetyl Alcohol Thickener, Emollient 5.0 - 10.0
Stearic Acid Stiffening Agent, Emulsifier 2.0 - 5.0
Isopropyl Myristate Penetration Enhancer, Emollient 2.0 - 5.0
Emulsifier Polysorbate 80 O/W Emulsifier 1.0 - 3.0
Neutralizer Triethanolamine pH Adjuster q.s. to pH 6.5-7.5

| Preservative | Phenoxyethanol | Antimicrobial | 0.5 - 1.0 |

Protocol:

  • Aqueous Phase Preparation: In a beaker, dissolve this compound HCl and glycerin in purified water. Heat to 70-75°C with gentle stirring until all components are dissolved.

  • Oil Phase Preparation: In a separate beaker, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C with stirring until a homogenous molten mixture is formed.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.

  • Cooling: Reduce the homogenization speed and allow the cream to cool to approximately 40°C with continuous, gentle stirring.

  • Final Additions: Add the preservative (Phenoxyethanol) and adjust the pH to the desired range (e.g., 7.0) using Triethanolamine.

  • Homogenization & Storage: Homogenize for another 2 minutes to ensure uniformity. Store the final cream in an airtight container at room temperature, protected from light.

Hydrogel Formulation

Hydrogels are water-based systems that can provide a cooling sensation and are generally non-greasy.

Table 3: Hydrogel Formulation Components

Ingredient Function Example Concentration (% w/w)
This compound HCl Active Pharmaceutical Ingredient (API) 1.0 - 5.0
Carbopol 940 Gelling Agent 0.5 - 1.5
Propylene (B89431) Glycol Co-solvent, Penetration Enhancer 5.0 - 10.0
Triethanolamine Neutralizing Agent (pH adjuster) q.s. to pH 6.5-7.5
Purified Water Vehicle q.s. to 100

| Methylparaben | Preservative | 0.1 - 0.2 |

Protocol:

  • Gelling Agent Dispersion: Slowly sprinkle Carbopol 940 into a vortex of purified water in a beaker. Stir continuously until the polymer is fully hydrated and dispersed (this may take 30-60 minutes).

  • API Dissolution: In a separate small beaker, dissolve this compound HCl and Methylparaben in propylene glycol with gentle heating if necessary. Add this solution to the Carbopol dispersion and mix until uniform.

  • Neutralization: While stirring gently, add Triethanolamine dropwise to the mixture. The solution will thicken and form a clear gel as the pH approaches neutrality (target pH 6.5-7.5).

  • Degassing & Storage: Allow the gel to stand for several hours to remove any entrapped air bubbles. Store in an airtight container at room temperature.

Formulation_Workflow cluster_cream O/W Cream Formulation cluster_gel Hydrogel Formulation A1 Prepare Aqueous Phase (API, Water, Glycerin) A3 Heat both phases to 75°C A1->A3 A2 Prepare Oil Phase (Lipids, Emollients) A2->A3 A4 Combine & Homogenize A3->A4 A5 Cool to 40°C with stirring A4->A5 A6 Add Preservative & Adjust pH A5->A6 A7 Final Product A6->A7 B1 Disperse Gelling Agent in Water B3 Combine API solution with Gelling Base B1->B3 B2 Dissolve API & Preservative in Co-solvent B2->B3 B4 Neutralize with Base to form Gel B3->B4 B5 Degas & Store B4->B5 B6 Final Product B5->B6

Caption: General experimental workflows for creating topical formulations.

Performance Evaluation Protocols

Evaluating the performance of a topical formulation is crucial. This involves assessing its ability to release the drug and deliver it across the skin (in vitro) and its ultimate pharmacological effect (in vivo).

Protocol: In Vitro Skin Permeation Test (IVPT)

The IVPT is the standard method for assessing dermal absorption, often following OECD Guideline 428.[14][15] It uses diffusion cells, such as Franz cells, to measure the permeation of the API through an excised skin sample.[15][16][17]

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human abdominal skin from cosmetic surgery, porcine ear skin)[15][16]

  • Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4)[16]

  • Formulated this compound product

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

  • Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the diffusion cells. If using full-thickness skin, it can be dermatomed to a specific thickness (e.g., 500 µm).[14]

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor solution. Ensure no air bubbles are trapped beneath the skin. The fluid should be continuously stirred with a magnetic stir bar.

  • Equilibration: Allow the system to equilibrate for 30-60 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) and lag time (Tlag) can be determined from the linear portion of this plot.

Protocol: In Vivo Anesthetic Efficacy (Mouse Tail-Flick Test)

This protocol assesses the local anesthetic effect by measuring the latency of a mouse's response to a thermal stimulus. This is a common and reliable method for evaluating local analgesia.

Materials:

  • Male BALB/c or C57BL/6 mice (8-10 weeks old)[18]

  • Tail-flick analgesia meter (radiant heat source)

  • Formulated this compound product and a placebo control formulation

  • Occlusive dressing (optional, to keep the formulation in place)

Protocol:

  • Acclimatization: Acclimatize the mice to the testing environment and the restraining device for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the distal portion of the tail (approx. 3 cm from the tip) and recording the time taken for the mouse to flick its tail away. An automatic cut-off time (e.g., 10-12 seconds) must be used to prevent tissue damage. Repeat this 2-3 times for a stable baseline.

  • Formulation Application: Apply a standardized amount (e.g., 50 mg) of the this compound formulation or placebo to a 1 cm section of the tail, starting from the application point of the heat source and moving distally. An occlusive dressing can be applied over the formulation.

  • Latency Testing: At various time points post-application (e.g., 15, 30, 45, 60, 90, 120 minutes), measure the tail-flick latency as described in step 2.

  • Data Analysis: The anesthetic effect is quantified as the percentage of Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.

Evaluation_Workflow cluster_invitro In Vitro Performance cluster_invivo In Vivo Efficacy Formulation Topical this compound Formulation Dose Apply finite dose to excised skin Formulation->Dose Apply Apply formulation to tail Formulation->Apply IVPT IVPT using Franz Diffusion Cells Sample Sample receptor fluid over 24h Dose->Sample Analyze_IV Analyze this compound concentration (HPLC) Sample->Analyze_IV Data_IV Calculate Permeation Flux & Lag Time Analyze_IV->Data_IV Animal Mouse Tail-Flick Model Baseline Measure baseline response latency Animal->Baseline Baseline->Apply Test Measure latency at time intervals Apply->Test Data_IVivo Calculate % Maximum Possible Effect (%MPE) Test->Data_IVivo

Caption: Workflow for the performance evaluation of topical formulations.

Data Presentation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison between different formulations.

Table 4: Example Data Table for In Vitro Permeation Studies

Formulation ID Lag Time (Tlag) (hours) Steady-State Flux (Jss) (µg/cm²/h) Cumulative Amount at 24h (µg/cm²)
M-Cream-1% Value ± SD Value ± SD Value ± SD
M-Gel-1% Value ± SD Value ± SD Value ± SD

| Placebo | N/A | N/A | N/D |

SD: Standard Deviation; N/A: Not Applicable; N/D: Not Detected

Table 5: Example Data Table for In Vivo Efficacy Studies

Formulation ID Peak Effect (% MPE) Time to Peak Effect (minutes) Area Under the Curve (AUC₀₋₁₂₀ min)
M-Cream-1% Value ± SEM Value Value ± SEM
M-Gel-1% Value ± SEM Value Value ± SEM

| Placebo | Value ± SEM | N/A | Value ± SEM |

SEM: Standard Error of the Mean; MPE: Maximum Possible Effect

References

Application Notes and Protocols for Meprylcaine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and experimental use of Meprylcaine hydrochloride powder. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties and Storage

This compound hydrochloride is a local anesthetic agent.[1][2] Proper storage is crucial to maintain its stability and purity.

Table 1: Physicochemical and Storage Information for this compound Hydrochloride

PropertyValueReference(s)
Chemical Name 2-methyl-2-(propylamino)propyl benzoate (B1203000) hydrochloride[3][4]
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.78 g/mol [1]
Appearance Solid powder[1]
Short-Term Storage Dry, dark, and at 0-4°C (days to weeks)[1]
Long-Term Storage -20°C (months to years)[1][2]
Shipping Condition Ambient temperature[1]
Shelf Life >2 years (if stored properly)[1]

Handling and Safety Precautions

This compound hydrochloride should be handled in accordance with good industrial hygiene and safety practices.

Table 2: Safety and Handling Precautions

PrecautionDetails
Personal Protective Equipment (PPE) Wear safety glasses with side shields, gloves, and a lab coat.
Ventilation Handle in a well-ventilated area to avoid inhalation of dust.
Spill Response Cover powder spills with a plastic sheet to minimize spreading. Mechanically take up the spill and place it in appropriate containers for disposal. Avoid creating dust.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes.
First Aid (Skin) Wash with soap and water.
First Aid (Inhalation) Move to fresh air.
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting.

Experimental Protocols

Preparation of Stock Solutions

The hydrochloride salt form of this compound enhances its solubility in water.[5] Stock solutions should be prepared fresh whenever possible.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Add the powder to a sterile conical tube. Add a small amount of Phosphate Buffered Saline (PBS) at pH 7.2 to wet the powder.

  • Vortexing: Vortex the mixture gently to aid dissolution.

  • Final Volume: Add PBS to reach the final desired concentration of 10 mg/mL.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Table 3: Solubility of this compound Hydrochloride

SolventSolubilityReference(s)
DMSO Sparingly Soluble (1-10 mg/mL)[3]
Ethanol Soluble (≥ 10 mg/mL)[3]
PBS (pH 7.2) Soluble (≥ 10 mg/mL)[3]
Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound hydrochloride in an aqueous buffer.

Protocol 2: Aqueous Solubility Determination

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Addition of Compound: Add an excess amount of this compound hydrochloride powder to a known volume of each buffer in a sealed container. The excess solid should be visible.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method such as HPLC-UV.[6][7]

  • Replicates: Perform the experiment in triplicate for each pH value.

Stability Assessment (Forced Degradation Study)

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[8]

Protocol 3: Forced Degradation Study

  • Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound hydrochloride and detect any degradation products.[9][10]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Hydrochloride cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis weigh Weigh Powder dissolve Dissolve in Solvent weigh->dissolve solubility Solubility Assay dissolve->solubility stability Stability Assay dissolve->stability activity Biological Activity Assay dissolve->activity hplc HPLC Analysis solubility->hplc stability->hplc ms Mass Spectrometry activity->ms hplc->ms G Mechanism of Action of this compound Hydrochloride cluster_0 Extracellular cluster_1 Neuronal Membrane cluster_2 Intracellular (Axoplasm) mep_ext This compound HCl (BH+) mep_int_b This compound (B) mep_ext->mep_int_b Diffusion (as base) membrane Lipid Bilayer mep_int_bh This compound (BH+) mep_int_b->mep_int_bh Protonation na_channel Voltage-Gated Na+ Channel mep_int_bh->na_channel Binds to channel block Channel Block na_channel->block Inhibits Na+ influx

References

Meprylcaine in Seizure Sensitization Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine, a local anesthetic, has been investigated for its effects on seizure sensitization, a phenomenon where repeated exposure to a subconvulsant stimulus results in an increased susceptibility to seizures. These studies are crucial for understanding the neurobiological mechanisms underlying seizure disorders and for the development of novel therapeutic agents. This document provides a detailed overview of the use of this compound in seizure sensitization research, including a summary of key quantitative data, comprehensive experimental protocols, and diagrams of the implicated signaling pathways.

Local anesthetics can induce seizures by inhibiting central nervous system (CNS) inhibitory pathways, thereby leading to an over-potentiation of excitatory neuronal activity.[1] While some local anesthetics like lidocaine (B1675312) do not produce seizure sensitization, this compound, similar to cocaine, has been shown to facilitate convulsive activity upon repeated administration.[1] This sensitizing effect is linked to its ability to inhibit monoamine transporters.[1]

Mechanism of Action in Seizure Sensitization

This compound's pro-convulsant and sensitizing effects are attributed to its interaction with several neurotransmitter systems:

  • Monoamine Transporter (MAT) Inhibition: this compound, like cocaine, inhibits the reuptake of monoamines, including dopamine, norepinephrine (B1679862), and serotonin (B10506).[1] Chronic inhibition of the norepinephrine transporter, in particular, has been shown to participate in seizure sensitization to cocaine and other local anesthetics.[1]

  • Serotonin Transporter (SERT) Inhibition and 5-HT2C Receptor Stimulation: this compound's convulsive activity is facilitated by its inhibitory action on central serotonin transporters (SERT).[2][3] This leads to an increase in serotonergic neuronal activity, which, through the stimulation of 5-HT2C receptors, contributes to an increased susceptibility to seizures.[2][3] Antagonists of the 5-HT2C receptor have been shown to significantly reduce the incidence of this compound-induced convulsions and increase the seizure threshold.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and related compounds on seizure activity.

Table 1: Effects of Monoamine Transporter Inhibitors on Lidocaine-Induced Convulsions [1]

Treatment (5 daily doses)Dose (mg/kg)Incidence of Convulsions (%)Seizure Score (mean ± S.E.M.)
Saline-33.30.67 ± 0.33
GBR 12935 (Dopamine uptake inhibitor)2083.32.17 ± 0.48
Desipramine (Norepinephrine uptake inhibitor)201003.17 ± 0.31
Maprotiline (Norepinephrine uptake inhibitor)201003.33 ± 0.33
Citalopram (Serotonin uptake inhibitor)2050.01.17 ± 0.48

*p < 0.05 compared to saline control.

Table 2: Effects of 5-HT Receptor Antagonists on this compound-Induced Convulsions [2][3]

AntagonistDose (mg/kg)Effect on this compound-Induced Convulsions
LY-53857 (5-HT2A,2B,2C antagonist)1.0Significantly reduced incidence
RS 102221 (5-HT2C antagonist)1.0Significantly reduced incidence
MDL 11,939 (5-HT2A antagonist)1.0Little effect
Ketanserin (5-HT2A antagonist)1.0Little effect
SB 204741 (5-HT2B antagonist)1.0Little effect (except at high doses)

Experimental Protocols

Protocol 1: Induction of Seizure Sensitization with this compound

Objective: To induce a state of seizure sensitization in mice through repeated administration of a subconvulsive dose of this compound.

Materials:

  • Male ddY mice (4 weeks old)

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Animal observation cages

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in saline to the desired concentration. The subconvulsive dose needs to be determined in a pilot study, but a starting point can be a dose that does not induce convulsions in naive animals.[1]

  • Administration: Administer a single i.p. injection of the subconvulsive dose of this compound to the experimental group of mice daily for 5 consecutive days.[1] A control group should receive an equivalent volume of saline.

  • Observation: Following each injection, observe the mice individually in a clear cage for at least 30 minutes for any signs of seizure activity. Record the incidence and severity of any convulsive behaviors.

  • Challenge: Two to three days after the final daily injection, challenge both the this compound-treated and saline-treated groups with a test dose of a convulsant agent (e.g., a subconvulsive dose of cocaine or a threshold dose of lidocaine).[1]

  • Seizure Assessment: Immediately after the challenge injection, observe the animals for 30 minutes and score the seizure intensity based on a standardized scale (e.g., a scale from 0 to 4, where 0 is no response and 4 is tonic-clonic seizure).[1] Also, record the latency to the first convulsion and the duration of the seizure.

  • Data Analysis: Compare the incidence, intensity, latency, and duration of seizures between the this compound-pretreated and saline-pretreated groups using appropriate statistical tests. A significant increase in seizure susceptibility in the this compound group indicates successful sensitization.

Protocol 2: Evaluation of 5-HT2C Receptor Antagonists on this compound-Induced Seizures

Objective: To determine the effect of a 5-HT2C receptor antagonist on the convulsive properties of this compound.

Materials:

  • Male ddY mice (4 weeks old)

  • This compound hydrochloride

  • RS 102221 (5-HT2C antagonist) or other selective antagonists

  • Saline solution (0.9% NaCl)

  • Vehicle for antagonist dissolution (if not saline)

  • Animal observation cages

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Drug Preparation: Prepare solutions of this compound and the 5-HT2C antagonist (e.g., RS 102221) in their respective vehicles.

  • Antagonist Pretreatment: Divide the mice into groups. Administer the 5-HT2C antagonist (e.g., 1.0 mg/kg, i.p.) or its vehicle to the respective groups 30 minutes prior to the this compound challenge.[2][3]

  • This compound Challenge: Administer a convulsant dose of this compound to all animals.

  • Seizure Assessment: Immediately observe the animals for 30 minutes and record the incidence of convulsions and the seizure threshold. The seizure threshold can be determined by administering a continuous infusion of this compound and recording the dose at which the first convulsive signs appear.

  • Data Analysis: Compare the incidence of seizures and the seizure threshold between the antagonist-pretreated group and the vehicle-pretreated group. A significant reduction in seizure incidence and an increase in the seizure threshold in the antagonist group would indicate the involvement of 5-HT2C receptors.[2][3]

Signaling Pathways and Experimental Workflows

G This compound This compound MAT Monoamine Transporters (DAT, NET, SERT) This compound->MAT Inhibits Monoamines Increased Synaptic Monoamines (Dopamine, Norepinephrine, Serotonin) MAT->Monoamines Leads to Sensitization Seizure Sensitization Monoamines->Sensitization Contributes to

Caption: this compound's inhibition of monoamine transporters.

G This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to HT2C 5-HT2C Receptor Serotonin->HT2C Stimulates NeuronalActivity Increased Neuronal Activity HT2C->NeuronalActivity Seizures Facilitation of Seizures NeuronalActivity->Seizures

Caption: Serotonergic pathway in this compound-induced seizures.

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Divide into Control and Experimental Groups acclimatize->grouping treatment Daily i.p. Injection (5 days) grouping->treatment control_treat Saline treatment->control_treat Control exp_treat Subconvulsive this compound treatment->exp_treat Experimental rest Rest Period (2-3 days) control_treat->rest exp_treat->rest challenge Challenge with Convulsant Agent rest->challenge observe Observe and Score Seizure Activity (30 min) challenge->observe analyze Data Analysis observe->analyze end End analyze->end

Caption: Experimental workflow for seizure sensitization.

References

Application Notes and Protocols for Assessing the Reinforcing Effects of Meprylcaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprylcaine is a local anesthetic with stimulant properties, structurally related to dimethocaine. Its mechanism of action involves the reversible blockade of voltage-gated sodium channels, the hallmark of local anesthetics, as well as the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] This dual action suggests a potential for reinforcing effects, which necessitates a thorough preclinical evaluation to understand its abuse liability.

These application notes provide a comprehensive guide to the experimental design and detailed protocols for assessing the reinforcing effects of this compound. The methodologies described herein are established preclinical models for evaluating the rewarding properties of psychoactive substances.

Key Concepts in Assessing Reinforcing Effects

The reinforcing effects of a drug refer to its ability to increase the probability of behaviors that lead to its administration. In preclinical research, this is typically assessed using the following behavioral paradigms:

  • Intravenous Self-Administration (IVSA): Considered the gold standard for assessing the reinforcing properties of a drug, this model allows animals to learn to perform a specific action (e.g., lever press) to receive an infusion of the drug.

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment. An animal's preference for the drug-paired environment in a drug-free state is indicative of the drug's rewarding effects.[2]

  • Intracranial Self-Stimulation (ICSS): This model measures the effects of a drug on the brain's reward pathways. Animals are trained to perform a response to receive a brief electrical stimulation in a brain region associated with reward. Drugs with reinforcing properties typically enhance the rewarding effects of this stimulation.

Data Presentation

Table 1: Comparative Dose Ranges of Local Anesthetics in Reinforcing Effect Studies
CompoundAnimal ModelBehavioral AssayEffective Dose Range (mg/kg)Reference
This compound Rat/MouseIVSA, CPP, ICSSTo be determined-
CocaineRatIVSA0.1 - 2.5[3][4]
CocaineMouseCPP2.5 - 20 (i.p.)[5]
ProcaineRhesus MonkeyIVSALess reinforcing than cocaine

Note: The effective dose range for this compound needs to be determined empirically, starting with doses lower than those reported for cocaine and adjusting based on observed effects.

Experimental Protocols

Protocol 1: Intravenous Self-Administration (IVSA) in Rats

Objective: To determine if this compound has reinforcing effects and to establish a dose-response curve for self-administration.

Materials:

  • Male Wistar rats (250-300g)

  • Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and an infusion pump.

  • Intravenous catheters and tethering system.

  • This compound hydrochloride dissolved in sterile saline.

  • Cocaine hydrochloride (positive control) dissolved in sterile saline.

  • Sterile saline (vehicle).

Procedure:

  • Surgical Catheter Implantation:

    • Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

    • Allow a recovery period of 5-7 days.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Initially, train rats to press a designated "active" lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).

    • Each infusion should be accompanied by a discrete cue (e.g., illumination of the cue light above the active lever for 20 seconds) to facilitate learning.

    • Presses on the "inactive" lever will be recorded but have no programmed consequences.

    • Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

  • Substitution with this compound:

    • Once stable cocaine self-administration is established, substitute saline for cocaine to extinguish the responding (extinction phase).

    • After extinction, substitute various doses of this compound (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/kg/infusion) for saline in a counterbalanced order.

    • Each dose should be tested for at least three consecutive sessions.

  • Data Analysis:

    • The primary dependent variable is the number of infusions per session for each dose of this compound compared to saline.

    • A significant increase in the number of infusions of this compound compared to saline indicates reinforcing effects.

    • Construct a dose-response curve to identify the optimal reinforcing dose.

Protocol 2: Conditioned Place Preference (CPP) in Mice

Objective: To assess the rewarding properties of this compound by measuring the development of a preference for an environment paired with the drug.

Materials:

  • Male C57BL/6 mice (20-25g).

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound hydrochloride dissolved in sterile saline.

  • Cocaine hydrochloride (positive control) dissolved in sterile saline.

  • Sterile saline (vehicle).

Procedure:

  • Pre-Conditioning Phase (Day 1):

    • Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two outer chambers to establish baseline preference. An unbiased design is recommended where the drug is paired with the initially non-preferred side.

  • Conditioning Phase (Days 2-5):

    • This phase consists of four conditioning sessions, one in the morning and one in the afternoon, for two consecutive days.

    • On conditioning days, administer a specific dose of this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.

    • In the other daily session, administer saline and confine the mouse to the opposite chamber for 30 minutes.

    • The order of this compound and saline administration should be counterbalanced across animals.

  • Post-Conditioning Test Phase (Day 6):

    • In a drug-free state, place each mouse in the central compartment and allow free access to all chambers for 15 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis:

    • Calculate a preference score for each mouse (time spent in the drug-paired chamber minus time spent in the saline-paired chamber).

    • A significant increase in the preference score from the pre-conditioning to the post-conditioning phase indicates a conditioned place preference for this compound.

Protocol 3: Intracranial Self-Stimulation (ICSS) in Rats

Objective: To evaluate the effect of this compound on the threshold of brain stimulation reward, an indicator of its effect on the brain's reward system.

Materials:

  • Male Sprague-Dawley rats (300-350g).

  • Stereotaxic apparatus for surgery.

  • Bipolar stimulating electrodes.

  • ICSS chambers equipped with a response lever and a stimulator.

  • This compound hydrochloride dissolved in sterile saline.

  • Cocaine hydrochloride (positive control) dissolved in sterile saline.

  • Sterile saline (vehicle).

Procedure:

  • Surgical Electrode Implantation:

    • Anesthetize rats and stereotaxically implant a bipolar electrode into the medial forebrain bundle (MFB).

    • Allow a recovery period of at least one week.

  • Training:

    • Train rats to press a lever to receive a brief train of electrical stimulation (e.g., 0.5 seconds).

    • Determine the optimal stimulation parameters (frequency, intensity) for each rat that maintain a stable and high rate of responding.

  • Threshold Determination:

    • Use a "curve-shift" paradigm to determine the brain stimulation reward threshold. This involves varying the frequency of the electrical stimulation across a range of values within a session and measuring the corresponding response rate.

    • The reward threshold is defined as the frequency that supports half-maximal responding.

  • Drug Testing:

    • Once stable baseline thresholds are established, administer various doses of this compound (e.g., 1, 3, 10 mg/kg, i.p.) or saline prior to the ICSS session.

    • Determine the ICSS threshold after each drug administration.

  • Data Analysis:

    • A decrease in the ICSS threshold after this compound administration compared to saline indicates an enhancement of the rewarding effects of the brain stimulation and suggests that this compound has reinforcing properties.

    • A dose-response curve can be generated to show the effect of different doses of this compound on the ICSS threshold.

Mandatory Visualizations

G cluster_IVSA Intravenous Self-Administration (IVSA) cluster_CPP Conditioned Place Preference (CPP) cluster_ICSS Intracranial Self-Stimulation (ICSS) Surgery Catheter Implantation Acquisition Acquisition (Cocaine) Surgery->Acquisition Extinction Extinction (Saline) Acquisition->Extinction Substitution Substitution (this compound) Extinction->Substitution Data_IVSA Data Analysis Substitution->Data_IVSA PreConditioning Pre-Conditioning Conditioning Conditioning (this compound/Saline) PreConditioning->Conditioning PostConditioning Post-Conditioning Test Conditioning->PostConditioning Data_CPP Data Analysis PostConditioning->Data_CPP Surgery_ICSS Electrode Implantation Training_ICSS Training Surgery_ICSS->Training_ICSS Threshold Baseline Threshold Determination Training_ICSS->Threshold DrugTesting Drug Testing (this compound) Threshold->DrugTesting Data_ICSS Data Analysis DrugTesting->Data_ICSS G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition DA_vesicle Dopamine DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine NE_synapse Norepinephrine NE_vesicle->NE_synapse Release SER_vesicle Serotonin SER_synapse Serotonin SER_vesicle->SER_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activation NE_synapse->NET Reuptake NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Activation SER_synapse->SERT Reuptake SER_receptor Serotonin Receptors SER_synapse->SER_receptor Activation Reward Downstream Signaling & Reinforcement DA_receptor->Reward NE_receptor->Reward SER_receptor->Reward

References

Application Note: Quantification of Meprylcaine and its Metabolites in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Meprylcaine and its primary metabolite, 2-methyl-2-(propylamino)-1-propanol, in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is intended to provide a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a local anesthetic with stimulant properties, structurally related to dimethocaine.[1] It functions by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development and safety assessment. A key aspect of this is the accurate quantification of the parent drug and its metabolites in biological matrices such as plasma. The primary metabolic pathway for ester-type local anesthetics like this compound is hydrolysis of the ester bond.[2] This process is expected to yield benzoic acid and 2-methyl-2-(propylamino)-1-propanol. This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the simultaneous quantification of this compound and its alcohol metabolite.

Metabolic Pathway of this compound

This compound, being an ester-type local anesthetic, is anticipated to undergo hydrolysis as its primary metabolic transformation. This reaction cleaves the ester linkage, resulting in the formation of benzoic acid and 2-methyl-2-(propylamino)-1-propanol.[2]

This compound This compound Metabolite 2-methyl-2-(propylamino)-1-propanol This compound->Metabolite Ester Hydrolysis BenzoicAcid Benzoic Acid This compound->BenzoicAcid Ester Hydrolysis

Caption: Proposed metabolic pathway of this compound via ester hydrolysis.

Experimental Protocol

This protocol is a proposed methodology based on established analytical techniques for similar local anesthetic compounds.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound like Mepivacaine).

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

    • 2-methyl-2-(propylamino)-1-propanol: Precursor Ion (Q1) > Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound and its metabolites in plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Results Concentration Data DataProcessing->Results

Caption: Workflow for the analysis of this compound in plasma.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this analytical method, based on typical validation results for similar assays.

ParameterThis compound2-methyl-2-(propylamino)-1-propanol
Linearity Range 0.5 - 500 ng/mL1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 80%

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantification of this compound and its primary metabolite in plasma samples using LC-MS/MS. The proposed method, based on established analytical principles for analogous compounds, offers a starting point for researchers to develop and validate a robust bioanalytical assay for pharmacokinetic and metabolic studies of this compound. The detailed protocol for sample preparation and the suggested LC-MS/MS parameters are designed to be adaptable to various laboratory settings.

References

Troubleshooting & Optimization

Identifying degradation products of Meprylcaine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and analyzing the degradation products of Meprylcaine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound, an ester-type local anesthetic, primarily degrades through two main pathways:

  • Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, especially under acidic or basic conditions. This cleavage results in the formation of benzoic acid and 2-methyl-2-(propylamino)-1-propanol.[1]

  • Oxidation: The tertiary amine group and the aromatic ring of this compound can be susceptible to oxidation, leading to the formation of various oxidative degradation products.[1] The specific nature of these products can vary depending on the oxidative agent and reaction conditions.

Q2: What are the expected major degradation products of this compound?

A2: Based on its chemical structure and the known degradation pathways of similar ester-type local anesthetics, the expected major degradation products are:

  • Benzoic Acid (from hydrolysis)[1]

  • 2-methyl-2-(propylamino)-1-propanol (from hydrolysis)[1]

  • This compound N-oxide (from oxidation of the tertiary amine)

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for separating and quantifying this compound and its degradation products.[2][3] For structural elucidation and confirmation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of this compound and degradation peaks in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common starting point for local anesthetics is a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., phosphate (B84403) or acetate)[1][2]. Adjust the pH of the buffer to improve the separation of acidic (benzoic acid) and basic (this compound, 2-methyl-2-(propylamino)-1-propanol) compounds.
Incorrect column selection.Use a C18 reversed-phase column, which is effective for separating compounds with varying polarities like this compound and its degradation products[3].
No degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., concentration of acid/base/oxidizing agent is too low, temperature is too low, or exposure time is too short).Increase the severity of the stress conditions. For forced degradation studies, the goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Refer to ICH guidelines for typical stress conditions.
This compound is stable under the tested conditions.While this compound is expected to degrade under hydrolytic and oxidative stress, it may be relatively stable under other conditions like thermal stress in the solid state. Ensure a variety of stress conditions are tested.
Unexpected peaks observed in the chromatogram. Impurities in the this compound sample.Analyze a reference standard of this compound to confirm the identity of the main peak.
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection (mobile phase only) to identify any system peaks.
Formation of secondary degradation products.Use LC-MS to identify the mass of the unknown peaks and propose potential structures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in the initial solvent to achieve a 1 mg/mL concentration.

  • Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt-hours/square meter, respectively, as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products. Method optimization will be required.

  • Instrumentation: HPLC with UV-Vis Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate (B1203000) chromophore)

  • Column Temperature: 30°C

Data Presentation

Table 1: Example of Degradation Data for a Local Anesthetic (Bupivacaine) under Forced Degradation Conditions.

Stress ConditionTime (hours)Bupivacaine Remaining (%)Major Degradation Products Observed
0.1 M HCl, 60°C2492.5Peak at RRT* 0.85
0.1 M NaOH, 25°C2488.2Peak at RRT* 0.70
3% H₂O₂, 25°C2495.1Peak at RRT* 1.15
Heat (105°C, solid)2499.8No significant degradation
Photolysis-98.7Minor peaks observed

*RRT = Relative Retention Time with respect to the parent drug peak.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Product_1 Benzoic Acid This compound->Hydrolysis_Product_1 Hydrolysis Hydrolysis_Product_2 2-methyl-2-(propylamino)-1-propanol This compound->Hydrolysis_Product_2 Hydrolysis Oxidation_Product This compound N-oxide This compound->Oxidation_Product Oxidation

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed_Samples Base Base Oxidation Oxidation Heat Heat Light Light Meprylcaine_Sample Meprylcaine_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis Identification Degradant Identification (LC-MS if needed) Data_Analysis->Identification

Caption: Workflow for this compound degradation studies.

Troubleshooting_Tree Start Poor Peak Separation? Adjust_Mobile_Phase Adjust Mobile Phase pH and/or Composition Start->Adjust_Mobile_Phase Yes No_Degradation No Degradation Observed? Start->No_Degradation No Change_Column Consider a Different Column Chemistry Adjust_Mobile_Phase->Change_Column Still Poor Increase_Stress Increase Stress (Concentration, Temp, Time) No_Degradation->Increase_Stress Yes Unexpected_Peaks Unexpected Peaks? No_Degradation->Unexpected_Peaks No Run_Blank Run Blank & Check Reference Standard Unexpected_Peaks->Run_Blank Yes LCMS_Analysis Perform LC-MSfor Identification Run_Blank->LCMS_Analysis Peaks Persist

Caption: Troubleshooting decision tree for HPLC analysis.

References

Meprylcaine Optimization for Neuronal Cell Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Meprylcaine concentration for neuronal cell assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neuronal cells?

A1: this compound, also known as Oracaine, is a local anesthetic structurally related to dimethocaine.[1] Its primary mechanism of action, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] This action inhibits the initiation and propagation of nerve impulses, leading to a local anesthetic effect. Additionally, this compound possesses stimulant properties and has been shown to inhibit the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1]

Q2: What is a recommended starting concentration range for this compound in neuronal cell assays?

A2: Direct empirical data for the optimal concentration of this compound in neuronal cell assays is limited. However, based on data from structurally and functionally similar local anesthetics like Mepivacaine and Lidocaine, a starting concentration range of 1 µM to 1000 µM is recommended for initial dose-response experiments. It is crucial to perform a thorough dose-response analysis to determine the optimal, non-toxic concentration for your specific neuronal cell type and assay.

Q3: How can I assess this compound-induced neurotoxicity in my cell cultures?

A3: Neurotoxicity can be assessed using a variety of well-established assays that measure different aspects of cell health:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity, indicating cell viability.[3]

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.[3]

  • Cytotoxicity Assays:

    • LIVE/DEAD™ Viability/Cytotoxicity Assay: Uses fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to distinguish between live and dead cells.[4]

  • Apoptosis Assays:

    • Caspase Activity Assays: Measure the activation of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[5]

Q4: Which signaling pathways are commonly implicated in local anesthetic-induced neurotoxicity?

A4: Research suggests that the neurotoxic effects of local anesthetics can be mediated by several intracellular signaling pathways, including:

  • Caspase Pathway: Activation of this pathway is a hallmark of apoptosis (programmed cell death).[6][7]

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is typically involved in cell survival, and its inhibition can lead to apoptosis.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway can be involved in both cell survival and apoptosis, depending on the specific context and stimulus.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell death observed even at low this compound concentrations. 1. High sensitivity of the neuronal cell line. 2. Suboptimal cell culture conditions (e.g., improper coating of plates, low cell density).[8] 3. Contamination of cell cultures.[9] 4. Incorrect this compound stock solution concentration.1. Perform a wider range dose-response study, starting from nanomolar concentrations. 2. Ensure proper coating of culture vessels with an appropriate matrix (e.g., poly-D-lysine, laminin). Maintain optimal cell seeding density. 3. Regularly check for signs of contamination (e.g., cloudy media, changes in pH). 4. Verify the concentration of your this compound stock solution.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent this compound treatment duration or concentration. 3. Edge effects in multi-well plates.1. Use cells within a consistent and low passage number range. Regularly assess cell viability and morphology. 2. Strictly adhere to the established protocol for treatment times and concentrations. 3. To minimize evaporation, do not use the outer wells of the plate for experiments; instead, fill them with sterile media or PBS.
No observable effect of this compound on neuronal activity. 1. This compound concentration is too low. 2. The assay is not sensitive enough to detect the effect. 3. The specific neuronal cell type is not responsive to this compound at the concentrations tested.1. Increase the concentration range of this compound in your dose-response experiment. 2. Consider using a more sensitive assay (e.g., electrophysiology, calcium imaging) to measure neuronal function. 3. If possible, test this compound on a different neuronal cell line or primary neurons.
Cell clumping after seeding. 1. Improper dissociation of cells. 2. Matrix coating on the plate has dried out.[8]1. Ensure a single-cell suspension is achieved after dissociation by gentle pipetting. 2. Minimize the time between removing the coating solution and adding the cell suspension to the wells.[8]

Data Presentation

Table 1: Comparative Cytotoxicity of Local Anesthetics in Neuronal Cells (SH-SY5Y)

Local AnestheticRelative Killing Potency (LD50)Notes
ProcaineLeast PotentEster-type local anesthetic.
Mepivacaine< LidocaineAmide-type local anesthetic, structurally similar to this compound.
Lidocaine> MepivacaineCommonly used amide-type local anesthetic.
Chloroprocaine> LidocaineEster-type local anesthetic.
Ropivacaine> ChloroprocaineAmide-type local anesthetic.
BupivacaineMost PotentAmide-type local anesthetic.

Note: This table is based on a study by Perez-Castro et al. (2009) and provides a relative comparison.[5] The absolute LD50 values can vary depending on the specific experimental conditions and cell line used. Data for this compound is not available in this study, but its cytotoxicity is expected to be in a similar range to Mepivacaine and Lidocaine.

Table 2: Recommended Concentration Ranges for Initial Screening of this compound

Assay TypeRecommended Starting Concentration Range
Neuronal Viability (e.g., MTT, LDH)1 µM - 10 mM
Neuronal Function (e.g., Calcium Imaging, Electrophysiology)100 nM - 100 µM
Signaling Pathway Analysis (e.g., Western Blot)1 µM - 500 µM

Note: These are suggested starting ranges and should be optimized for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the LD50 (the concentration at which 50% of cells are killed).

Protocol 2: Assessing Neuronal Apoptosis using a Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis in neuronal cells by measuring caspase-3 and -7 activity.

Materials:

  • Neuronal cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates (white-walled for luminescence)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, seeding cells in a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Neuronal Cells seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubation Incubate (e.g., 24h) treat_cells->incubation add_reagent Add Assay Reagent (MTT or Caspase-Glo) incubation->add_reagent measure Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze_data Analyze Data & Determine EC50/LD50 measure->analyze_data

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits mapk MAPK Pathway This compound->mapk Modulates caspase Caspase Pathway This compound->caspase Activates survival Survival pi3k_akt->survival apoptosis Apoptosis pi3k_akt->apoptosis Inhibits mapk->survival mapk->apoptosis caspase->apoptosis

Caption: this compound's potential impact on key signaling pathways.

troubleshooting_logic start High Cell Death at Low Concentration? check_culture Check Cell Culture Conditions (Coating, Density, Contamination) start->check_culture Yes further_investigation Further Investigation Needed start->further_investigation No verify_stock Verify this compound Stock Concentration check_culture->verify_stock adjust_dose Adjust Dose Range (Start Lower) verify_stock->adjust_dose issue_resolved Issue Resolved adjust_dose->issue_resolved

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Mitigating Meprylcaine-Induced Seizures in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meprylcaine-induced seizure models in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced seizures?

A1: this compound-induced seizures are linked to its inhibitory action on serotonin (B10506) transporters (SERT), which increases serotonergic neuronal activity. This heightened activity, through the stimulation of 5-HT2C receptors, is believed to facilitate convulsions. This mechanism is similar to that observed with cocaine-induced seizures but differs from lidocaine, which does not have a significant direct action on central SERT.[1]

Q2: What are the observable signs of a this compound-induced seizure in mice?

A2: The observable signs of a drug-induced seizure in rodents, which can be applied to this compound, typically progress through several stages. These can include initial facial and ear twitching, followed by myoclonic jerks, and can advance to generalized clonic or tonic-clonic seizures with loss of posture. Researchers should establish a clear scoring system, such as a modified Racine scale, to quantify seizure severity.

Q3: What are the recommended agents for mitigating this compound-induced seizures?

A3: Based on its mechanism of action, 5-HT2C receptor antagonists are effective in mitigating this compound-induced seizures. Specifically, the 5-HT2C antagonist RS 102221 and the broader 5-HT(2A,2B,2C) antagonist LY-53857 have been shown to significantly reduce the incidence and increase the threshold of this compound-induced convulsions in mice.[1] In contrast, 5-HT2A and 5-HT2B antagonists have shown little effect.[1]

Q4: Are there alternative models for studying drug-induced seizures?

A4: Yes, several other models are used to study drug-induced seizures, including those induced by pentylenetetrazol (PTZ), pilocarpine, and kainic acid.[2] The choice of model often depends on the specific research question and the class of compound being investigated. Electrical stimulation models, such as the maximal electroshock (MES) test, are also widely used to assess anticonvulsant properties of test compounds.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in seizure threshold between animals. - Genetic differences within the animal strain.- Variations in animal handling and stress levels.- Inconsistent drug administration (e.g., injection site, speed).- Use a genetically homogenous animal strain.- Acclimatize animals to the experimental environment and handle them consistently.- Standardize the drug administration protocol, including precise control over injection volume and rate.
Animals exhibit excessive distress or mortality before seizure onset. - The initial dose of this compound is too high.- The infusion rate is too rapid, leading to acute toxicity.- Conduct a dose-response study to determine the optimal convulsive dose (CD50 or CD95).- Reduce the infusion rate of this compound to allow for a more gradual onset of effects.
Mitigating agent shows no effect on seizure parameters. - The dose of the antagonist is insufficient.- The timing of antagonist administration is not optimal.- The chosen antagonist does not target the correct pathway for this compound-induced seizures.- Perform a dose-response study for the mitigating agent.- Administer the antagonist at a time point that allows for peak brain concentration to be reached before this compound administration.- Confirm that the antagonist targets the 5-HT2C receptor, as this is the primary pathway implicated in this compound seizures.[1]
Inconsistent seizure presentation or difficulty in scoring. - Subjectivity in observational scoring.- Seizures may have subtle behavioral manifestations.- Implement a clear and standardized seizure scoring scale (e.g., a modified Racine's scale).- Utilize video recording for later, blinded analysis by multiple observers.- Consider using electroencephalogram (EEG) monitoring for a more objective measure of seizure activity.

Experimental Protocols

This compound-Induced Seizure Induction in Mice

This protocol is adapted from methodologies used for inducing convulsions with local anesthetics.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male ICR mice (or other appropriate strain), 6-7 weeks of age

  • Infusion pump

  • Intravenous (IV) catheter (for tail vein infusion)

  • Observation chamber

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. On the day of the experiment, weigh each mouse and place it in the observation chamber to allow for adaptation.

  • Drug Preparation: Prepare a fresh solution of this compound hydrochloride in sterile saline. The concentration should be calculated based on the desired infusion rate and the average weight of the mice.

  • Catheterization: Carefully insert an IV catheter into the lateral tail vein of the mouse.

  • Seizure Induction: Infuse the this compound solution at a constant rate (e.g., as described for cocaine at 5 mg/kg/min) until the onset of a generalized clonic or tonic-clonic seizure is observed.

  • Observation and Data Collection: Record the latency to the first convulsive sign and the dose of this compound required to induce the seizure (the convulsive dose). The seizure threshold can be calculated based on the infusion rate and the time to seizure onset.

Mitigation of this compound-Induced Seizures with a 5-HT2C Antagonist

Materials:

  • This compound hydrochloride

  • 5-HT2C antagonist (e.g., RS 102221)

  • Appropriate vehicle for the antagonist

  • Sterile saline

  • Male ICR mice

  • Infusion pump

  • IV catheter

  • Observation chamber

Procedure:

  • Animal and Drug Preparation: Prepare animals and the this compound solution as described in the induction protocol. Prepare the 5-HT2C antagonist in its appropriate vehicle at the desired concentration.

  • Antagonist Administration: Administer the 5-HT2C antagonist (e.g., RS 102221) or vehicle via the appropriate route (e.g., intraperitoneally) at a predetermined time before the this compound infusion. This pre-treatment time should be based on the known pharmacokinetics of the antagonist to ensure it has reached its target at the time of seizure induction.

  • Seizure Induction: Following the pre-treatment period, induce seizures with this compound as described in the induction protocol.

  • Observation and Data Collection: Record the latency to seizure and the convulsive dose of this compound for each animal. Compare the seizure threshold between the vehicle-treated and antagonist-treated groups to determine the mitigating effect of the 5-HT2C antagonist.

Quantitative Data

The following tables summarize the effects of various agents on local anesthetic-induced convulsions in mice, with a focus on this compound.

Table 1: Effect of 5-HT Receptor Antagonists on the Threshold for this compound-Induced Convulsions

AntagonistDose (mg/kg)Effect on this compound Convulsion Threshold
LY-53857 (5-HT2A,2B,2C)1Significantly Increased
RS 102221 (5-HT2C)1Significantly Increased
MDL 11,939 (5-HT2A)1Little to no effect
Ketanserin (5-HT2A)1Little to no effect
SB 204741 (5-HT2B)1Little to no effect
Data derived from Morita et al., 2005.[1]

Table 2: Effect of 5-HT Receptor Agonists on the Threshold of this compound-Induced Convulsions

AgonistDose (mg/kg)Effect on this compound Convulsion Threshold
R(-)-DOI (5-HT2A/2C)0.1Significantly Reduced
mCPP (5-HT2C)10Significantly Reduced
MK212 (5-HT2C)10Significantly Reduced
Data derived from Morita et al., 2005.

Signaling Pathways and Experimental Workflows

Meprylcaine_Seizure_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to HT2CR 5-HT2C Receptor SynapticSerotonin->HT2CR Stimulates NeuronalActivity Increased Neuronal Activity HT2CR->NeuronalActivity Increases Seizure Seizure NeuronalActivity->Seizure Antagonist 5-HT2C Antagonist (e.g., RS 102221) Antagonist->HT2CR Blocks

Caption: Signaling pathway of this compound-induced seizures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalPrep Animal Acclimatization and Weighing AntagonistAdmin Administer 5-HT2C Antagonist or Vehicle (Pre-treatment) AnimalPrep->AntagonistAdmin DrugPrep Prepare this compound and Antagonist/Vehicle Solutions DrugPrep->AntagonistAdmin MeprylcaineInfusion Infuse this compound via Tail Vein AntagonistAdmin->MeprylcaineInfusion SeizureObservation Observe for Seizure Onset and Score Severity MeprylcaineInfusion->SeizureObservation DataCollection Record Latency and Convulsive Dose SeizureObservation->DataCollection Comparison Compare Seizure Thresholds between Groups DataCollection->Comparison

Caption: Experimental workflow for mitigating this compound-induced seizures.

References

Technical Support Center: Overcoming Meprylcaine Tachyphylaxis in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Meprylcaine tachyphylaxis in prolonged experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: this compound tachyphylaxis is the rapid decrease in the anesthetic and/or physiological effect of the drug following repeated administrations over a short period.[1] Unlike tolerance, which develops more slowly, tachyphylaxis is an acute phenomenon. This means that subsequent doses of this compound may produce a diminished response, requiring higher doses to achieve the original effect, or in some cases, the original effect cannot be restored even with increased dosage.

Q2: What are the proposed mechanisms behind this compound tachyphylaxis?

A2: While direct experimental evidence for this compound tachyphylaxis is limited, the mechanisms are likely multifactorial, involving both general pathways for local anesthetic tachyphylaxis and mechanisms unique to this compound's pharmacological profile.[2][3]

  • Pharmacokinetic Mechanisms: These relate to changes in drug concentration at the target site.[1][4]

    • Local Edema and Inflammation: Repeated injections can cause localized swelling and inflammation, which may alter drug diffusion and access to the nerve.

    • Decreased Perineural pH: Inflammation can lead to a more acidic local environment, reducing the proportion of the uncharged, membrane-permeable form of the local anesthetic.[5]

    • Increased Local Blood Flow: Inflammation can also increase blood flow, leading to faster clearance of the drug from the site of administration.[1][4]

    • Increased Local Metabolism: As an ester-type local anesthetic, this compound is susceptible to hydrolysis by local esterases, and repeated administration might lead to altered metabolic rates.[6]

  • Pharmacodynamic Mechanisms: These involve changes at the cellular or receptor level.

    • Voltage-Gated Sodium Channel Alterations: While the primary mechanism of local anesthetics is the blockade of these channels, tachyphylaxis is not thought to result from a reduced effectiveness of the drug at the nerve itself.[6][7]

    • Receptor Desensitization and Downregulation: Although not the primary mechanism for tachyphylaxis to local anesthetics, some receptor desensitization could play a minor role.

    • Involvement of the Nitric Oxide (NO) Pathway: Some studies suggest that the NO pathway may be involved in the development of tachyphylaxis to local anesthetics.[1]

  • This compound-Specific Mechanisms - Monoamine Transporter Inhibition: this compound is a potent inhibitor of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[8][9][10][11] This action, similar to cocaine, is a key differentiator from many other local anesthetics.[8][10] Chronic inhibition of these transporters, particularly NET, has been shown to sensitize neural circuits to seizures.[10][12] While the direct link to tachyphylaxis of the anesthetic effect is not established, alterations in local neurotransmitter concentrations due to monoamine transporter blockade could influence the local environment and neuronal excitability, potentially contributing to the observed decrease in anesthetic efficacy.

Troubleshooting Guides

Problem: Decreased anesthetic effect of this compound with repeated administration in my in vivo experiment.

Possible Cause Troubleshooting Step Rationale
Local Tissue Acidosis 1. Allow for a longer washout period between doses. 2. Consider co-administration with a buffering agent (use with caution and after thorough literature review for compatibility and safety).A longer interval may allow the local tissue pH to return to baseline. A buffer could help maintain a more favorable pH for the local anesthetic to remain in its active form.
Increased Local Blood Flow and Drug Clearance 1. Co-administer with a vasoconstrictor like epinephrine (B1671497) (e.g., 1:200,000).[13] 2. Apply local cooling to the administration site (if experimentally feasible).Epinephrine constricts local blood vessels, reducing blood flow and slowing the rate of this compound absorption and clearance.[14] Cooling can also induce vasoconstriction.
Receptor/Channel Alterations or Intracellular Signaling Changes 1. Consider co-administration of an adjuvant such as dexamethasone (B1670325) or clonidine.[15][16] 2. If feasible, switch to a local anesthetic with a different mechanism of action for a period.Adjuvants can prolong and enhance the anesthetic block through various mechanisms, potentially counteracting the processes leading to tachyphylaxis. Switching anesthetics may allow the original signaling pathways to recover.
Monoamine Transporter-Mediated Effects 1. If the experimental design allows, consider local administration of antagonists for dopamine, norepinephrine, or serotonin receptors to investigate their role.This is an exploratory step to investigate the contribution of this compound's unique pharmacology to tachyphylaxis.

Problem: I am observing tachyphylaxis in my in vitro neuronal culture or tissue preparation.

Possible Cause Troubleshooting Step Rationale
Depletion of Intracellular Signaling Molecules 1. Ensure adequate time for the preparation to return to baseline between drug applications. 2. Perfuse the preparation with fresh, drug-free medium for an extended period.This allows for the replenishment of any depleted intracellular components necessary for the drug's full effect.
Changes in Ion Channel State or Receptor Desensitization 1. Vary the stimulation frequency if studying use-dependent block. 2. Consider applying antagonists to other relevant receptors (e.g., NMDA receptors) that might be involved in central sensitization mechanisms.[1][17]Altering the stimulation pattern can provide insights into the state-dependent binding of the local anesthetic. Blocking pathways involved in sensitization may mitigate the reduction in effect.
Metabolite Accumulation 1. Increase the perfusion rate to ensure efficient washout of this compound and its metabolites.The accumulation of metabolites could potentially interfere with the action of the parent drug.

Experimental Protocols

Protocol 1: In Vivo Model of this compound Tachyphylaxis using Rat Sciatic Nerve Block

This protocol is adapted from studies on other local anesthetics and can be used to induce and quantify tachyphylaxis.[18][19]

Objective: To induce and measure tachyphylaxis to this compound-induced sciatic nerve block in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound solution (e.g., 1% or 2%)

  • Anesthetic for surgery (e.g., isoflurane)

  • Nerve stimulator for locating the sciatic nerve

  • Hot plate or tail-flick apparatus for sensory testing

  • Platform for motor function assessment (e.g., measuring paw withdrawal reflex)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave the thigh area of the hind limb.

  • Nerve Localization: Use a nerve stimulator to precisely locate the sciatic nerve.

  • Baseline Measurements: Before drug administration, establish baseline measurements for sensory (e.g., latency to withdraw from a heat source) and motor function (e.g., paw withdrawal reflex score).

  • First Block: Inject a standardized volume and concentration of this compound (e.g., 0.2 mL of 1% this compound) around the sciatic nerve.

  • Assessment of Block: At regular intervals (e.g., every 15 minutes), assess sensory and motor function until they return to baseline. The time to return to baseline is the duration of the first block.

  • Subsequent Blocks: Once the effects of the first block have completely worn off (return to baseline), administer a second and then a third injection of the same dose of this compound, measuring the duration of the block each time.

  • Data Analysis: Tachyphylaxis is demonstrated by a statistically significant decrease in the duration of the second and third blocks compared to the first.

Protocol 2: In Vitro Assessment of Tachyphylaxis in Dorsal Root Ganglion (DRG) Neurons

Objective: To investigate the cellular mechanisms of this compound tachyphylaxis by recording sodium currents in cultured DRG neurons.

Materials:

  • Primary culture of rat DRG neurons

  • Patch-clamp electrophysiology setup

  • External and internal solutions for whole-cell patch-clamp recording

  • This compound stock solution

Procedure:

  • Cell Culture: Culture DRG neurons on glass coverslips.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from individual DRG neurons.

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Elicit voltage-gated sodium currents by depolarizing voltage steps.

  • Baseline Recordings: Record stable baseline sodium currents in the absence of the drug.

  • First this compound Application: Perfuse the cell with a known concentration of this compound and record the inhibition of the sodium current.

  • Washout: Wash out the drug with a drug-free external solution until the sodium current returns to at least 95% of the baseline amplitude.

  • Repeated Applications: Repeat the application and washout of the same concentration of this compound multiple times.

  • Data Analysis: Tachyphylaxis is indicated if the degree of inhibition of the sodium current decreases with subsequent applications of this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Tachyphylaxis in a Rat Sciatic Nerve Block Model

Block Number Mean Duration of Sensory Block (minutes) ± SEM Mean Duration of Motor Block (minutes) ± SEM
1st Block125 ± 8105 ± 6
2nd Block95 ± 780 ± 5
3rd Block70 ± 6 60 ± 4
*p < 0.05 compared to 1st Block; **p < 0.01 compared to 1st Block

Table 2: Efficacy of Adjuvants in Prolonging Local Anesthetic Block (Data from studies with other local anesthetics)

This table summarizes findings from studies on other local anesthetics, suggesting potential strategies for mitigating this compound tachyphylaxis.

Adjuvant Local Anesthetic Model Effect on Block Duration Reference
DexamethasoneBupivacaine (B1668057)Human brachial plexus blockSignificantly prolonged sensory and motor blockade[15]
ClonidineMepivacaineHuman brachial plexus blockDose-dependent prolongation of anesthesia and analgesia[16]
EpinephrineLidocaineHuman peripheral nerve blockProlonged duration of action[14]
MagnesiumBupivacaineHuman peripheral nerve blockIncreased duration of analgesia[15]

Visualizations

Tachyphylaxis_Mechanisms cluster_pharmacokinetic Pharmacokinetic Mechanisms cluster_pharmacodynamic Pharmacodynamic Mechanisms cluster_meprylcaine_specific This compound-Specific edema Local Edema & Inflammation tachyphylaxis This compound Tachyphylaxis edema->tachyphylaxis ph Decreased Perineural pH ph->tachyphylaxis bloodflow Increased Local Blood Flow bloodflow->tachyphylaxis metabolism Increased Local Metabolism metabolism->tachyphylaxis na_channel Na+ Channel Alterations na_channel->tachyphylaxis no_pathway Nitric Oxide Pathway no_pathway->tachyphylaxis mat Monoamine Transporter Inhibition (DAT, NET, SERT) mat->tachyphylaxis

Caption: Proposed mechanisms contributing to this compound tachyphylaxis.

Troubleshooting_Workflow start Decreased this compound Efficacy (Tachyphylaxis Observed) q1 Is washout period between doses adequate? start->q1 a1_yes Increase Washout Period q1->a1_yes No q2 Is local blood flow a factor? q1->q2 Yes a1_yes->q2 a2_yes Co-administer Vasoconstrictor (e.g., Epinephrine) q2->a2_yes Yes q3 Are pharmacodynamic effects suspected? q2->q3 No a2_yes->q3 a3_yes Co-administer Adjuvant (e.g., Dexamethasone, Clonidine) q3->a3_yes Yes end Monitor for Improved Efficacy q3->end No a3_yes->end

Caption: Troubleshooting workflow for overcoming this compound tachyphylaxis.

Experimental_Protocol_Flow start Start: In Vivo Tachyphylaxis Model (Rat Sciatic Nerve Block) baseline Establish Baseline Sensory & Motor Function start->baseline block1 Administer 1st Dose of this compound baseline->block1 measure1 Measure Duration of Block 1 block1->measure1 recover1 Wait for Full Recovery measure1->recover1 block2 Administer 2nd Dose of this compound recover1->block2 measure2 Measure Duration of Block 2 block2->measure2 recover2 Wait for Full Recovery measure2->recover2 block3 Administer 3rd Dose of this compound recover2->block3 measure3 Measure Duration of Block 3 block3->measure3 analysis Compare Durations: Block 1 vs. 2 vs. 3 measure3->analysis end Conclusion on Tachyphylaxis analysis->end

Caption: Experimental workflow for inducing and quantifying this compound tachyphylaxis in vivo.

References

Meprylcaine Base Solubility: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Meprylcaine base in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound base in my aqueous buffer. Why is it not dissolving?

A1: this compound in its base form is a lipophilic, oily substance that is practically insoluble in water and aqueous buffers. This is a common characteristic of many local anesthetic bases which are designed to be lipid-soluble to penetrate nerve membranes. To achieve significant aqueous solubility, the this compound base typically needs to be converted to a salt form (e.g., this compound hydrochloride) or formulated using specific solubility enhancement techniques.

Q2: What are the general physicochemical properties of this compound base that I should be aware of?

A2: this compound base is characterized as an oily, yellow liquid at room temperature. It is soluble in organic solvents such as chloroform, ether, acetone, and alcohols. Its predicted pKa is approximately 9.15. This high pKa indicates that it is a weak base and will be predominantly in its non-ionized, poorly soluble form at neutral or alkaline pH.

Q3: How does pH affect the solubility of this compound base?

A3: As a weak base, the solubility of this compound is highly dependent on pH. In acidic conditions (pH < pKa), the amine group of the this compound molecule becomes protonated, forming a more water-soluble cation. As the pH increases above the pKa, the equilibrium shifts towards the non-ionized, lipid-soluble base, leading to a significant decrease in aqueous solubility. Therefore, to dissolve this compound base in an aqueous medium, acidification is necessary.

Troubleshooting Guides

Issue 1: this compound base forms an insoluble oil/film in my aqueous buffer.

This is the most common issue encountered and is due to the inherent low aqueous solubility of the free base.

Solution 1: pH Adjustment

Lowering the pH of the aqueous medium is the most direct way to improve the solubility of this compound base.

  • Principle: By lowering the pH well below the pKa of this compound (pKa ≈ 9.15), the molecule is protonated, forming a more soluble salt in situ.

  • Recommendation: Start by preparing a stock solution of this compound base in a small amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) and then add it to an acidic buffer (e.g., pH 2-4). Alternatively, directly titrate a suspension of this compound base in water with a suitable acid (e.g., HCl) until the solution clears.

Solution 2: Co-solvency

The use of a water-miscible organic solvent can enhance the solubility of this compound base.

  • Principle: Co-solvents can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.

  • Common Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin are commonly used.

  • Recommendation: Prepare a concentrated stock solution of this compound base in a suitable co-solvent and then dilute it with the aqueous buffer. It is crucial to determine the optimal co-solvent concentration to avoid precipitation upon dilution.

Solution 3: Use of Cyclodextrins

Cyclodextrins can encapsulate the lipophilic this compound molecule, increasing its apparent water solubility.

  • Principle: Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity. The this compound base can form an inclusion complex with the cyclodextrin (B1172386), which is then soluble in water.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective.

  • Recommendation: Prepare an aqueous solution of the cyclodextrin and then add the this compound base. The mixture should be stirred or sonicated to facilitate the formation of the inclusion complex.

Issue 2: My this compound solution is clear initially but precipitates over time.

This can occur due to a change in pH, temperature, or solvent composition.

Solution: Maintain a Low pH and Control Temperature

  • pH Stability: Ensure that the pH of your final solution is sufficiently low to keep the this compound protonated. If your experimental conditions involve a pH shift towards neutral or alkaline, precipitation is likely.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure that the storage and experimental temperatures are consistent with the conditions under which the this compound was dissolved.

Quantitative Data Summary

Solvent SystemExpected Solubility of this compound BaseRationale
Water (pH 7.0)Practically InsolubleAt neutral pH, this compound base (pKa ≈ 9.15) is predominantly in its non-ionized, lipophilic form.
Acidic Buffer (pH < 4.0)SolubleIn acidic conditions, the base is protonated to its more water-soluble cationic form.
EthanolSolubleThis compound base is soluble in alcohols.
ChloroformSolubleThis compound base is soluble in chlorinated organic solvents.
AcetoneSolubleThis compound base is soluble in ketones.
EtherSolubleThis compound base is soluble in ethers.
Propylene GlycolSolubleA common co-solvent for lipophilic drugs.
20% HP-β-CD (aq)Moderately SolubleFormation of an inclusion complex enhances aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution by pH Adjustment

  • Objective: To prepare a 10 mM aqueous solution of this compound.

  • Materials: this compound base, 1 M Hydrochloric Acid (HCl), Deionized water, pH meter.

  • Procedure:

    • Weigh out the required amount of this compound base (Molar Mass: 235.32 g/mol ).

    • Add the this compound base to a volume of deionized water slightly less than the final desired volume.

    • While stirring, slowly add 1 M HCl dropwise to the suspension.

    • Monitor the pH and continue adding HCl until the this compound base is fully dissolved and the solution becomes clear.

    • Adjust the final volume with deionized water.

    • Record the final pH of the solution.

Protocol 2: Solubilization using a Co-solvent System

  • Objective: To prepare a 1 mg/mL this compound solution in a 20% ethanol/water co-solvent system.

  • Materials: this compound base, 100% Ethanol, Deionized water.

  • Procedure:

    • Prepare a 20% (v/v) ethanol in water solution.

    • Weigh the required amount of this compound base.

    • First, dissolve the this compound base in a small volume of 100% ethanol.

    • Gradually add the 20% ethanol/water solution to the this compound/ethanol concentrate while stirring until the final desired concentration is reached.

    • If the solution becomes cloudy, a higher percentage of ethanol may be required.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Base Solubility start Start: Poor Solubility of this compound Base issue Is the solvent system aqueous? start->issue organic_solvent Use organic solvent (e.g., Chloroform, Ethanol) issue->organic_solvent No ph_adjustment pH Adjustment (Acidify below pKa ~9.15) issue->ph_adjustment Yes co_solvency Co-solvency (e.g., Ethanol, PEG) issue->co_solvency Yes cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) issue->cyclodextrin Yes dissolved This compound Dissolved ph_adjustment->dissolved Success precipitation Precipitation Occurs ph_adjustment->precipitation Failure co_solvency->dissolved Success co_solvency->precipitation Failure cyclodextrin->dissolved Success cyclodextrin->precipitation Failure check_ph Check and maintain low pH precipitation->check_ph optimize_formulation Optimize co-solvent/cyclodextrin concentration precipitation->optimize_formulation check_ph->ph_adjustment optimize_formulation->co_solvency optimize_formulation->cyclodextrin

Caption: Troubleshooting workflow for this compound base solubility issues.

Meprylcaine_Solubility_pH_Dependence pH-Dependent Equilibrium of this compound cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) protonated This compound-H+ (Protonated, Cationic) High Water Solubility equilibrium pKa ≈ 9.15 protonated->equilibrium + H+ base This compound (Non-ionized, Base) Low Water Solubility equilibrium->base - H+

Caption: The effect of pH on this compound's ionization and water solubility.

Technical Support Center: Investigating the Impact of Epinephrine on Meprylcaine Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments investigating the synergistic effects of vasoconstrictors, such as epinephrine (B1671497), on the duration of action of the local anesthetic, Meprylcaine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which epinephrine prolongs the duration of action of this compound?

A1: Epinephrine is a vasoconstrictor that, when co-administered with this compound, constricts local blood vessels at the site of injection. This reduces local blood flow, thereby slowing the rate at which this compound is absorbed into the systemic circulation.[1] By localizing the anesthetic at the nerve site for a longer period, epinephrine effectively extends its duration of action.

Q2: What is the molecular mechanism of this compound as a local anesthetic?

A2: this compound is an ester-type local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This blockade prevents the influx of sodium ions necessary for the generation and propagation of an action potential, thus inhibiting nerve impulse transmission and resulting in a loss of sensation.

Q3: What are the potential systemic side effects of adding epinephrine to this compound?

A3: While local administration of epinephrine is generally safe, systemic absorption can lead to cardiovascular and central nervous system (CNS) effects. These may include increased heart rate, palpitations, hypertension, anxiety, and tremors. Researchers should carefully monitor subjects for these adverse effects, especially when using higher concentrations of epinephrine.

Q4: How does the concentration of epinephrine affect the duration of this compound's anesthetic effect?

A4: The prolongation of local anesthesia by epinephrine is dose-dependent.[3] Higher concentrations of epinephrine generally lead to a greater degree of vasoconstriction and a longer duration of anesthetic action. However, the optimal concentration is a balance between maximizing efficacy and minimizing potential systemic side effects. Studies with other local anesthetics have shown that even dilute concentrations of epinephrine can significantly increase the duration of analgesia.[3]

Q5: Are there any contraindications for using epinephrine with this compound in preclinical models?

A5: Caution should be exercised in animal models with pre-existing cardiovascular conditions. Additionally, the use of epinephrine-containing solutions in areas with end-arterial circulation (e.g., tail, digits in some species) should be carefully considered due to the risk of ischemic tissue damage.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during rodent-based experiments to evaluate the efficacy of this compound with epinephrine.

Q1: I am observing high variability in the duration of the nerve block between my test subjects. What could be the cause?

A1: High variability can stem from several factors:

  • Inconsistent Injection Site: Ensure the injection is consistently administered at the same anatomical location relative to the target nerve (e.g., the sciatic nerve). The use of ultrasound guidance can significantly improve accuracy.

  • Variable Injection Volume: Use calibrated syringes to administer a precise and consistent volume of the anesthetic solution.

  • Animal Stress: Stress can influence physiological responses. Acclimatize the animals to the experimental setup and handling to minimize stress-induced variability.

  • Inconsistent Assessment of Anesthesia: Use a standardized method and consistent stimulus intensity (e.g., von Frey filaments, tail-flick test) to assess the onset and duration of the block.

Q2: The observed duration of anesthesia is shorter than expected, even with the addition of epinephrine. What should I check?

A2: Several factors could contribute to a shorter-than-expected duration:

  • Suboptimal Epinephrine Concentration: Verify the final concentration of epinephrine in your formulation. Improper dilution can lead to a less effective vasoconstrictive effect.

  • Rapid Systemic Absorption: If the injection is accidentally administered intravascularly, the anesthetic and epinephrine will be rapidly cleared from the site, resulting in a short duration of action. Aspirate before injecting to check for blood.

  • Incorrect pH of the Solution: The pH of the anesthetic solution can affect its efficacy. Ensure the pH is within the optimal range for both this compound and epinephrine stability and activity.

Q3: I am not observing a significant difference in anesthetic duration between this compound alone and this compound with epinephrine. What could be wrong?

A3:

  • Insufficient Epinephrine Concentration: The concentration of epinephrine may be too low to induce significant vasoconstriction. Consider a dose-response study to determine the optimal concentration for your model.

  • Highly Vascularized Injection Site: If the injection is in a highly vascularized area, even with epinephrine, the clearance of the anesthetic might still be rapid.

  • Assessment Method Sensitivity: Your method for assessing the duration of anesthesia may not be sensitive enough to detect the difference. Ensure your chosen endpoint (e.g., return of a specific reflex) is clear and reproducible.

Q4: My animals are showing signs of systemic toxicity (e.g., agitation, seizures). What should I do?

A4:

  • Cease the Experiment Immediately: Prioritize the well-being of the animal.

  • Review Dosing Calculations: Double-check your calculations for both this compound and epinephrine to ensure you are not administering an overdose.

  • Consider Intravascular Injection: As mentioned previously, accidental intravascular injection can lead to rapid systemic toxicity. Refine your injection technique to avoid this.

  • Reduce Concentration/Dose: In subsequent experiments, consider reducing the concentration or total dose of either the anesthetic or the vasoconstrictor.

Quantitative Data Summary

Due to the limited availability of direct comparative preclinical data for this compound, the following table presents data for a structurally similar amide local anesthetic, mepivacaine (B158355), to illustrate the expected impact of epinephrine on the duration of anesthesia.

Anesthetic FormulationSensory Block Duration (minutes)Motor Block Duration (minutes)Notes
1.5% Mepivacaine with Epinephrine281320Data from a clinical trial on infraclavicular block.
3% Mepivacaine (plain)Shorter duration of soft tissue anesthesia compared to formulations with vasoconstrictors.Not specifiedQualitative data from a comparative review.

Note: The data for mepivacaine with epinephrine is from a human clinical trial and may not directly translate to preclinical rodent models. The duration of action will also vary depending on the specific nerve block, concentration of the anesthetic, and the species being studied.

Detailed Experimental Protocol

Objective: To determine the effect of epinephrine on the duration of sensory and motor nerve block produced by this compound in a rat sciatic nerve block model.

Materials:

  • This compound hydrochloride

  • Epinephrine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane (B1672236) and vaporizer for anesthesia

  • Tuberculin syringes with 30-gauge needles

  • Electric von Frey anesthesiometer or calibrated von Frey filaments

  • Hot plate or tail-flick apparatus

  • Animal clippers

  • Ultrasound machine with a high-frequency linear probe (recommended)

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.

    • On the day of the experiment, weigh each rat and induce anesthesia using isoflurane (5% for induction, 1.5-2% for maintenance).

    • Shave the hair over the lateral aspect of the thigh of the hind limb to be injected.

  • Baseline Sensory and Motor Assessment:

    • Sensory Threshold: Using a von Frey anesthesiometer, determine the baseline paw withdrawal threshold in response to a mechanical stimulus on the plantar surface of the hind paw.

    • Thermal Latency: If using a thermal stimulus, measure the baseline tail-flick or paw withdrawal latency on a hot plate.

    • Motor Function: Assess baseline motor function by observing gait or using a grip strength meter.

  • Preparation of Anesthetic Solutions:

    • Prepare a solution of this compound hydrochloride in sterile saline at the desired concentration (e.g., 1%).

    • Prepare a second solution of this compound with epinephrine at the desired concentration (e.g., 1% this compound with 1:200,000 epinephrine).

    • Prepare a vehicle control group with sterile saline.

  • Sciatic Nerve Block Injection:

    • Position the anesthetized rat in lateral recumbency with the limb to be injected uppermost.

    • (Recommended) Use ultrasound guidance to visualize the sciatic nerve.

    • Insert a 30-gauge needle and, after negative aspiration for blood, slowly inject a standardized volume (e.g., 0.2 mL) of the prepared solution perineurally.

    • Randomly assign animals to the three groups: this compound alone, this compound with epinephrine, and saline control.

  • Assessment of Anesthetic Duration:

    • At regular intervals (e.g., every 15 minutes) following the injection, assess sensory and motor function.

    • Sensory Block: Re-measure the paw withdrawal threshold using the von Frey filament. A significant increase in the threshold indicates a sensory block. The duration of the sensory block is the time from injection until the threshold returns to baseline.

    • Motor Block: Observe for signs of motor deficit (e.g., foot drop). The duration of the motor block is the time from injection until normal motor function is restored.

    • Continue assessments until function returns to baseline in all animals.

  • Data Analysis:

    • Record the onset time (time to maximum effect) and duration of sensory and motor block for each animal.

    • Calculate the mean and standard deviation for each group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the duration of anesthesia between the groups.

Mandatory Visualizations

EpinephrineSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Epinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein (inactive) Alpha1_Receptor->Gq_Protein Activates Gq_Protein_active Gq Protein (active) Gq_Protein->Gq_Protein_active PLC Phospholipase C (PLC) Gq_Protein_active->PLC Activates PLC_active PLC (active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Smooth_Muscle_Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Smooth_Muscle_Contraction Initiates

Caption: Epinephrine signaling pathway leading to vasoconstriction.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 3 days) Anesthesia Induce Anesthesia (Isoflurane) Animal_Acclimatization->Anesthesia Solution_Prep Prepare Anesthetic Solutions (this compound ± Epinephrine, Saline) Injection Sciatic Nerve Block Injection (Randomized Groups) Solution_Prep->Injection Baseline_Testing Baseline Sensory & Motor Testing Anesthesia->Baseline_Testing Baseline_Testing->Injection Assessment Post-injection Assessment (Sensory & Motor Function) Injection->Assessment Data_Collection Record Onset and Duration Assessment->Data_Collection Repeated Measures Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Meprylcaine Neurotoxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the neurotoxic effects of Meprylcaine in primary neuron cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.

Disclaimer: As of December 2025, specific data on the neurotoxic effects of this compound in primary neuron cultures is limited in publicly available scientific literature. The guidance provided here is based on the known neurotoxic profiles of other local anesthetics (e.g., lidocaine, bupivacaine) and compounds with similar stimulant properties (e.g., cocaine). It is crucial to perform thorough dose-response and time-course studies to determine the specific effects of this compound in your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the expected neurotoxic effects of this compound on primary neurons?

A1: Based on its classification as a local anesthetic with stimulant properties, this compound may induce a range of neurotoxic effects similar to other drugs in these classes. These can include reduced cell viability, induction of apoptosis (programmed cell death), neurite degeneration, and excitotoxicity.[1][2] this compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which could contribute to its neurotoxic profile.

Q2: My primary neurons are detaching and clumping after this compound treatment. What could be the cause?

A2: Cell detachment and clumping are common signs of cytotoxicity. This could be due to excessively high concentrations of this compound leading to widespread cell death. It is also possible that the coating of your culture vessels is inadequate, a problem that can be exacerbated by cellular stress. Ensure your culture plates are evenly coated with an appropriate substrate like Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL).

Q3: I am not observing any changes in my neurons after applying this compound. What should I do?

A3: If you are not seeing any effects, consider the following:

  • Concentration: The concentrations of this compound used may be too low to induce a measurable neurotoxic effect. A wide range of concentrations should be tested to establish a dose-response curve.

  • Duration of Exposure: The incubation time with this compound might be too short. Neurotoxic effects can manifest over several hours to days.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle neurotoxic effects. Consider using a combination of assays that measure different aspects of neuronal health (e.g., metabolic activity, membrane integrity, and apoptosis).

  • Metabolism: Primary neuron cultures can have varying metabolic activities which might influence the effective concentration of the drug over time.

Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated neuron cultures?

A4: Apoptosis and necrosis are two distinct forms of cell death. Apoptosis is a programmed process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, which can be detected by assays for caspase-3 activation. Necrosis is a more chaotic process resulting from acute injury, leading to cell swelling and rupture, which can be measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. Using assays for both caspase-3 activity and LDH release can help differentiate between these two cell death pathways.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating and use a consistent pipetting technique to distribute cells evenly across all wells.
Edge Effects in Multi-well Plates Minimize evaporation in outer wells by filling them with sterile PBS or media without cells. Ensure proper humidity control in the incubator.
Interference of this compound with Assay Reagents Run a cell-free control with this compound at the highest concentration to check for any direct reaction with the assay reagents.
Inconsistent Incubation Times Standardize the incubation time with both this compound and the viability assay reagent for all plates.
Problem 2: Inconsistent Results in Neurite Outgrowth Experiments
Possible Cause Suggested Solution
Poor Initial Neurite Formation Optimize your primary neuron culture conditions before starting neurotoxicity experiments. Ensure healthy neuron morphology and a well-developed neurite network.
Subjective Image Analysis Use automated image analysis software to quantify neurite length and branching to eliminate user bias. Clearly define the parameters for what constitutes a neurite.
Antibody Staining Issues (for immunofluorescence) Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization of the cells.
Low Cell Density Plate neurons at an optimal density that allows for clear visualization of individual neurites without excessive overlapping.
Problem 3: Difficulty in Detecting Apoptosis
Possible Cause Suggested Solution
Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting caspase activation after this compound treatment.
Low Levels of Apoptosis Use a more sensitive apoptosis assay. Consider co-staining with markers for early (e.g., Annexin V) and late (e.g., propidium (B1200493) iodide) apoptosis.
Cell Lysis Issues for Caspase Assays Ensure complete cell lysis to release caspases. Use a lysis buffer compatible with your caspase activity assay.
High Background Fluorescence Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells) to establish the dynamic range of your assay.

Quantitative Data Summary

The following tables summarize hypothetical data based on expected outcomes from neurotoxicity studies of local anesthetics in primary neuron cultures. These are for illustrative purposes only and must be confirmed by actual experimental data for this compound.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)1005.2
1095.34.8
5082.16.1
10065.77.3
25041.95.9
50023.44.5

Table 2: this compound-Induced Apoptosis (Caspase-3 Activity Assay)

This compound Concentration (µM)Caspase-3 Activity (Fold Change)Standard Deviation
0 (Control)1.00.1
101.20.2
502.50.4
1004.80.6
2503.10.5
5001.50.3

(Note: A decrease in caspase-3 activity at very high concentrations can indicate a shift towards necrotic cell death.)

Table 3: Impact of this compound on Neurite Outgrowth

This compound Concentration (µM)Average Neurite Length (µm)Standard Deviation
0 (Control)150.212.5
10135.811.9
5098.410.2
10062.18.7
25035.66.4
50015.34.1

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere and grow for at least 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in pre-warmed neurobasal medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Apoptosis using a Fluorometric Caspase-3 Assay
  • Cell Plating and Treatment: Plate primary neurons in a 96-well black, clear-bottom plate and treat with this compound as described above.

  • Cell Lysis: After treatment, remove the medium and wash the cells with ice-cold PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction: Prepare the caspase-3 substrate solution according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

Protocol 3: Analysis of Neurite Outgrowth by Immunofluorescence
  • Cell Culture on Coverslips: Plate primary neurons on coverslips coated with an appropriate substrate in a 24-well plate.

  • This compound Treatment: Treat the neurons with various concentrations of this compound for the desired time.

  • Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Block with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Staining: Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin, Tuj1) overnight at 4°C.

  • Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Use an automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.

Signaling Pathways and Experimental Workflows

// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; this compound -> Ca_Influx; this compound -> Monoamine_Reuptake_Inhibition; this compound -> Mitochondrial_Stress;

Ca_Influx -> MAPK; Monoamine_Reuptake_Inhibition -> MAPK; Mitochondrial_Stress -> Caspase_Activation;

MAPK -> Apoptosis; MAPK -> Neurite_Degeneration; PI3K_Akt -> Apoptosis [label="Modulates", style=dashed]; Caspase_Activation -> Apoptosis;

Apoptosis -> Cell_Death; Neurite_Degeneration -> Cell_Death; }

Caption: Putative signaling pathways in this compound-induced neurotoxicity.

// Workflow start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> morphology; treatment -> function;

viability -> quantification; apoptosis -> quantification; morphology -> quantification; function -> quantification;

quantification -> pathway; pathway -> conclusion; }

Caption: General workflow for assessing this compound neurotoxicity.

References

Minimizing intravascular injection during in vivo Meprylcaine administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Meprylcaine In Vivo Administration

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing this compound in in vivo experiments. The primary focus is on minimizing the risk of accidental intravascular (IV) injection to ensure subject safety, data integrity, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Oracaine, is an ester-type local anesthetic.[1][2] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][3][4] This action prevents the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation in the targeted area.[3][4]

Q2: Why is it critical to avoid intravascular injection of this compound?

A2: Accidental intravascular injection is the most significant trigger of Local Anesthetic Systemic Toxicity (LAST).[5] When a local anesthetic like this compound directly enters the bloodstream in high concentrations, it can lead to severe adverse effects on the central nervous system (CNS) and cardiovascular system (CVS).[6] This can compromise animal welfare, introduce significant variability into experimental data, and potentially lead to seizures, cardiac arrhythmias, and mortality, thus confounding study outcomes.[6][7]

Q3: What are the immediate signs of an accidental intravascular injection?

A3: Immediate signs of LAST typically appear within one to five minutes of administration and primarily affect the CNS.[5][6][8] In animal models, researchers should watch for agitation, confusion, muscle twitching, tremors, and the rapid onset of seizures.[2][6] Cardiovascular signs can include changes in heart rate (bradycardia or tachycardia), hypotension, and arrhythmias, which may progress to cardiac arrest.[2][8]

Q4: What is the aspiration technique and why is it essential?

A4: The aspiration technique is a critical safety step performed immediately after inserting the needle and before injecting the substance.[9][10][11][12] It involves gently pulling back on the syringe plunger for a few seconds to create negative pressure.[13][14] If blood appears in the needle hub, it indicates the needle tip is inside a blood vessel. The injection must not proceed. The needle should be slightly withdrawn and repositioned until aspiration yields no blood.[11][14][15] This simple action is a primary method for preventing accidental IV injection.[9][12][16]

Q5: How does the choice of needle size and injection site impact the risk of IV injection?

A5: Using the smallest appropriate needle gauge for the animal and injection volume helps minimize tissue trauma and the risk of hitting a blood vessel.[15][17] Selecting an appropriate injection site is also crucial. For subcutaneous injections, the loose skin over the dorsal back or "scruff" is often recommended due to lower vascularity compared to other areas.[15][18] For intramuscular injections, care must be taken to avoid major nerves and vessels, such as the sciatic nerve in the hind limb.[14][18]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Immediate Onset of Seizures, Agitation, or Cardiac Distress Post-Injection Accidental intravascular injection leading to Local Anesthetic Systemic Toxicity (LAST).[5][6]1. Cease the experiment for this subject immediately. 2. Provide supportive care as outlined by your institution's animal care and use committee (IACUC) protocol. 3. Document the event thoroughly. 4. Review your injection technique, especially the aspiration step, before proceeding with other subjects.[12]
High Variability in Anesthetic Effect or Duration Between Subjects Inconsistent administration technique; some doses delivered partially or fully intravascularly, leading to rapid systemic clearance instead of local action.1. Standardize the Injection Protocol: Ensure every researcher uses the exact same technique, including animal restraint, needle insertion angle, and aspiration duration. 2. Confirm Injection Site: Mark the injection site if necessary to ensure consistency across all animals. 3. Control Injection Speed: Inject the solution slowly and steadily (<1 mL/s) to avoid excessive pressure that could damage tissues or force the anesthetic into microvasculature.[5]
Hematoma, Excessive Swelling, or Bruising at the Injection Site Puncture of a blood vessel during needle insertion or withdrawal; injection administered too quickly.1. Refine Needle Placement: Ensure the needle is inserted smoothly to the correct depth. Always aspirate before injecting.[10] 2. Apply Gentle Pressure: After withdrawing the needle, apply gentle pressure to the site with sterile gauze for a few seconds to promote hemostasis.[15] 3. Reduce Injection Speed: A slower injection rate minimizes tissue disruption.[5]
Lack of Expected Anesthetic Effect Incorrect injection placement (e.g., intradermal instead of subcutaneous); substance leakage from the injection site.1. Verify Injection Depth: For subcutaneous injections, ensure a proper "tent" of skin is created and the needle is inserted at the base.[18][19] 2. Prevent Leakage: After injection, pause for a moment before withdrawing the needle to allow the solution to disperse within the tissue space.

Data Presentation

Table 1: Recommended Needle Sizes & Maximum Volumes for Injections in Rodents

Species Route Needle Gauge Max Volume per Site Recommended Site(s)
Mouse Subcutaneous (SC)25-30 G[17][20]< 2-3 mL[20]Dorsal Scruff/Back[15][20]
Intramuscular (IM)26-27 G[17]< 0.05 mL[17][20]Caudal Thigh/Quadriceps[20]
Rat Subcutaneous (SC)23-25 G[13][17]< 5-10 mL[20]Dorsal Scruff/Back[20]
Intramuscular (IM)25-26 G[14]< 0.3 mL[20]Caudal Thigh/Quadriceps[20]

Note: Always use the smallest needle gauge practical for the substance's viscosity. Volumes are recommendations and should be justified in the animal use protocol.[15][17]

Table 2: Pharmacokinetic Comparison of Intravascular vs. Localized this compound Administration

Parameter Intravascular (IV) Injection Subcutaneous (SC) / Intramuscular (IM) Injection Experimental Implication
Time to Peak Plasma Conc. (Tmax) Nearly instantaneousSlower, dependent on local blood flow and tissue binding (e.g., ~20-25 min for epidural)[21]Rapid Tmax after IV injection leads to acute toxicity.[6] A slower, controlled Tmax is desired for local anesthesia.
Peak Plasma Concentration (Cmax) Very HighSignificantly Lower[22]High Cmax is the primary driver of LAST.[6] The goal of local administration is to keep Cmax below toxic levels.
Systemic Bioavailability 100%Lower, as the drug acts locally before systemic absorptionHigh bioavailability from an IV bolus overwhelms clearance mechanisms.
Elimination Half-Life (t½) ~113-123 minutes (for R/S enantiomers)[23]Appears longer due to slow absorption from the injection depotRapid clearance after IV injection offers little therapeutic window; slow absorption provides sustained local effect.
Primary Effect Systemic (CNS & CVS toxicity)[7]Localized (Nerve conduction blockade)[1]An accidental IV injection negates the intended local anesthetic effect and creates a systemic toxicity event.

Experimental Protocols

Protocol: Standard Procedure for Subcutaneous (SC) this compound Injection in a Mouse

  • Preparation:

    • Ensure the this compound solution is sterile and warmed to room temperature to minimize discomfort.[15]

    • Select the appropriate syringe size for the calculated dose and attach a new, sterile needle (27G or smaller recommended).[15]

    • Properly restrain the animal to ensure its welfare and prevent sudden movements. The scruff method is common for SC injections on the back.[10]

  • Site Selection and Disinfection:

    • Identify the injection site, typically the loose skin over the shoulders (scruff).

    • Disinfect the injection site with a 70% alcohol swab and allow it to dry.[10]

  • Needle Insertion:

    • Using your non-dominant hand, create a "tent" of skin at the injection site.[19]

    • Hold the syringe parallel to the animal's body and insert the needle, bevel up, into the base of the skin tent.[10][19] The needle should move freely in the subcutaneous space.

  • Aspiration (CRITICAL STEP):

    • Without moving the needle tip, gently pull back on the syringe plunger.[11]

    • Visually inspect the needle hub for any sign of blood for 3-5 seconds.

    • If blood appears: The needle has entered a blood vessel. Withdraw the needle completely, replace it with a new sterile needle, and restart the procedure at a nearby site.

    • If no blood appears: Proceed to the next step.

  • Injection:

    • Depress the plunger slowly and steadily to administer the solution. A constant, slow flow rate minimizes tissue damage and animal discomfort.[15]

  • Withdrawal and Post-Injection Care:

    • After the full dose is administered, pause briefly before smoothly withdrawing the needle.

    • Apply gentle pressure to the site with sterile gauze if any minor bleeding occurs.[15]

    • Return the animal to its cage and monitor it closely for any signs of distress, especially within the first 5-10 minutes post-injection.

Mandatory Visualizations

G cluster_prep 1. Preparation cluster_inject 2. Injection Procedure cluster_safety 3. Safety Check (Critical Step) cluster_action 4. Action & Monitoring prep1 Restrain Animal site Select & Disinfect Site prep1->site prep2 Prepare Syringe (Sterile Needle, Correct Dose) prep2->site tent Create Skin Tent site->tent insert Insert Needle (Bevel Up) tent->insert aspirate Aspirate for 3-5 sec insert->aspirate blood_check Blood in Hub? aspirate->blood_check inject Inject Slowly blood_check->inject No reposition Withdraw & Reposition blood_check->reposition Yes monitor Withdraw Needle & Monitor Animal inject->monitor reposition->site Restart Procedure

Caption: Workflow for Safe Subcutaneous this compound Administration.

G start Adverse Event Observed (e.g., Seizure, Agitation) q1 Was Aspiration Performed Before Injection? start->q1 cause1 Probable Cause: Accidental IV Injection (LAST) q1->cause1 No / Unsure cause2 Possible Causes: - Overdose - Unexpected Drug Sensitivity - High Absorption from Site q1->cause2 Yes action1 Action: - Stop Experiment - Provide Supportive Care - MANDATORY review of  injection technique cause1->action1 action2 Action: - Stop Experiment - Provide Supportive Care - Review dose calculations - Assess injection site vascularity cause2->action2

Caption: Troubleshooting Decision Tree for Acute Adverse Events.

G cluster_event Initiating Event cluster_systemic Systemic Effect cluster_cns Central Nervous System (CNS) cluster_cvs Cardiovascular System (CVS) iv_inject Accidental IV Injection of this compound plasma_conc Rapid Increase in Systemic Plasma Concentration iv_inject->plasma_conc na_channel_cns Blockade of Neuronal Na+ Channels in Brain plasma_conc->na_channel_cns Crosses Blood- Brain Barrier na_channel_cvs Blockade of Myocardial Na+ Channels plasma_conc->na_channel_cvs cns_effects CNS Toxicity: - Seizures - Agitation - Respiratory Depression na_channel_cns->cns_effects cvs_effects CVS Toxicity: - Arrhythmias - Hypotension - Cardiac Arrest na_channel_cvs->cvs_effects

Caption: Simplified Pathway of Local Anesthetic Systemic Toxicity (LAST).

References

Factors affecting Meprylcaine onset of action in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meprylcaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to its onset of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a slower-than-expected onset of action for this compound in my experiment?

A1: A delayed onset of action can be attributed to several key factors. Use the following points as a troubleshooting checklist:

  • Tissue pH: this compound, like other local anesthetics, is a weak base. Its ability to penetrate the nerve membrane is pH-dependent.[1] If your experimental tissue is inflamed or infected, the local environment will be more acidic (lower pH).[1][2] This acidic environment increases the proportion of the ionized (charged) form of this compound, which cannot easily cross the lipid nerve sheath, thereby delaying the onset of the nerve block.[2][3]

    • Troubleshooting: Ensure your tissue preparation is healthy and at a physiological pH (around 7.4). If studying inflamed tissues, account for the pH difference in your data interpretation. Consider buffering the anesthetic solution, although this can risk precipitation.

  • Drug Concentration: The concentration gradient is a primary driver of diffusion. A lower-than-specified concentration of this compound will result in a slower diffusion rate to the nerve fiber, delaying onset.[4]

    • Troubleshooting: Verify the final concentration of your this compound solution. Ensure accurate dilutions and proper mixing before administration.

  • Injection Site & Technique: The vascularity of the tissue at the administration site significantly impacts onset.[4][5] Injection into a highly vascular area can lead to rapid systemic absorption, removing the drug from the target nerve before it can take full effect.

    • Troubleshooting: Standardize your injection location and technique across all experiments. For peripheral nerve blocks, ensure the injectate is deposited as close to the nerve as possible without causing mechanical damage.

Q2: How does the pKa of this compound relate to its onset of action?

A2: The relationship between the drug's pKa and the tissue's pH is the most critical determinant of onset time. The pKa is the pH at which 50% of the drug is in the ionized (cationic) form and 50% is in the non-ionized (uncharged base) form.[1][2][6]

  • Nerve Sheath Penetration: Only the non-ionized, lipid-soluble form of this compound can diffuse across the nerve's lipid membrane.[3]

  • Reaching Equilibrium: When injected into tissue (pH ~7.4), the this compound solution establishes an equilibrium between its two forms. The closer the pKa of the drug is to the tissue pH, the greater the proportion of the non-ionized form available to cross the membrane.[2][3][6]

  • Intracellular Action: Once inside the nerve cell (axoplasm), the equilibrium shifts back, and the ionized form re-dominates. It is this ionized form that binds to and blocks the voltage-gated sodium channel from the inside.[7][8]

Therefore, a pKa closer to physiological pH leads to a faster onset of action.

Q3: Can lipophilicity variations affect this compound's onset?

A3: Yes, lipophilicity is a key factor. This compound's structure includes a lipophilic aromatic group which is essential for penetrating the nerve membrane.[7]

  • Increased Lipophilicity: Generally, higher lipid solubility enhances the drug's ability to cross the nerve membrane, which can speed up the onset of action.[8]

  • Excessive Lipophilicity: However, if a local anesthetic is too lipophilic, it can get sequestered within the lipid membrane itself, slowing its diffusion into the axoplasm where it acts on the sodium channel. This can paradoxically slow the onset of action.[6]

Q4: My experiment involves repeated applications of this compound, and I'm noticing a diminished effect (tachyphylaxis). Why is this happening?

A4: Tachyphylaxis with local anesthetics is a known phenomenon. The most common cause is localized tissue acidosis.[9] Repeated injections can lead to inflammation and a drop in local pH. As explained in Q1 and Q2, this acidic environment reduces the amount of non-ionized this compound available to cross the nerve membrane, leading to a less effective block with subsequent doses.

Quantitative Data Summary

The following tables provide key quantitative parameters for this compound and a common comparator, Mepivacaine. These values are crucial for experimental design and interpretation.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyMepivacaine (Comparator)Reference
pKa 7.6[2]
Lipophilicity (Log P) 1.95[10]
Protein Binding 77%N/A
Elimination Half-Life (Adults) 1.9 - 3.2 hours[11]

Table 2: Onset of Action (Mepivacaine as an established reference)

Administration Route / SiteTypical Onset TimeReference
Dental (Upper Jaw) 30 - 120 seconds[11][12]
Dental (Lower Jaw) 1 - 4 minutes[11][12]
Infiltration Anesthesia 3 - 5 minutes[13]
General (Route Dependent) 3 - 20 minutes[5][11]

Note: Early pharmacological studies noted this compound has a faster onset of action compared to Procaine.[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Onset of Action (Rodent Sciatic Nerve Block Model)

This protocol outlines a common method for evaluating the onset of sensory blockade in a preclinical model.

  • Animal Preparation: Acclimatize adult Sprague-Dawley rats to the testing environment. Gently restrain the animal. The injection site over the sciatic notch is shaved and sterilized.

  • Drug Administration: Inject a standardized volume (e.g., 0.1-0.2 mL) of the this compound solution perineurally, targeting the sciatic nerve. A control group should receive a saline injection.

  • Assessment of Onset:

    • At baseline and at fixed intervals post-injection (e.g., every 2 minutes for 30 minutes), apply a sensory stimulus to the plantar surface of the rat's hind paw.

    • A common method is the hot plate test or tail-flick test adapted for the paw, measuring the withdrawal latency to a thermal stimulus.

    • Onset of action is defined as the time from injection to the first of three consecutive failures to withdraw the paw from the stimulus.

  • Data Analysis: Record the withdrawal latencies at each time point. Plot the percentage of animals exhibiting a successful block against time. Calculate the median onset time for each experimental group.

Protocol 2: In Vitro Measurement of Sodium Channel Blockade (Voltage Clamp)

This electrophysiological technique provides a direct measure of this compound's effect on its molecular target.

  • Cell/Tissue Preparation: Use isolated single myelinated nerve fibers (e.g., from frog sciatic nerve) or cultured cells expressing voltage-gated sodium channels (e.g., HEK293 cells).

  • Voltage Clamp Setup: Mount the preparation in a recording chamber on a microscope. Use microelectrodes to perform whole-cell patch-clamp or two-electrode voltage-clamp recordings.

  • Recording Protocol:

    • Hold the cell membrane at a negative resting potential (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

    • Establish a stable baseline recording of the sodium current in an extracellular control solution.

  • Drug Application: Perfuse the chamber with the this compound solution at the desired concentration. Continue to apply voltage pulses at a set frequency (e.g., 0.5 Hz).

  • Measuring Onset: The onset of action is measured by the time-dependent decrease in the amplitude of the sodium current after the drug application begins. The time taken to reach 50% or 90% inhibition is a common metric.[14]

Visualizations

Diagram 1: this compound's Mechanism of Action

G cluster_0 Extracellular Space (Tissue pH ~7.4) cluster_1 Nerve Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Axoplasm) Mep_ion This compound H⁺ (Ionized, Water-Soluble) Mep_base This compound (Non-ionized, Lipid-Soluble) Mep_ion->Mep_base Equilibrium (pKa dependent) Mep_base_in This compound (Non-ionized) Mep_base->Mep_base_in Diffusion Mep_ion_in This compound H⁺ (Ionized) Mep_base_in->Mep_ion_in Re-equilibration Na_Channel Voltage-Gated Na⁺ Channel (Pore) Mep_ion_in->Na_Channel Binds to receptor site Block BLOCK Na_Channel->Block Prevents Na⁺ influx & Action Potential

Caption: Pathway of this compound from injection to sodium channel blockade.

Diagram 2: Experimental Workflow for Onset Assessment

G A Prepare this compound Solution & Controls C Perineural Injection (Sciatic Nerve) A->C B Animal Acclimatization & Baseline Sensory Test B->C D Start Timer (t=0) C->D E Perform Sensory Test (e.g., Hot Plate) at Regular Intervals D->E F Record Paw Withdrawal Latency E->F G Is Withdrawal Reflex Absent? F->G G->E No H Record Time as 'Onset of Action' G->H Yes I Continue Testing until Max Cutoff Time H->I J Data Analysis: Calculate Median Onset Time I->J

Caption: Workflow for in vivo determination of this compound's onset time.

Diagram 3: pH and pKa Relationship to Onset of Action

G cluster_conditions Initial Conditions cluster_outcomes Experimental Outcomes pKa This compound pKa (Constant) Relation Difference between pH and pKa is MINIMIZED pKa->Relation Relation_Bad Difference between pH and pKa is MAXIMIZED (e.g., Acidic Tissue) pKa->Relation_Bad pH Tissue pH (Variable) pH->Relation pH->Relation_Bad Fast Fast Onset Slow Slow Onset Ionization High Proportion of NON-IONIZED Drug Form Relation->Ionization Diffusion Rapid Diffusion Across Nerve Sheath Ionization->Diffusion Diffusion->Fast Ionization_Bad High Proportion of IONIZED Drug Form Relation_Bad->Ionization_Bad Diffusion_Bad Slow Diffusion Across Nerve Sheath Ionization_Bad->Diffusion_Bad Diffusion_Bad->Slow

Caption: Logical flow from tissue pH to the speed of anesthetic onset.

References

Adjusting Meprylcaine dosage for different research models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Meprylcaine in various research models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an ester-type local anesthetic.[1] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation.[1] Additionally, this compound has been noted to have stimulant properties through the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.[1]

Q2: How should I prepare a this compound hydrochloride solution for injection?

A2: this compound hydrochloride is soluble in water and ethanol (B145695).[2] To prepare a solution for injection, dissolve the desired amount of this compound hydrochloride powder in sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS) to the target concentration. Ensure the solution is clear and free of particulate matter before use. For topical applications, a solution in an appropriate vehicle like ethanol or a gel formulation can be prepared.

Q3: What are the key factors that can influence the efficacy of this compound in my experiments?

A3: Several factors can affect the performance of local anesthetics like this compound. These include:

  • Dose and Concentration: Higher concentrations and doses generally produce a more profound and longer-lasting anesthetic effect.

  • Route of Administration: The chosen route (e.g., subcutaneous infiltration, topical) will significantly impact the onset and duration of action.

  • Tissue pH: Local anesthetics are less effective in acidic environments, such as inflamed or infected tissues.

  • Vascularity of the Injection Site: Highly vascularized areas will lead to faster systemic absorption and a shorter duration of action. The use of a vasoconstrictor like epinephrine (B1671497) can help to prolong the effect.

  • Nerve Fiber Size: Smaller nerve fibers are more susceptible to blockade than larger ones.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in research settings.

Problem Potential Cause Troubleshooting Steps
Inadequate or no anesthetic effect Incorrect Dosage: The dose may be too low for the specific animal model or procedure.Refer to the dosage tables below. Consider a dose escalation study to determine the optimal effective dose for your specific model and experimental endpoint.
Improper Administration Technique: The anesthetic may not have been delivered to the target nerve or tissue area.For infiltration anesthesia, ensure the injection is placed in the subcutaneous tissue directly along the intended incision line. For nerve blocks, precise anatomical knowledge and potentially the use of a nerve stimulator are crucial.
Degraded Anesthetic Solution: this compound, being an ester-type anesthetic, can be prone to hydrolysis.Prepare fresh solutions for each experiment. Store stock solutions under appropriate conditions (cool, dark place) and for a limited time.
Tissue Acidity: The experimental model may involve inflammation or infection, leading to a lower tissue pH which reduces anesthetic efficacy.Consider using a higher concentration of this compound or a different anesthetic agent that is less affected by pH. Buffering the anesthetic solution is generally not recommended as it can cause precipitation.
Short duration of anesthesia Rapid Systemic Absorption: The injection site may be highly vascular, leading to quick removal of the anesthetic from the target area.Consider the co-administration of a vasoconstrictor like epinephrine (e.g., 1:100,000 or 1:200,000 dilution) to reduce local blood flow and prolong the anesthetic effect. Use with caution and monitor for potential systemic effects of the vasoconstrictor.
Low Dose: The initial dose may be sufficient for onset but not for sustained effect.Increase the dose within the recommended safety margins.
Adverse Events (e.g., agitation, seizures, respiratory distress) Systemic Toxicity: This can occur from accidental intravascular injection or administration of an excessive dose.Always aspirate before and during injection to ensure the needle is not in a blood vessel. Adhere strictly to the recommended maximum dosages. Monitor the animal closely for any signs of central nervous system or cardiovascular toxicity.
Incorrect Concentration: A calculation error may have resulted in a more concentrated solution than intended.Double-check all calculations and dilutions before administration.

Quantitative Data Summary

Note: Specific dosage guidelines for this compound in different research models are not extensively published. The following tables provide estimated dosages based on general guidelines for local anesthetics in rodents and LD50 data of structurally similar ester-type local anesthetics. Researchers should always perform pilot studies to determine the optimal and safe dosage for their specific experimental conditions.

Table 1: Estimated this compound Dosage for Rodents (Subcutaneous Infiltration)

Species Concentration (%) Estimated Dose (mg/kg) Maximum Recommended Volume per site (mL)
Mouse 0.25 - 0.52 - 40.1
Rat 0.25 - 0.52 - 40.2

Based on general guidelines for local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) in rodents.[3][4][5]

Table 2: Acute Toxicity (LD50) of Structurally Similar Ester-Type Local Anesthetics

Compound Species Route of Administration LD50 (mg/kg)
ProcaineMouseIntraperitoneal165[6]
ProcaineMouseSubcutaneous339[6]
ProcaineRatOral200[6]
TetracaineMouseSubcutaneous41.5[7]
TetracaineRatIntraperitoneal33[7]

This data can be used to estimate the therapeutic index and safety margin for this compound, but it is not a direct measure of this compound's toxicity.

Experimental Protocols

Protocol: Subcutaneous Infiltration Anesthesia in a Mouse Model for a Minor Surgical Procedure

Objective: To provide local anesthesia for a skin incision on the dorsal trunk of a mouse.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol

  • Surgical instruments

  • Anesthetic induction chamber (for brief isoflurane (B1672236) anesthesia for injection)

  • Heating pad to maintain body temperature

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 0.5% (5 mg/mL) solution of this compound hydrochloride in sterile 0.9% saline.

    • Example calculation for 1 mL of 0.5% solution: 5 mg of this compound HCl dissolved in 1 mL of sterile saline.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dose.

    • Briefly anesthetize the mouse using isoflurane in an induction chamber to minimize stress and ensure accurate injection.

    • Place the mouse on a heating pad to maintain body temperature.

    • Prepare the surgical site by shaving the fur and disinfecting the skin with 70% ethanol.

  • Anesthetic Administration (Line Block):

    • Draw the calculated volume of the 0.5% this compound solution into a 1 mL syringe with a 27-30 gauge needle. The recommended dose is 4 mg/kg.

    • For a 25g mouse, the dose would be 0.1 mg (4 mg/kg * 0.025 kg). The volume to inject would be 0.02 mL of a 0.5% solution.

    • Gently pinch the skin along the intended incision line.

    • Insert the needle into the subcutaneous space.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution as you withdraw the needle, creating a "line block" along the incision site. A small bleb should be visible under the skin.

  • Anesthesia Onset and Monitoring:

    • Allow 3-5 minutes for the anesthetic to take effect.

    • Confirm the absence of a pain reflex by gently pinching the skin at the incision site with forceps. The mouse should not exhibit a withdrawal reflex or vocalization.

    • Monitor the animal's respiratory rate and overall condition throughout the procedure.

  • Surgical Procedure and Post-operative Care:

    • Perform the minor surgical procedure.

    • After the procedure, provide appropriate post-operative care, including analgesia as required by the experimental protocol and institutional guidelines.

    • Monitor the animal for recovery from anesthesia and any signs of adverse effects.

Visualizations

Signaling_Pathway This compound This compound (Lipophilic form) NerveMembrane Neuronal Membrane This compound->NerveMembrane Crosses membrane Ionizedthis compound This compound (Ionized form) NerveMembrane->Ionizedthis compound Ionization in axoplasm NaChannel Voltage-gated Sodium Channel ActionPotential Action Potential Propagation NaChannel->ActionPotential Normally allows Na+ influx NoActionPotential Inhibition of Action Potential NaChannel->NoActionPotential Blocks Na+ influx Ionizedthis compound->NaChannel Binds to channel Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation & Procedure cluster_post Post-Procedure PrepSol Prepare this compound Solution (e.g., 0.5%) Admin Administer this compound (e.g., Subcutaneous Line Block) PrepSol->Admin PrepAnimal Prepare Animal (weigh, anesthetize for injection) PrepAnimal->Admin Onset Wait for Onset (3-5 minutes) Admin->Onset Assess Assess Anesthetic Depth (e.g., toe pinch) Onset->Assess Assess->Admin If inadequate, re-evaluate dose/technique Procedure Perform Surgical Procedure Assess->Procedure If adequate PostOp Provide Post-operative Care and Analgesia Procedure->PostOp Monitor Monitor Recovery PostOp->Monitor Troubleshooting_Logic Start Inadequate Anesthesia? CheckDose Is the dose appropriate for the model? Start->CheckDose Yes CheckTechnique Was the administration technique correct? CheckDose->CheckTechnique No AdjustDose Adjust dose based on pilot studies. CheckDose->AdjustDose Yes CheckSolution Is the anesthetic solution fresh and potent? CheckTechnique->CheckSolution No RefineTechnique Refine injection technique. CheckTechnique->RefineTechnique Yes CheckpH Is the tissue pH normal? CheckSolution->CheckpH No PrepareFresh Prepare a fresh solution. CheckSolution->PrepareFresh Yes ConsiderAlternatives Consider alternative anesthetics or higher concentration. CheckpH->ConsiderAlternatives No CheckpH->ConsiderAlternatives Yes

References

Technical Support Center: Electrochemical Detection of Meprylcaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of Meprylcaine. While specific data on this compound interference is limited, this guide draws upon established principles and findings from the analysis of structurally similar local anesthetics such as mepivacaine (B158355), lidocaine, and procaine (B135) to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of this compound?

A1: Interference in electrochemical detection can arise from various sources within the sample matrix. Based on studies of similar local anesthetics, potential interferents for this compound analysis may include:

  • Endogenous compounds: Biological fluids may contain substances that can be electroactive at the same potential as this compound, such as uric acid and ascorbic acid.[1]

  • Excipients in pharmaceutical formulations: Additives in drug products can sometimes interfere with the electrochemical signal.

  • Structurally similar compounds: Other local anesthetics or molecules with similar functional groups might produce overlapping signals.

  • Matrix effects: The overall composition of the sample, including proteins and viscosity in biological samples like saliva or serum, can affect the sensor's performance through processes like biofouling.[2][3][4]

Q2: How does pH affect the electrochemical detection of this compound?

A2: The pH of the supporting electrolyte solution is a critical parameter. For local anesthetics, which are often weak bases, pH influences their charge state and, consequently, their electrochemical behavior. Optimizing the pH can enhance the selectivity and sensitivity of the detection method. For instance, in the potentiometric determination of mepivacaine, the potential remains constant within a specific pH range (e.g., 3.5-8), and operating within this range is crucial for stable measurements.[5] It is recommended to perform a pH optimization study for your specific this compound assay.

Q3: Can sample preparation help in avoiding interference?

A3: Yes, appropriate sample preparation is a key step in minimizing interference. Techniques can include:

  • Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Protein precipitation: For biological samples like serum or plasma, precipitating proteins using agents like acetonitrile (B52724) can remove a significant source of interference.[6]

  • Solid-phase extraction (SPE): This technique can be used to selectively isolate the analyte of interest from a complex matrix.

  • pH adjustment: Adjusting the pH of the sample can help to minimize the electrochemical activity of certain interferents.[3]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my voltammogram.

  • Question: What could be the cause of additional, unexpected peaks in my measurements?

  • Answer: Unexpected peaks are often due to the presence of electroactive interfering substances in your sample. Common culprits in biological samples include ascorbic acid and uric acid.[1] In pharmaceutical formulations, excipients or degradation products could be responsible. To identify the source, try running a blank sample (matrix without this compound). You can also analyze standard solutions of suspected interferents to see if their peak potentials match the unexpected peaks.

Issue 2: The signal from my this compound sample is unstable or drifting.

  • Question: Why is the electrochemical signal for this compound unstable?

  • Answer: Signal instability can be caused by several factors:

    • Electrode fouling: Adsorption of proteins or other molecules from the sample onto the electrode surface can passivate it, leading to a drifting signal.[4] Cleaning the electrode between measurements is crucial.

    • pH fluctuation: If the buffer capacity of your supporting electrolyte is insufficient, pH changes during the experiment can cause the signal to drift.[5] Ensure your buffer is adequately prepared.

    • Reference electrode issues: An unstable reference electrode can also lead to signal drift. Check that your reference electrode is properly filled and not clogged.

Issue 3: The sensitivity of my this compound measurement is lower than expected, especially in biological samples.

  • Question: What can I do to improve the sensitivity of my assay in complex matrices like serum or saliva?

  • Answer: Low sensitivity in biological matrices is often due to matrix effects.

    • Sample pretreatment: Implement a sample cleanup procedure. For serum or plasma, protein precipitation is effective.[6] For saliva, centrifugation and dilution can help.[2]

    • Modify the electrode surface: Using modified electrodes, such as those with nanomaterials, can enhance sensitivity and selectivity.

    • Optimize electrochemical parameters: Adjusting parameters like the accumulation time in stripping voltammetry can preconcentrate the analyte on the electrode surface, boosting the signal.[7][8]

Quantitative Data Summary

The selectivity of an electrochemical sensor is a critical parameter that quantifies its ability to detect the target analyte in the presence of other compounds. The following table, adapted from a study on mepivacaine hydrochloride sensors, illustrates how selectivity coefficients can be presented. A lower selectivity coefficient value indicates better selectivity.

Table 1: Selectivity Coefficients of Mepivacaine PVC Membrane Sensor

Interfering IonSelectivity Coefficient (log KpotMepivacaine, J)
Na+-2.5
K+-2.3
Ca2+-3.1
Glucose-3.5
Sucrose-3.7
Urea-3.9

Data adapted from a study on mepivacaine potentiometric sensors. This serves as an example of how to present such data.

Experimental Protocols

Protocol 1: General Procedure for Voltammetric Detection of a Local Anesthetic in a Pharmaceutical Formulation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 x 10-2 M) in a suitable solvent.

    • Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution of a pre-determined optimal pH).

  • Sample Preparation:

    • Accurately weigh and crush a tablet containing this compound.

    • Dissolve the powder in the supporting electrolyte.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution to remove insoluble excipients.

    • Dilute the filtrate with the supporting electrolyte to a concentration within the linear range of the method.

  • Electrochemical Measurement (e.g., using Square Wave Voltammetry - SWV):

    • Transfer an aliquot of the prepared sample or standard solution into the electrochemical cell.

    • Immerse the working electrode, reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., Pt wire) into the solution.

    • Apply the SWV waveform over a potential range expected to cover the oxidation/reduction of this compound.

    • Record the voltammogram. The peak current is proportional to the concentration of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak current of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak current on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard & Sample Solutions C Setup Electrochemical Cell A->C B Select Supporting Electrolyte (pH) B->C D Run Voltammetric Scan C->D E Record Data D->E F Construct Calibration Curve E->F G Determine Sample Concentration F->G

Caption: General experimental workflow for electrochemical detection.

Troubleshooting_Workflow start Start: Unexpected Results q1 Are there unexpected peaks? start->q1 a1_yes Run blank matrix. Analyze interferent standards. q1->a1_yes Yes q2 Is the signal unstable or drifting? q1->q2 No a1_yes->q2 a2_yes Clean electrode. Check buffer & reference electrode. q2->a2_yes Yes q3 Is sensitivity too low? q2->q3 No a2_yes->q3 a3_yes Optimize sample prep. Modify electrode. Adjust parameters. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting decision tree for interference issues.

References

Improving the shelf life of Meprylcaine research solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the shelf life and ensure the stability of Meprylcaine research solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound solution instability?

A1: The primary cause of instability in this compound solutions is the hydrolysis of its ester linkage.[1] this compound is an ester-type local anesthetic, and this ester bond can be broken down by water, a reaction that is significantly accelerated by acidic or basic conditions.[1] This degradation process yields benzoic acid and 2-methyl-2-(propylamino)-1-propanol, rendering the anesthetic inactive.[1]

Q2: What are the ideal storage conditions for a this compound stock solution?

A2: For long-term storage (months to years), this compound hydrochloride powder and prepared stock solutions should be stored at -20°C in a dry, dark environment.[2][3] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[3] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination, and to protect solutions from light to prevent potential photodegradation.[4]

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of the solution is a critical factor in this compound's stability. Commercial local anesthetic solutions are typically formulated at an acidic pH (e.g., 3.5 to 5.5) to maximize the stability of the drug.[5][6] In this acidic environment, this compound exists predominantly in its protonated (charged) form, which is more water-soluble and less susceptible to hydrolysis.[5] Conversely, neutral or basic conditions increase the concentration of the uncharged base form, which is more prone to degradation and may precipitate out of aqueous solutions.[5]

Q4: Can I add preservatives to my this compound solution?

A4: While preservatives are used in some commercial local anesthetic preparations, their use in research settings requires careful consideration. Common preservatives include antioxidants like sulfites (often to stabilize vasoconstrictors) and antimicrobial agents like methylparaben.[7] However, these additives can be neurotoxic in certain applications and may interfere with experimental results.[7] If preservatives are considered, their compatibility and potential impact on the specific assay must be thoroughly evaluated.

Troubleshooting Guide

Q: My this compound solution has become cloudy or has formed a precipitate. What happened?

A: Cloudiness or precipitation in a this compound solution can be attributed to several factors:

  • pH Shift: If the pH of the solution was adjusted towards neutral or alkaline (e.g., for a physiological buffer), the less soluble uncharged form of this compound may precipitate.[5] This is a common issue when buffering solutions immediately before an experiment.

  • Temperature: Storing solutions at very low temperatures (e.g., improper freezing) can sometimes cause the solute to fall out of solution. Ensure the solution is brought to room temperature and properly vortexed before use. Do not permit solutions to freeze unless the solvent system is designed for it.[4]

  • Solvent Incompatibility: this compound hydrochloride has good solubility in water and ethanol (B145695) but is only sparingly soluble in DMSO.[8] If you are using a mixed solvent system, the proportions must be correct to maintain solubility.

  • Contamination: Accidental introduction of a contaminant could react with this compound or alter the solution properties, leading to precipitation.

Q: I am observing new or unexpected peaks in my HPLC/LC-MS analysis after storing my solution. What are they?

A: The appearance of new peaks is a strong indicator of chemical degradation.

  • Hydrolysis Products: The most likely degradation products are from the hydrolysis of the ester bond: benzoic acid and 2-methyl-2-(propylamino)-1-propanol.[1]

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[9]

  • Photodegradation Products: If the solution was not adequately protected from light, UV or visible light could have induced photochemical reactions, creating different degradation byproducts.

Use the troubleshooting decision tree below to diagnose the issue.

G Troubleshooting this compound Solution Instability start Symptom of Instability Observed precipitate Precipitation / Cloudiness start->precipitate new_peaks New Chromatographic Peaks start->new_peaks discoloration Discoloration (e.g., Yellowing) start->discoloration cause_ph Cause: pH Shift to Neutral/Alkaline? precipitate->cause_ph Yes cause_temp Cause: Improper Temperature? precipitate->cause_temp Yes cause_hydrolysis Cause: Hydrolysis? new_peaks->cause_hydrolysis Most Common cause_oxidation Cause: Oxidation? new_peaks->cause_oxidation cause_photo Cause: Light Exposure? new_peaks->cause_photo discoloration->cause_oxidation discoloration->cause_photo solution_ph Solution: Maintain acidic pH for storage. Buffer immediately before use. cause_ph->solution_ph solution_temp Solution: Store at recommended 2-8°C or -20°C. Avoid freeze-thaw cycles. cause_temp->solution_temp solution_hydrolysis Solution: Lower storage temperature. Maintain acidic pH. cause_hydrolysis->solution_hydrolysis solution_oxidation Solution: Use de-gassed solvents. Store under inert gas (N2/Ar). cause_oxidation->solution_oxidation solution_photo Solution: Store in amber vials or wrap containers in foil. cause_photo->solution_photo

Caption: Troubleshooting logic for this compound solution instability.

Quantitative Stability Data

ParameterConditionImpact on StabilityRecommendation
Temperature Ambient (>20°C)HighSignificant acceleration of hydrolysis. Avoid.
Refrigerated (2-8°C)GoodSuitable for short-term storage (days to weeks).[3]
Frozen (≤ -20°C)ExcellentRecommended for long-term storage (months to years).[2][3][8]
pH Acidic (3.5 - 5.5)ExcellentMaximizes stability by favoring the stable, charged form.[5]
Neutral (~7.0)PoorIncreased hydrolysis and risk of precipitation.
Basic (>7.5)Very PoorRapid hydrolysis (saponification) occurs.[1]
Light UV / Direct SunlightPoorCan induce photodegradation.
Ambient LightFairGradual degradation possible over time.
DarkExcellentMinimizes risk of photodegradation.[3]
Atmosphere Oxygen (Air)Fair to PoorRisk of oxidation over time.
Inert (N₂, Ar)ExcellentPrevents oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Research Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound Hydrochloride in an aqueous buffer, optimized for stability.

Materials:

  • This compound Hydrochloride (solid powder)

  • Sterile, USP-grade Water for Injection

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filter

  • Sterile, amber glass vials with airtight caps

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound HCl powder in a sterile container. For a 10 mg/mL solution, use 100 mg of this compound HCl for a final volume of 10 mL.

  • Dissolution: Add approximately 90% of the final volume of sterile water. Vortex or sonicate gently until the powder is fully dissolved. This compound HCl is water-soluble.[1]

  • pH Adjustment: Measure the pH of the solution. It will likely be slightly acidic. For optimal stability, adjust the pH to be within the 4.0 - 5.0 range using dropwise additions of 0.1 M HCl or 0.1 M NaOH as needed.

  • Final Volume: Bring the solution to the final desired volume with sterile water.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into the final sterile amber vials.

  • Storage: Tightly cap the vials, label them clearly with the compound name, concentration, date, and storage conditions. Store at 2-8°C for short-term use or at -20°C for long-term storage.[3]

Protocol 2: Basic Forced Degradation Study Workflow

This protocol provides a framework for assessing the stability of your this compound solution under various stress conditions, as recommended by ICH guidelines.[10][11]

G prep 1. Prepare this compound Solution (e.g., 1 mg/mL) split 2. Aliquot Solution into 5 Groups (+1 Control) prep->split acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) split->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) split->base oxid Oxidative (e.g., 3% H2O2, RT) split->oxid therm Thermal (e.g., 60°C, Dark) split->therm photo Photolytic (UV/Vis Light, RT) split->photo sample 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Neutralize Acid/Base Samples acid->sample base->sample oxid->sample therm->sample photo->sample analyze 4. Analyze by Stability-Indicating Method (e.g., RP-HPLC with PDA/UV detector) sample->analyze data 5. Quantify this compound Peak Area & Identify Degradation Products analyze->data report 6. Report % Degradation vs. Time data->report

Caption: Experimental workflow for a forced degradation study.

Chemical Degradation Pathway

The most significant degradation pathway for this compound in aqueous solutions is hydrolysis.

G Primary Degradation Pathway of this compound: Hydrolysis This compound This compound (Ester Linkage) products Degradation Products This compound->products H₂O (Acid or Base catalyst) benzoic_acid Benzoic Acid amino_alcohol 2-methyl-2-(propylamino)-1-propanol plus +

References

Technical Support Center: Managing Cardiovascular Side Effects of Meprylcaine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects of Meprylcaine (mepivacaine) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound observed in animal models?

A1: this compound, an amide-type local anesthetic, can induce dose-dependent cardiovascular side effects. The most commonly reported effects in animal models include:

  • Hypotension: A significant decrease in systolic, diastolic, and mean arterial blood pressures.[1]

  • Arrhythmias: Including ventricular tachycardia and other conduction abnormalities.[2]

  • Myocardial Depression: Reduced cardiac contractility.[2][3]

  • Biphasic Vascular Effects: Vasoconstriction at lower concentrations and vasodilation at higher concentrations in some vascular beds.[4]

Q2: What is the underlying mechanism of this compound-induced cardiotoxicity?

A2: The primary mechanism of this compound's cardiotoxicity is the blockade of voltage-gated sodium channels in the neuronal cell membrane of cardiac tissue.[5][6][7] This inhibition of sodium influx impedes the initiation and conduction of nerve impulses, leading to impaired cardiac function.[5][6] Additionally, this compound has been shown to affect calcium channels, which can contribute to its cardiodepressant effects.[8][9][10] Specifically, it can reduce intracellular calcium transients in cardiomyocytes, leading to decreased contractility.[8][9]

Q3: What are the early warning signs of this compound toxicity in animal models?

A3: Early detection of this compound toxicity is crucial for successful intervention. While cardiovascular signs can be the first to appear, central nervous system (CNS) toxicity often precedes cardiovascular collapse.[3] Researchers should monitor for:

  • CNS Excitement: Muscle twitching, agitation, and seizures.[3][11]

  • Changes in Respiration: Initial tachypnea followed by respiratory depression.

  • Early Cardiovascular Changes: Tachycardia may precede hypotension and arrhythmias.

Q4: What is the primary treatment for this compound-induced cardiovascular collapse?

A4: The recommended first-line treatment for local anesthetic systemic toxicity (LAST), including that caused by this compound, is the intravenous administration of a 20% lipid emulsion (Intravenous Lipid Emulsion or ILE).[12][13][14] ILE is thought to act as a "lipid sink," sequestering the lipophilic this compound from its target receptors in the myocardium.[12]

Troubleshooting Guides

Issue 1: Sudden drop in blood pressure after this compound administration.

Immediate Actions:

  • Stop this compound Administration: Immediately cease the infusion or injection of this compound.

  • Ensure Adequate Oxygenation and Ventilation: Confirm that the animal is receiving adequate oxygen. If the animal is not breathing spontaneously, initiate mechanical ventilation.

  • Administer Intravenous Fluids: Administer a bolus of isotonic crystalloid fluids to address potential hypotension.

  • Prepare Intravenous Lipid Emulsion (ILE): If blood pressure does not respond to fluids, prepare a 20% ILE for administration.

Follow-up Actions:

  • Administer ILE: For dogs and cats, a common protocol is an initial bolus of 1.5 ml/kg of 20% ILE over 2-3 minutes, followed by a continuous infusion of 0.025 ml/kg/min for 30-60 minutes.[12] This can be adapted for other species based on body weight.

  • Consider Vasopressors: If hypotension persists after ILE administration, consider small, incremental doses of vasopressors like epinephrine.[15]

  • Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and ECG.

Issue 2: Onset of cardiac arrhythmias (e.g., ventricular tachycardia) after this compound administration.

Immediate Actions:

  • Stop this compound Administration: Immediately cease the infusion or injection of this compound.

  • Confirm Airway and Breathing: Ensure the animal has a patent airway and is being adequately ventilated.

  • Administer Intravenous Lipid Emulsion (ILE): ILE is the primary antidote and should be administered promptly as described in the hypotension section.

Follow-up Actions:

  • Antiarrhythmic Drugs: If arrhythmias persist after ILE, consider the use of antiarrhythmic drugs. Amiodarone is a potential option. Avoid using other sodium channel blockers like lidocaine (B1675312) or phenytoin (B1677684), as they can exacerbate this compound toxicity. [16]

  • Correct Acidosis: If metabolic acidosis is present (which can potentiate cardiotoxicity), consider administering sodium bicarbonate.

  • Continuous ECG Monitoring: Maintain continuous ECG monitoring to assess the response to treatment.

Data Presentation

Table 1: Hemodynamic Effects of this compound in Animal Models

Animal ModelDoseRoute of AdministrationObserved Hemodynamic EffectsReference
Dog0.514 mg/kg and 1.542 mg/kgIntraoral infiltrationStatistically significant increase in systolic and mean arterial blood pressures.[1]
Swine4 µMIn vitro (arterial rings)Increased isotonic 40 mM KCl-induced contraction.[4]
Swine4 mMIn vitro (arterial rings)Attenuated vasoconstriction.[4]
Dog10 mg/kgIntravenousCardiac toxicity leading to cardiac arrest.[17][18]

Table 2: Intravenous Lipid Emulsion (20%) Dosing for this compound Toxicity

SpeciesInitial BolusContinuous Infusion RateMaximum Recommended DoseReference
Dog/Cat1.5 ml/kg over 2-3 minutes0.025 ml/kg/min for 30-60 minutes8 ml/kg in 24 hours[12]
General1.5 ml/kg over 1 minute0.25 ml/kg/min for at least 10 minutes after hemodynamic stabilityUp to 10 ml/kg over 30 minutes[13]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in a Rat Model of this compound Toxicity
  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane). Place the animal on a heating pad to maintain body temperature.

  • Catheterization: Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

  • ECG Monitoring: Place subcutaneous ECG electrodes (Lead II) to continuously record heart rate and rhythm.

  • Baseline Recording: Record baseline hemodynamic and ECG parameters for at least 30 minutes to ensure stability.

  • This compound Administration: Infuse this compound intravenously at a predetermined dose and rate.

  • Data Collection: Continuously record blood pressure, heart rate, and ECG throughout the infusion and for a designated period afterward.

  • Intervention (if necessary): If signs of severe toxicity (e.g., >50% drop in MAP, life-threatening arrhythmia) occur, stop the this compound infusion and administer treatment as per the troubleshooting guides.

Protocol 2: Langendorff Isolated Perfused Heart Preparation for In Vitro Cardiotoxicity Assessment
  • Heart Isolation: Euthanize a rabbit or guinea pig and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.[19][20]

  • Parameter Measurement: Place a balloon in the left ventricle to measure isovolumetric pressure. Record left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • This compound Perfusion: Introduce this compound into the perfusate at various concentrations.

  • Data Analysis: Analyze the changes in LVDP, heart rate, and the incidence of arrhythmias at each concentration to determine the dose-dependent cardiotoxic effects of this compound.

Visualizations

Meprylcaine_Cardiotoxicity_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel Affects Na_Influx Decreased Sodium Influx Na_Channel->Na_Influx Ca_Transient Reduced Intracellular Calcium Transients Ca_Channel->Ca_Transient Action_Potential Impaired Action Potential Propagation Na_Influx->Action_Potential Contractility Decreased Myocardial Contractility Ca_Transient->Contractility Conduction Slowed Cardiac Conduction Action_Potential->Conduction Hypotension Hypotension Contractility->Hypotension Arrhythmia Arrhythmias Conduction->Arrhythmia

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Toxicity_Management_Workflow Start Cardiovascular Side Effect (Hypotension/Arrhythmia) Stop_Mep Stop this compound Administration Start->Stop_Mep Airway Assess Airway and Breathing Stop_Mep->Airway Fluids Administer IV Fluids Airway->Fluids ILE Administer 20% Intravenous Lipid Emulsion Fluids->ILE If no response Monitor Continuously Monitor Vital Signs ILE->Monitor Vasopressors Consider Vasopressors Monitor->Vasopressors If hypotension persists Antiarrhythmics Consider Antiarrhythmics Monitor->Antiarrhythmics If arrhythmia persists Resolution Resolution of Side Effects Monitor->Resolution If stable Supportive_Care Provide Supportive Care (e.g., Sodium Bicarbonate) Vasopressors->Supportive_Care Antiarrhythmics->Supportive_Care Supportive_Care->Monitor

Caption: Experimental workflow for managing this compound toxicity.

Troubleshooting_Decision_Tree Observe Observe Cardiovascular Side Effect Hypotension Hypotension? Observe->Hypotension Arrhythmia Arrhythmia? Observe->Arrhythmia Stop_Infusion Stop this compound Infusion Hypotension->Stop_Infusion Yes Arrhythmia->Stop_Infusion Yes Administer_Fluids Administer IV Fluids Stop_Infusion->Administer_Fluids For Hypotension Administer_ILE_Arr Administer ILE Stop_Infusion->Administer_ILE_Arr For Arrhythmia Administer_ILE_Hypo Administer ILE Administer_Fluids->Administer_ILE_Hypo No Response Administer_Vaso Administer Vasopressors Administer_ILE_Hypo->Administer_Vaso Persistent Hypotension Administer_AntiArr Administer Antiarrhythmics (No Na+ Channel Blockers) Administer_ILE_Arr->Administer_AntiArr Persistent Arrhythmia Monitor_Vitals Monitor Vitals Administer_Vaso->Monitor_Vitals Administer_AntiArr->Monitor_Vitals

Caption: Troubleshooting decision tree for this compound side effects.

References

Cross-sensitization between Meprylcaine and other local anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding cross-sensitization between Meprylcaine and other local anesthetics.

Frequently Asked Questions (FAQs)

Q1: What is cross-sensitization in the context of local anesthetics like this compound?

A1: Cross-sensitization, or cross-reactivity, is an allergic reaction to a substance that is chemically similar to another substance to which the individual is already sensitized. Local anesthetics are classified into two main groups based on their chemical structure: amides and esters.[1][2][3][4] Cross-reactivity is common among anesthetics within the same group but is rare between the two different groups.[5] this compound is an amide-type local anesthetic. Therefore, an individual sensitized to this compound may also react to other amide local anesthetics due to their similar molecular structures.[6][7]

Q2: What is the chemical basis for cross-reactivity among amide-type local anesthetics?

A2: Amide-type local anesthetics, including this compound, lidocaine (B1675312), and mepivacaine (B158355), share a common amide linkage and a similar aromatic ring structure (meta-xylene in many cases).[4] It is believed that the immune system recognizes these shared structural motifs. The aromatic ring has been identified as a possible antigenic determinant.[4] In contrast, ester-type local anesthetics are metabolized to para-aminobenzoic acid (PABA), a known allergen, which is a common cause of hypersensitivity reactions within that group.[6][8]

Q3: Which local anesthetics are most likely to show cross-sensitization with this compound?

A3: Based on structural similarity, other amide-type local anesthetics are the most likely to exhibit cross-reactivity with this compound. These include:

  • Lidocaine[7][9][10]

  • Mepivacaine[6][9]

  • Ropivacaine[7]

  • Prilocaine[9]

  • Bupivacaine[9]

Articaine, another amide anesthetic, may be a viable alternative as it contains a thiophene (B33073) ring instead of the more common phenyl-methylated ring, potentially reducing cross-allergenicity.[6] However, a challenge test is still recommended to confirm tolerance.[6]

Q4: What are the differences between immediate (Type I) and delayed-type (Type IV) hypersensitivity reactions to local anesthetics?

A4:

  • Type I (Immediate) Hypersensitivity: This is an IgE-mediated reaction that occurs within minutes to an hour of exposure.[6][11] It involves the release of histamine (B1213489) and other mediators from mast cells and basophils, leading to symptoms like urticaria (hives), angioedema, bronchospasm, and in severe cases, anaphylaxis.[6]

  • Type IV (Delayed-Type) Hypersensitivity: This is a T-cell mediated reaction that typically occurs 24 to 72 hours after exposure.[12] It manifests as eczematous eruptions or contact dermatitis at the site of application.[9][12]

Troubleshooting Guide

Issue 1: A positive skin test result is observed in a subject with no prior history of an allergic reaction to this compound.

  • Possible Cause: The reaction may be a non-specific irritant response rather than a true allergic reaction. Local anesthetics can have vasoactive properties that cause localized redness.[8]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure that non-irritating concentrations of the anesthetic were used for testing, especially for intradermal tests (e.g., start with 1:100 or 1:1000 dilutions).[13][14]

    • Check Controls: Confirm that the negative control (saline) is truly negative and the positive control (histamine) is positive. This validates the test procedure.[14]

    • Evaluate Morphology: A true IgE-mediated positive reaction typically presents as a distinct wheal and flare, not just erythema (redness).[15][16]

    • Consider Preservatives: The allergic reaction could be to a preservative (like methylparaben) or an antioxidant (like sulfites) in the anesthetic solution, not the this compound molecule itself.[11][17] Testing with a preservative-free preparation is crucial.

Issue 2: Skin tests (prick and intradermal) for this compound are negative, but the subject reports a delayed localized rash after a previous administration.

  • Possible Cause: The subject may have a delayed-type (Type IV) hypersensitivity, which is not detected by skin prick or intradermal tests designed for immediate reactions.[12]

  • Troubleshooting Steps:

    • Perform Patch Testing: This is the standard method for investigating Type IV hypersensitivity. The anesthetic is applied to the skin under an occlusive patch and read at 48 and 72 hours.[12][18]

    • Perform Lymphocyte Transformation Test (LTT): The LTT is an in-vitro diagnostic tool that can detect T-cell sensitization to a drug, confirming a delayed-type allergy.[19]

    • Delayed Reading of Intradermal Test: A delayed reading of the intradermal test site at 24 and 48 hours can sometimes reveal localized induration indicative of a Type IV reaction.[12]

Issue 3: In-vitro Lymphocyte Transformation Test (LTT) results are inconclusive or show a low stimulation index (SI).

  • Possible Cause: LTT performance can be affected by several factors, leading to low sensitivity or false-negative results.

  • Troubleshooting Steps:

    • Sample Handling: Ensure blood samples are transported correctly and not stored under cool conditions, as this can produce false-negative results.[20]

    • Medication Interference: Confirm that the patient has not recently taken corticosteroids or other immunosuppressive drugs, which can inhibit lymphocyte proliferation.[20]

    • Test Timing: The test should be performed within the appropriate window after the adverse reaction.

    • Increase Replicates: Increasing the number of parallel negative control wells can help to statistically identify even modest increases in the stimulation index with higher confidence.[21]

Quantitative Data on Local Anesthetic Cross-Sensitization

The following tables summarize quantitative findings from studies investigating reactions to local anesthetics.

Table 1: Skin Test Results in a Patient with Mepivacaine Allergy

Anesthetic (Amide Group)Skin Test ResultConclusion
MepivacaineStrong PositiveSensitized
LidocaineStrong PositiveCross-Reactivity
RopivacaineStrong PositiveCross-Reactivity
BupivacaineNegativeTolerated
LevobupivacaineNegativeTolerated
Data sourced from a case report on cross-reactivity among amide-type local anesthetics.[7]

Table 2: Mean Erythema Diameter Following Intracutaneous Injection

Agent (177 patients)Mean Erythema Diameter (mm ± SD) at 10 min
Procaine 1% (Ester)8.0 ± 6.4
Mepivacaine 1% (Amide)7.6 ± 6.3
Lidocaine 0.5% (Amide)4.4 ± 4.8
Saline (NaCl 0.9%)3.7 ± 3.2
This study showed no Type 1 allergic reactions but demonstrated varying degrees of local erythema, which could be misinterpreted as a positive allergic test if not compared against controls.[8]

Experimental Protocols

Protocol 1: Skin Prick Test (SPT)

Objective: To detect IgE-mediated (Type I) hypersensitivity.

Methodology:

  • Place a drop of the full-strength, preservative-free this compound solution on the volar surface of the forearm.

  • Include a positive control (histamine chloride 1 mg/mL) and a negative control (0.9% saline).[14]

  • Use a sterile lancet to prick the epidermis through the drop. Avoid drawing blood.

  • After 15-20 minutes, wipe away the solutions and observe the test sites.[22]

  • Interpretation: A positive result is defined as a wheal diameter of ≥ 3 mm greater than the negative control.[13]

Protocol 2: Intradermal Test (IDT)

Objective: To detect IgE-mediated (Type I) hypersensitivity with higher sensitivity than SPT. Proceed only if SPT is negative.

Methodology:

  • Prepare serial dilutions of preservative-free this compound (e.g., 1:100 and 1:10).[14] For severe past reactions, start with a 1:1000 dilution.[13]

  • Inject 0.02 mL of the most dilute solution intradermally on the forearm to raise a small bleb.[15]

  • Inject a negative control (0.9% saline) in a similar manner.

  • If the initial dilution is negative after 15-20 minutes, proceed with the next highest concentration (e.g., 1:10).

  • Interpretation: A positive result is defined as an increase in wheal diameter of ≥ 3 mm from the initial bleb or a wheal diameter at least 5 mm greater than the negative control site.[14]

Protocol 3: Patch Test

Objective: To detect T-cell mediated (Type IV) delayed hypersensitivity.

Methodology:

  • Apply a small amount of the test substance (e.g., this compound 1% in petrolatum) to a patch test chamber.

  • Tape the patch to the subject's back, ensuring good skin contact.[18]

  • The patch remains in place for 48 hours. The subject must keep the area dry.[18]

  • Remove the patch at 48 hours and perform an initial reading.

  • Perform a final reading at 72 or 96 hours, as some reactions may be delayed.[12]

  • Interpretation: A positive reaction is characterized by erythema, induration, and possibly papules or vesicles at the application site.

Protocol 4: Subcutaneous Challenge Test

Objective: To definitively rule out an allergy when skin tests are negative. This is the "gold standard" but carries the highest risk and must be performed in a controlled setting with emergency support available.[11][23]

Methodology:

  • Administer an initial subcutaneous injection of a placebo (0.1 mL saline) and observe for 30 minutes.[24]

  • If no reaction occurs, administer a subcutaneous injection of 0.1 mL of undiluted, preservative-free this compound.[14][24]

  • Observe the patient's local and systemic signs and vital signs for 30 minutes.[14][15]

  • If no reaction occurs, administer a final dose of 1.0 mL of the anesthetic and observe for at least one hour.[15]

  • Interpretation: The test is negative if no objective signs or symptoms of an allergic reaction appear. The test is positive if symptoms like urticaria, angioedema, or a significant drop in blood pressure occur.

Visualizations

G cluster_classification Chemical Classification of Local Anesthetics LA Local Anesthetics Amides Amides LA->Amides Esters Esters LA->Esters This compound This compound Amides->this compound Lidocaine Lidocaine Amides->Lidocaine Mepivacaine Mepivacaine Amides->Mepivacaine Procaine Procaine Esters->Procaine Benzocaine Benzocaine Esters->Benzocaine This compound->Lidocaine Lidocaine->Mepivacaine note High potential for cross-reactivity

Caption: Classification of local anesthetics and potential for cross-reactivity.

G cluster_immediate Immediate Reaction Path cluster_delayed Delayed Reaction Path start Suspected Allergic Reaction to this compound history Characterize Reaction: Immediate (<1 hr) vs. Delayed (>1 hr) start->history spt Perform Skin Prick Test (SPT) history->spt Immediate patch Perform Patch Test history->patch Delayed spt_res SPT Positive? spt->spt_res idt Perform Intradermal Test (IDT) spt_res->idt No confirm Confirmed Allergy to this compound. Test for cross-reactivity with other amides (e.g., articaine). spt_res->confirm Yes idt_res IDT Positive? idt->idt_res challenge Negative Skin Tests? Perform Subcutaneous Challenge Test (Gold Standard) idt_res->challenge No idt_res->confirm Yes patch_res Patch Test Positive? patch->patch_res patch_res->confirm Yes no_allergy No Evidence of Allergy. This compound can be used. patch_res->no_allergy No challenge_res Challenge Positive? challenge->challenge_res challenge_res->confirm Yes challenge_res->no_allergy No

Caption: Diagnostic workflow for suspected this compound hypersensitivity.

G cluster_type1 Type I (IgE-Mediated) Hypersensitivity Pathway cluster_type4 Type IV (T-Cell Mediated) Hypersensitivity Pathway A 1. First Exposure to this compound B 2. B-Cell produces IgE antibodies A->B C 3. IgE binds to Mast Cells B->C D 4. Second Exposure to this compound C->D E 5. Mast Cell Degranulation (Histamine Release) D->E F 6. Allergic Symptoms (Urticaria, Angioedema) E->F G 1. This compound (hapten) binds carrier protein H 2. Uptake by Antigen Presenting Cell (APC) G->H I 3. APC presents antigen to T-Cell H->I J 4. T-Cell Activation & Proliferation I->J K 5. Release of Cytokines & Chemokines J->K L 6. Inflammatory Response (Contact Dermatitis) K->L

Caption: Simplified signaling pathways for Type I and Type IV hypersensitivity.

References

Validation & Comparative

Meprylcaine vs. Lidocaine: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the local anesthetics meprylcaine and lidocaine (B1675312), focusing on their relative potency and clinical efficacy. While both agents act by blocking voltage-gated sodium channels to produce localized anesthesia, direct comparative quantitative data for this compound is limited in contemporary scientific literature. This compound, also known by the trade names Oracaine and Epirocaine, is an ester-type local anesthetic.[1][2] Lidocaine, a widely used amide-type local anesthetic, serves as a benchmark for comparison.[3] Due to the scarcity of recent data on this compound, this guide also incorporates comparative data for mepivacaine (B158355), a structurally similar amide-type local anesthetic, to provide a broader context for efficacy. This substitution should be noted as a limitation when evaluating the findings.

Mechanism of Action: Reversible Sodium Channel Blockade

Both this compound and lidocaine exert their anesthetic effects by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3] By preventing the generation and conduction of nerve impulses, these agents produce a temporary loss of sensation in the area of administration.

The following diagram illustrates the common signaling pathway for local anesthetics like this compound and lidocaine.

cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel No_Pain Blockade of Pain Sensation Na_channel->No_Pain Na_ion_int Na+ Na_channel->Na_ion_int LA_ext Local Anesthetic (Uncharged) LA_int Local Anesthetic (Charged) LA_ext->LA_int Diffusion LA_int->Na_channel Blockade Pain_Signal Pain Signal (Action Potential) Na_ion_ext Na+ Pain_Signal->Na_ion_ext Depolarization Na_ion_ext->Na_channel Influx

Mechanism of local anesthetic action on voltage-gated sodium channels.

Comparative Potency and Efficacy

A 1959 study compared the relative local anesthetic potencies of procaine, oracaine (this compound), kincaine, and xylocaine (lidocaine), suggesting such data exists in older literature, though the full text is not widely accessible.[5] In the absence of direct head-to-head data, comparisons often rely on data from related compounds. For instance, mepivacaine is frequently compared to lidocaine in clinical settings, particularly in dentistry. Studies have shown that mepivacaine has a similar anesthetic potency to lidocaine but exhibits milder vasodilating properties, which can result in a longer duration of action when used without a vasoconstrictor.

The following tables summarize available quantitative data for lidocaine and comparative data for mepivacaine, which may serve as a surrogate for understanding the potential efficacy profile of this compound.

Table 1: Comparative Efficacy of Mepivacaine and Lidocaine in Dental Anesthesia

ParameterMepivacaine (3%)Lidocaine (2% with 1:100,000 epinephrine)Reference
Success Rate LowerHigher
Onset of Pulpal Anesthesia Shorter (P = 0.0005)Longer
Pain Control (Injection) InferiorSuperior

Note: This table presents a summary of findings from a meta-analysis and the statistical significance should be interpreted in the context of the full study.

Table 2: Onset and Duration of Action of Lidocaine

Administration RouteOnset of ActionDuration of ActionReference
Local Anesthesia/Nerve Block Several minutes0.5 - 3 hours
Intravenous (IV) Within 1.5 minutes10 - 20 minutes
Topical (8% spray) ~15 minutesNot specified[1]
Tumescent (0.2%) ~5 minutes~187 minutes

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency and efficacy of local anesthetics.

Patch-Clamp Electrophysiology for Determining Sodium Channel Blockade

This in vitro method is the gold standard for assessing the potency of local anesthetics by directly measuring their effect on sodium channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels.

Methodology:

  • Cell Preparation: A stable cell line (e.g., HEK293 cells) is transfected to express the specific voltage-gated sodium channel subtype of interest.

  • Electrode Preparation: Glass micropipettes are fabricated and filled with an internal solution that mimics the intracellular environment.

  • Whole-Cell Configuration: A micropipette is sealed onto the membrane of a single cell, and the membrane patch is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -100 mV) using a patch-clamp amplifier.

  • Current Recording: A series of depolarizing voltage steps are applied to elicit sodium currents, which are recorded before and after the application of the local anesthetic at various concentrations.

  • Data Analysis: The peak sodium current at each concentration is measured and normalized to the control current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.

The following diagram illustrates the general workflow for a patch-clamp experiment.

A Cell Preparation (Transfected Cell Line) C Establish Whole-Cell Configuration A->C B Electrode Preparation (Glass Micropipette) B->C D Apply Voltage Clamp Protocol C->D E Record Sodium Currents (Control) D->E F Apply Local Anesthetic E->F G Record Sodium Currents (With Drug) F->G H Data Analysis (Determine IC50) G->H

Experimental workflow for patch-clamp electrophysiology.

Mouse Tail-Flick Test for Assessing In Vivo Efficacy

This in vivo assay is a common method to evaluate the analgesic efficacy and duration of action of local anesthetics.

Objective: To determine the duration of sensory nerve blockade produced by a local anesthetic.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment and handling procedures to minimize stress-induced analgesia.

  • Baseline Latency: The baseline tail-flick latency is determined by applying a noxious thermal stimulus (e.g., a focused light beam) to the tail and measuring the time it takes for the mouse to flick its tail away.

  • Anesthetic Administration: The local anesthetic is injected subcutaneously at the base of the tail.

  • Sensory Block Assessment: The tail-flick latency is measured at regular intervals following the injection. An increase in latency indicates a sensory block.

  • Duration of Action: The duration of the block is defined as the time from the onset of the sensory block until the tail-flick latency returns to baseline levels.

The following diagram illustrates the general workflow for the mouse tail-flick test.

A Animal Acclimation B Measure Baseline Tail-Flick Latency A->B C Administer Local Anesthetic B->C D Measure Tail-Flick Latency at Intervals C->D E Determine Duration of Sensory Block D->E

Experimental workflow for the mouse tail-flick test.

Conclusion

Both this compound and lidocaine are effective local anesthetics that function through the blockade of voltage-gated sodium channels. While lidocaine is extensively studied with a well-documented profile of potency and efficacy, quantitative data for this compound is less accessible in recent scientific literature. The available comparative data, often utilizing the structurally similar compound mepivacaine, suggests that while potency may be comparable to lidocaine, there may be differences in vasodilatory effects and, consequently, duration of action. Further direct comparative studies employing standardized preclinical and clinical models are necessary to definitively establish the relative potency and efficacy of this compound in relation to lidocaine. Researchers are encouraged to consult older literature and consider the use of modern, standardized experimental protocols, such as those outlined in this guide, for future investigations into the pharmacological properties of this compound.

References

Meprylcaine and Cocaine: A Comparative Analysis of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the monoamine transporter inhibition profiles of meprylcaine and cocaine, supported by experimental data. The information presented is intended to inform research and drug development efforts in the fields of pharmacology and neuroscience.

Introduction

This compound, a synthetic local anesthetic, and cocaine, a well-known psychostimulant, both exert their primary pharmacological effects through the inhibition of monoamine transporters. These transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in various physiological and psychological effects. Understanding the comparative potency and selectivity of this compound and cocaine at these transporters is crucial for elucidating their distinct pharmacological profiles and abuse potentials.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition data for this compound and cocaine on the dopamine, norepinephrine, and serotonin transporters. It is important to note that the data for this compound and cocaine were obtained from studies using different experimental systems (rat brain synaptosomes for this compound and various cell lines for cocaine), which may influence the absolute values. However, this compilation provides a valuable overview of their relative potencies.

CompoundTransporterSpeciesSystemValue TypeValue (µM)Reference
This compound DATRatBrain SynaptosomesIC502.8[1]
NETRatBrain SynaptosomesIC501.5[1]
SERTRatBrain SynaptosomesIC500.8[1]
Cocaine DATHumanHEK293 CellsKi0.23[2]
NETHumanHEK293 CellsKi0.48[2]
SERTHumanHEK293 CellsKi0.74[2]
DATMouseHeLa CellsIC500.45[3]
NETMouseHeLa CellsIC500.67[3]
SERTMouseHeLa CellsIC500.68[3]

Key Observations:

  • Potency: Based on the available data, cocaine appears to be a more potent inhibitor of all three monoamine transporters compared to this compound.

  • Selectivity: this compound demonstrates the highest potency for SERT, followed by NET, and then DAT. Cocaine, in the human transporter assay, shows the highest affinity for DAT, followed by NET and SERT. However, in the mouse transporter assay, its potency is relatively similar across the three transporters.

Experimental Methodologies

The following sections detail the experimental protocols used to generate the quantitative data presented above.

Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes (for this compound)

This protocol is based on the methodology described by Sato et al. (2000).

  • Tissue Preparation: Male Wistar rats are decapitated, and the brains are rapidly removed. The striatum (for DAT), hypothalamus (for NET), and whole brain minus striatum and cerebellum (for SERT) are dissected on ice. The tissues are homogenized in a sucrose (B13894) solution (0.32 M) and centrifuged to obtain a crude synaptosomal fraction (P2). The P2 pellet is resuspended in a Krebs-Ringer phosphate (B84403) buffer.

  • Uptake Assay: Aliquots of the synaptosomal suspension are preincubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Radioligand Incubation: The uptake reaction is initiated by adding a radiolabeled monoamine substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT. The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

  • Termination and Measurement: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the amount of radiolabeled monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Inhibition Assay in Transfected Cell Lines (for Cocaine)

This protocol is a generalized representation based on methodologies commonly used in studies such as those cited for cocaine.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) or HeLa cells are cultured in appropriate media. The cells are transiently or stably transfected with plasmids encoding the human or mouse dopamine, norepinephrine, or serotonin transporters.

  • Uptake Inhibition Assay:

    • Cells are plated in multi-well plates and grown to a suitable confluency.

    • The cells are washed and preincubated with various concentrations of cocaine or vehicle in a buffer solution for a specified time at room temperature or 37°C.

    • A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by aspirating the medium and rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Binding Affinity (Ki) Determination:

    • Cell membranes expressing the transporter of interest are prepared.

    • The membranes are incubated with a fixed concentration of a radioligand that binds to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of cocaine.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioligand is quantified by scintillation counting.

    • The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the monoamine transporter inhibition profile of a test compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Brain Tissue Dissection (e.g., Striatum) Homogenization Homogenization & Centrifugation Tissue->Homogenization Cells Transfected Cell Culture (e.g., HEK293) Membrane_Prep Cell Lysis & Membrane Isolation Cells->Membrane_Prep Cell_Plating Cell Plating Cells->Cell_Plating Synaptosomes Synaptosome Preparation Homogenization->Synaptosomes Preincubation Preincubation with Test Compound (this compound/Cocaine) Membrane_Prep->Preincubation Binding Assay Synaptosomes->Preincubation Cell_Plating->Preincubation Radioligand_Add Addition of Radiolabeled Monoamine Substrate Preincubation->Radioligand_Add Incubation Incubation at 37°C Radioligand_Add->Incubation Termination Termination by Rapid Filtration/Washing Incubation->Termination Measurement Scintillation Counting Termination->Measurement Curve_Fitting Concentration-Response Curve Generation Measurement->Curve_Fitting IC50_Calc IC50/Ki Calculation Curve_Fitting->IC50_Calc

Figure 1. Experimental workflow for determining monoamine transporter inhibition.

Conclusion

Both this compound and cocaine are effective inhibitors of dopamine, norepinephrine, and serotonin transporters. The available data suggest that cocaine is the more potent of the two compounds. This compound exhibits a preference for the serotonin transporter, while cocaine's highest affinity is for the dopamine transporter. These differences in potency and selectivity likely contribute to their distinct pharmacological and toxicological profiles. Further research employing direct comparative assays under identical experimental conditions is warranted to provide a more definitive characterization of their relative monoamine transporter inhibition profiles. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

References

Comparative Neurotoxicity of Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the neurotoxic potential of commonly used local anesthetics, supported by experimental data, to inform preclinical and clinical research.

The selection of a local anesthetic often involves a trade-off between efficacy and potential toxicity. While all local anesthetics can exhibit neurotoxic effects at certain concentrations, the degree of this toxicity varies among agents.[1][2] This guide provides a comparative overview of the neurotoxicity of several widely used local anesthetics, including lidocaine (B1675312), bupivacaine (B1668057), and ropivacaine (B1680718), with available data on mepivacaine (B158355). Direct comparative studies on the neurotoxicity of Meprylcaine are limited in the current body of scientific literature. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Comparison of Neurotoxicity

The neurotoxic potential of local anesthetics is often quantified by parameters such as the concentration required to induce 50% of the maximal effect (IC50) for nerve cell damage or the effect on cell viability at various concentrations. The following tables summarize key quantitative data from in vitro studies.

Local AnestheticIC50 for Growth Cone Collapse (M)[3]Cell Viability (LD50 in mM on SH-SY5Y cells)[4]Relative Neurotoxicity Ranking (in vitro)[5]
Mepivacaine10-1.64.84 ± 1.28Safest
Ropivacaine10-2.513.43 ± 0.61Less Toxic
Bupivacaine10-2.60.95 ± 0.08More Toxic
Lidocaine10-2.83.35 ± 0.33More Toxic

Table 1: Comparative in vitro neurotoxicity of local anesthetics. This table presents the half-maximal inhibitory concentration (IC50) for growth cone collapse in cultured neurons and the lethal dose 50 (LD50) on SH-SY5Y human neuroblastoma cells, providing a quantitative basis for comparing the neurotoxic potential of these agents. A systematic comparison in one study ranked mepivacaine as the safest among the tested local anesthetics.[5]

Local AnestheticEffect on Motor Neuron Viability (1000 µM, 24h exposure)[6]Cytotoxicity (LDH release at 1000 µM, 24h exposure)[6]
Ropivacaine~60% viability~40% LDH release
Bupivacaine~40% viability~60% LDH release
Lidocaine~20% viability~80% LDH release

Table 2: Neurotoxic effects on developing motor neurons. This table summarizes the impact of a 24-hour exposure to a high concentration (1000 µM) of lidocaine, bupivacaine, and ropivacaine on the viability and cytotoxicity in cultured embryonic rat motor neurons. Lidocaine demonstrated the highest toxicity in this model.[6]

Experimental Protocols

The assessment of local anesthetic neurotoxicity relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Neurotoxicity Assessment

1. Growth Cone Collapse Assay:

  • Objective: To assess the morphological changes in growing neurons upon exposure to local anesthetics.[3]

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from chick embryos and cultured in a suitable medium supplemented with nerve growth factor (NGF).

  • Procedure:

    • After a period of neurite outgrowth, the culture medium is replaced with a solution containing the local anesthetic at various concentrations.

    • The neurons are incubated for a defined period (e.g., 15 minutes).

    • The morphology of the growth cones is observed under a phase-contrast microscope.

    • Growth cone collapse is quantified by counting the number of growth cones showing a collapsed morphology (loss of filopodia and lamellipodia).

    • The concentration-response curve is plotted to determine the IC50 value.[3]

2. Cell Viability and Cytotoxicity Assays:

  • Objective: To quantify the dose-dependent and time-dependent effects of local anesthetics on neuronal cell survival and membrane integrity.

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.[4][7]

  • Procedures:

    • MTT Assay (Cell Viability): Measures the metabolic activity of viable cells. Cells are treated with the local anesthetic, followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured. A decrease in absorbance indicates reduced cell viability.

    • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): Measures the release of LDH from damaged cells into the culture medium.[4][7] The amount of LDH released is proportional to the number of dead cells.

In Vivo Neurotoxicity Assessment

1. Intrathecal Administration in Rodent Models:

  • Objective: To evaluate the neurotoxic effects of local anesthetics when administered directly into the cerebrospinal fluid, mimicking spinal anesthesia.[8][9][10]

  • Animal Model: Rats are often used, with an intrathecal catheter implanted for drug delivery.

  • Procedure:

    • Different concentrations of the local anesthetic are injected through the catheter.

    • Neurological function is assessed using behavioral tests (e.g., motor function, sensory threshold).[8][9]

    • After a set period, the animals are euthanized, and the spinal cord and nerve roots are collected for histological examination (light and electron microscopy) to identify signs of neuronal damage, such as axonal degeneration.[8][9][10]

Signaling Pathways in Local Anesthetic Neurotoxicity

Several intracellular signaling pathways have been implicated in the mechanisms of local anesthetic-induced neurotoxicity. Understanding these pathways is crucial for developing potential neuroprotective strategies.

cluster_0 Local Anesthetic Exposure cluster_1 Cellular Stress & Signaling cluster_2 Downstream Pathways cluster_3 Cellular Outcome LA Local Anesthetic ROS ↑ Reactive Oxygen Species (ROS) LA->ROS Ca ↑ Intracellular Ca²⁺ LA->Ca Mito Mitochondrial Dysfunction LA->Mito Akt Akt Inhibition LA->Akt p38 p38 MAPK Activation ROS->p38 Ca->Mito Caspase Caspase Activation Mito->Caspase p38->Caspase Akt->Caspase (inhibition) Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Key signaling pathways in local anesthetic-induced neurotoxicity.

This diagram illustrates how local anesthetics can induce cellular stress, leading to the activation of pro-apoptotic pathways like p38 MAPK and the inhibition of pro-survival pathways such as Akt, ultimately culminating in apoptosis.

Experimental Workflow for In Vitro Neurotoxicity Screening

The following diagram outlines a typical workflow for screening the neurotoxic potential of local anesthetics in a cell-based model.

cluster_assays 4. Neurotoxicity Assessment A 1. Cell Culture (e.g., SH-SY5Y, DRG neurons) B 2. Treatment (Varying concentrations of local anesthetics) A->B C 3. Incubation (Defined time points, e.g., 1h, 24h) B->C D Cell Viability (MTT) C->D E Cytotoxicity (LDH) C->E F Apoptosis (Caspase Assay) C->F G Oxidative Stress (ROS Assay) C->G H 5. Data Analysis (IC50/LD50 calculation, statistical comparison) D->H E->H F->H G->H

Figure 2: A typical workflow for in vitro neurotoxicity screening of local anesthetics.

This flowchart depicts the sequential steps involved in assessing the neurotoxic effects of local anesthetics on cultured neuronal cells, from initial cell culture to final data analysis.

Conclusion

The available evidence indicates that all local anesthetics have the potential for neurotoxicity, which is dependent on concentration and duration of exposure.[1][2][11] In vitro studies consistently show that lidocaine and bupivacaine tend to be more neurotoxic than ropivacaine and mepivacaine.[3][5][6] The mechanisms underlying this toxicity are complex, involving the induction of oxidative stress, disruption of calcium homeostasis, and activation of apoptotic signaling pathways.[1][12][13] Further research, particularly direct comparative studies including newer agents like this compound, is warranted to fully characterize the neurotoxicity profiles of all clinically relevant local anesthetics. This will aid in the development of safer anesthetic protocols and novel formulations with reduced neurotoxic potential.

References

Validating Meprylcaine Purity: A Comparative Guide Based on Certificate of Analysis Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and research. This guide provides a comprehensive framework for validating the purity of Meprylcaine, a local anesthetic, by leveraging data typically found on a Certificate of Analysis (CoA). Through objective comparison with alternative local anesthetics—Lidocaine, Procaine, and Dimethocaine—and supported by detailed experimental protocols, this document serves as a practical resource for ensuring the quality and reliability of this compound in a laboratory setting.

Comparative Purity Analysis

A Certificate of Analysis is a critical document that provides a batch-specific summary of quality control testing. For the purpose of this guide, we will compare the typical purity specifications for this compound with those of common alternative local anesthetics. While a specific CoA for a single batch of this compound is not publicly available, information from suppliers indicates a purity of ≥98%.[1] For comparison, representative CoA data for Lidocaine, Procaine, and Dimethocaine are summarized below.

Table 1: Comparison of Purity Data from Certificates of Analysis

ParameterThis compound HClLidocaine HClProcaine HClDimethocaine HCl
Purity (Assay) ≥98%98.6% - 99.57%>99.0%≥98%
Identification Conforms to structureConforms to USP/structureConforms to EP/structureConforms to structure
Related Substances/Impurities Data not specifiedConforms to USPConforms to EPData not specified
Loss on Drying Data not specifiedConforms to USP≤0.5%Data not specified
Residue on Ignition/Sulphated Ash Data not specifiedConforms to USP≤0.1%Data not specified
Residual Solvents Data not specifiedConforms to USPData not specifiedData not specified

Note: Data for Lidocaine and Procaine are based on typical Certificate of Analysis information and pharmacopoeial monographs. Data for this compound and Dimethocaine are based on supplier specifications.

Understanding Potential Impurities in this compound

A thorough purity validation requires an understanding of potential impurities that may arise during synthesis or degradation. As an ester-type local anesthetic, this compound is susceptible to hydrolysis.[2]

Potential Process-Related Impurities:

  • N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine: A key starting material in the synthesis of this compound.[3][4]

  • Benzoyl chloride: Another starting material used in the esterification reaction.[3][4]

Potential Degradation Products:

  • Benzoic acid: A product of the hydrolysis of the ester linkage in this compound.[2]

  • 2-methyl-2-(propylamino)-1-propanol: The other product of this compound hydrolysis.[2]

Experimental Protocols for Purity Validation

The following protocols are based on established pharmacopoeial methods for local anesthetics and represent best practices for validating the purity of this compound.

Purity Assay and Identification of Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 6.3)

  • Water (HPLC grade)

Chromatographic Conditions (Example based on Mepivacaine, a similar local anesthetic):

  • Mobile Phase: A mixture of methanol (B129727) and acetate (B1210297) buffer (pH adjusted to 4 with glacial acetic acid) in a 65:35 ratio.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 255 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Chromatography: Inject the standard and sample solutions into the chromatograph.

  • Analysis: Compare the chromatogram of the sample solution to that of the standard solution. The retention time of the major peak in the sample solution should correspond to that of the standard solution. Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample solution to the peak area in the standard solution. Any additional peaks in the sample chromatogram represent potential impurities.

Analysis of Volatile Impurities and Residual Solvents by Gas Chromatography (GC)

This method is suitable for the detection of volatile organic impurities and residual solvents that may be present from the synthesis process.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • This compound sample

  • Suitable solvent for dissolution (e.g., Methanol, GC grade)

  • Reference standards for potential residual solvents.

GC Conditions (General Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent.

  • Standard Preparation: Prepare solutions of known concentrations of potential residual solvents in the same solvent.

  • Chromatography: Inject the prepared solutions into the gas chromatograph.

  • Analysis: Identify and quantify any residual solvents in the this compound sample by comparing the retention times and peak areas to those of the reference standards.

Visualizing the Validation Workflow

A clear understanding of the overall process is essential for systematic purity validation. The following diagram illustrates a typical workflow.

Purity_Validation_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive this compound Sample Prepare_HPLC Prepare Sample for HPLC Analysis Sample->Prepare_HPLC Prepare_GC Prepare Sample for GC Analysis Sample->Prepare_GC HPLC_Analysis HPLC Analysis for Purity and Related Substances Prepare_HPLC->HPLC_Analysis GC_Analysis GC Analysis for Residual Solvents Prepare_GC->GC_Analysis Analyze_HPLC Analyze HPLC Data HPLC_Analysis->Analyze_HPLC Analyze_GC Analyze GC Data GC_Analysis->Analyze_GC CoA_Report Generate Certificate of Analysis Analyze_HPLC->CoA_Report Analyze_GC->CoA_Report

Caption: Workflow for this compound Purity Validation.

Mechanism of Action: A Signaling Pathway Perspective

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials.

Signaling_Pathway cluster_path Normal Nerve Conduction This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Binds to Nerve_Membrane Nerve Cell Membrane Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Allows Na_Channel->Na_Influx Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Block Blockage of Sensation Action_Potential->Block Results in Sensation

Caption: this compound's Mechanism of Action.

By adhering to rigorous analytical protocols and maintaining a comprehensive understanding of potential impurities, researchers and drug development professionals can confidently validate the purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

Meprylcaine's Anesthetic Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of meprylcaine in relation to other prominent ester-type local anesthetics—procaine (B135), benzocaine (B179285), and tetracaine (B1683103)—reveals a landscape with limited direct comparative data. While the fundamental mechanism of action is shared across these agents, their efficacy and physicochemical properties exhibit notable differences. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This compound, a local anesthetic with stimulant properties, operates, like its ester-type counterparts, by reversibly blocking voltage-gated sodium channels in neuronal membranes.[1] This action inhibits the initiation and propagation of nerve impulses, resulting in localized anesthesia. While comprehensive head-to-head clinical trials detailing the comparative efficacy of this compound are scarce, an examination of the individual characteristics of each anesthetic provides valuable insights into their relative performance.

Comparative Analysis of Physicochemical and Efficacy Parameters

To facilitate a clear comparison, the following tables summarize the key physicochemical properties and efficacy metrics for this compound, procaine, benzocaine, and tetracaine based on available data. It is important to note that the lack of direct comparative studies necessitates an indirect assessment of this compound's efficacy relative to the other agents.

PropertyThis compound HydrochlorideProcaine HydrochlorideBenzocaineTetracaine Hydrochloride
Molecular Formula C₁₄H₂₂ClNO₂[2]C₁₃H₂₁ClN₂O₂C₉H₁₁NO₂C₁₅H₂₅ClN₂O₂
Molecular Weight ( g/mol ) 271.78[2][3][4]272.77165.19300.82
pKa 9.15 (Predicted)[5]8.93.58.5
Solubility Soluble in water and alcohol[3]Soluble in waterSlightly soluble in water, soluble in alcohol and etherSoluble in water

Table 1: Physicochemical Properties of this compound and Other Ester-Type Anesthetics

Efficacy ParameterThis compoundProcaineBenzocaineTetracaine
Onset of Action Reported to have a faster onset than procaineSlow onsetRapid onset (topical)Rapid onset (topical), Slow onset (spinal)
Duration of Action Reported to be longer-lasting than simpler local anesthetics[6]Short (15-30 minutes)Short (15-45 minutes)Long (2-3 hours, prolonged with vasoconstrictors)
Potency Data not available in direct comparisonLowLow (surface anesthetic)High
Primary Application Local and topical anesthesia[6]Infiltration and nerve blockTopical anesthesiaTopical and spinal anesthesia

Table 2: Comparative Efficacy of this compound and Other Ester-Type Anesthetics

Mechanism of Action and Metabolism

The primary mechanism of action for all four ester-type anesthetics involves the blockade of voltage-gated sodium channels within the nerve axon. This prevents the influx of sodium ions, thereby halting the depolarization of the nerve membrane and the propagation of action potentials.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel Anesthetic_Charged Anesthetic (Charged) Na_Channel->Anesthetic_Charged Becomes Protonated Nerve_Impulse Nerve Impulse Blocked Na_Channel->Nerve_Impulse Prevents Depolarization Anesthetic_Uncharged Anesthetic (Uncharged) Anesthetic_Uncharged->Na_Channel Crosses Membrane Anesthetic_Charged->Na_Channel Binds to Receptor Site Na_Ion Na+ Na_Ion->Na_Channel Influx Blocked

Mechanism of Action of Ester-Type Anesthetics

Ester-type local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis. A key metabolite of this process for many esters is para-aminobenzoic acid (PABA), which has been associated with a higher incidence of allergic reactions compared to amide-type anesthetics.

Ester_Anesthetic Ester-Type Local Anesthetic Plasma Plasma Ester_Anesthetic->Plasma Hydrolysis Hydrolysis Plasma->Hydrolysis via Pseudocholinesterase Pseudocholinesterase Pseudocholinesterase->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites PABA Para-aminobenzoic Acid (PABA) Metabolites->PABA Alcohol_Derivative Alcohol Derivative Metabolites->Alcohol_Derivative

Metabolic Pathway of Ester-Type Anesthetics

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from studies evaluating the efficacy of ester-type anesthetics.

1. Randomized Controlled Trial for Topical Benzocaine Efficacy

  • Objective: To compare the efficacy of 20% benzocaine topical anesthetic to a placebo in reducing pain during local anesthetic injections in the oral cavity.

  • Study Design: A split-mouth, double-blind, randomized controlled trial.

  • Participants: Healthy adult volunteers (ASA I or II).

  • Procedure:

    • Participants received both 20% benzocaine gel and a placebo gel applied to contralateral sides of the maxillary buccal mucosa.

    • The sites of application were randomized.

    • After a standardized application time (e.g., 2 minutes), a 27-gauge needle was inserted for a mock infiltration injection.

    • Pain perception was immediately rated by the participant using a Visual Analog Scale (VAS).

  • Data Analysis: VAS scores for the benzocaine and placebo sites were compared using appropriate statistical tests (e.g., paired t-test).

Start Recruit Participants Randomization Randomize Application Site (Benzocaine vs. Placebo) Start->Randomization Application Apply Topical Agent (2 minutes) Randomization->Application Injection Perform Mock Infiltration Injection Application->Injection Pain_Assessment Assess Pain (Visual Analog Scale) Injection->Pain_Assessment Data_Analysis Analyze VAS Scores Pain_Assessment->Data_Analysis Conclusion Determine Efficacy Data_Analysis->Conclusion

Workflow for a Topical Benzocaine Clinical Trial

2. Intradermal Anesthesia and Vasoactivity Study

  • Objective: To compare the vascular effects and duration of action of various local anesthetics, including procaine.

  • Study Design: A double-blind, placebo-controlled study.

  • Participants: Healthy adult volunteers.

  • Procedure:

    • Intradermal injections of the local anesthetic solutions (e.g., 1% procaine) and a saline placebo were administered to the forearms of participants.

    • The sites of injection were monitored for changes in skin blood flow (e.g., using laser Doppler flowmetry) to assess vasodilation or vasoconstriction.

    • The duration of anesthesia was determined by testing for the loss of sensation to a standardized stimulus (e.g., pinprick) at regular intervals until sensation returned.

  • Data Analysis: Changes in blood flow and the duration of anesthesia were compared between the different anesthetic agents and the placebo.

3. In Vitro Neurotoxicity Assay

  • Objective: To compare the in vitro neurotoxicity of different local anesthetics, including procaine and tetracaine.

  • Methodology:

    • Neuronal cell cultures (e.g., dorsal root ganglion neurons) were exposed to varying concentrations of the local anesthetics.

    • Cell viability was assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

    • Morphological changes in the neurons, such as neurite outgrowth and growth cone collapse, were observed and quantified using microscopy.

  • Data Analysis: The concentrations of each anesthetic that caused a 50% reduction in cell viability (IC50) were calculated and compared to determine the relative neurotoxicity.

Conclusion

While this compound is an established ester-type local anesthetic, a clear quantitative comparison of its efficacy against procaine, benzocaine, and tetracaine is hampered by a lack of direct comparative clinical studies. The available data suggests that this compound may offer a faster onset and longer duration of action than procaine. However, further rigorous, controlled clinical trials are necessary to definitively establish its position within the armamentarium of ester-type local anesthetics and to provide the quantitative data required for a comprehensive comparative analysis. Researchers are encouraged to pursue such studies to fill this knowledge gap and to better inform clinical practice.

References

An In Vivo Comparative Guide: Meprylcaine vs. Mepivacaine Anesthetic Duration

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Meprylcaine and Mepivacaine reveals a significant gap in current scientific literature, with a notable absence of direct in vivo studies evaluating the anesthetic duration of this compound. While Mepivacaine is a well-characterized local anesthetic with extensive supporting data, this compound, also known as Oracaine, has limited publicly available in vivo efficacy and duration data. This guide provides a comprehensive overview of the known properties of each compound, outlines standard experimental protocols for in vivo comparison, and presents the general mechanism of action for local anesthetics.

Overview of this compound and Mepivacaine

Mepivacaine is a widely used local anesthetic of the amide type, known for its intermediate duration of action. It is structurally related to bupivacaine (B1668057) and is available in various formulations for dental and medical procedures.

Mechanism of Action: Local Anesthetics

Both this compound and Mepivacaine, like other local anesthetics, exert their effects by blocking nerve impulses. Their primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve fiber, thereby halting the propagation of the action potential and the sensation of pain.

Local_Anesthetic_Pathway cluster_neuron Neuron Axon cluster_anesthetic Local Anesthetic Action Pain_Stimulus Painful Stimulus Nerve_Impulse Nerve Impulse (Action Potential) Pain_Stimulus->Nerve_Impulse Initiates Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Opens Depolarization Depolarization Na_Channel->Depolarization Na+ Influx Block Channel Blockade Na_Channel->Block Signal_Propagation Signal Propagation to CNS Depolarization->Signal_Propagation Leads to Anesthetic This compound or Mepivacaine Anesthetic->Block Binds to Na+ Channel No_Signal Pain Signal Blocked Block->No_Signal Prevents Depolarization Experimental_Workflow Start Start: Hypothesis Formulation Animal_Model Select Animal Model (e.g., Rat Sciatic Nerve Block) Start->Animal_Model Groups Randomize into Groups: 1. Saline (Control) 2. Mepivacaine 3. This compound Animal_Model->Groups Injection Administer Test Agents (e.g., Perineural Injection) Groups->Injection Assessment Assess Sensory and Motor Blockade at Predetermined Intervals Injection->Assessment Data_Collection Record Onset and Duration of Anesthetic Effect Assessment->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Conclusion Draw Conclusions on Comparative Efficacy and Duration Analysis->Conclusion

References

Meprylcaine and Immunoassay for Cocaine: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cocaine Immunoassays and Cross-Reactivity

Immunoassays are a primary tool for the initial screening of drugs of abuse in biological samples, offering rapid and cost-effective results. These tests rely on the principle of competitive binding, where an antibody specific to a target analyte, typically the cocaine metabolite benzoylecgonine (B1201016) (BE), competes for binding with the analyte present in the sample and a labeled version of the analyte in the test. The degree of signal generated is inversely proportional to the concentration of the target analyte in the sample.

Cross-reactivity occurs when a substance structurally similar to the target analyte binds to the assay's antibody, potentially leading to a false-positive result. The specificity of the antibody is a critical factor in minimizing such interferences. Given that meprylcaine, a local anesthetic, shares some structural similarities with cocaine, its potential for cross-reactivity is a valid consideration for toxicological and forensic laboratories.

Structural Comparison: this compound, Cocaine, and Benzoylecgonine

The likelihood of cross-reactivity is often linked to the structural similarity between the potential cross-reactant and the target analyte of the immunoassay. In the case of cocaine immunoassays, the primary target is benzoylecgonine.

G cluster_cocaine Cocaine cluster_be Benzoylecgonine (Primary Target) cluster_this compound This compound (Potential Cross-Reactant) cocaine Cocaine (Tropane Ring with Methyl Ester and Benzoate (B1203000) Ester) benzoylecgonine Benzoylecgonine (Tropane Ring with Carboxylic Acid and Benzoate Ester) cocaine->benzoylecgonine Metabolism (Hydrolysis) This compound This compound (No Tropane (B1204802) Ring, Contains Benzoate Ester) benzoylecgonine->this compound Structural Dissimilarity (Lack of Tropane Ring)

Structural Relationship of Key Compounds

Cocaine possesses a tropane ring structure with both a methyl ester and a benzoate ester. Its primary metabolite, benzoylecgonine, is formed by the hydrolysis of the methyl ester, leaving the core tropane and benzoate ester structures intact. This compound, while also a benzoate ester, lacks the characteristic tropane ring of cocaine and its metabolites. This significant structural difference suggests a low probability of cross-reactivity in highly specific immunoassays targeting the unique structure of benzoylecgonine.

Data on Cross-Reactivity of Local Anesthetics in Cocaine Immunoassays

While direct data for this compound is absent, studies on other local anesthetics provide valuable insight. The following table summarizes the available data on the cross-reactivity of various local anesthetics and cocaine metabolites in commercial cocaine immunoassays.

CompoundImmunoassay Platform(s)Concentration Tested (ng/mL)ResultReference
This compound Not SpecifiedNot AvailableNo Data AvailableN/A
LidocaineDRI®, Lin-Zhi International10,000No Cross-Reactivity[1]
BupivacaineDRI®, Lin-Zhi International10,000No Cross-Reactivity[1]
MepivacaineDRI®, Lin-Zhi International10,000No Cross-Reactivity[1]
RopivacaineDRI®, Lin-Zhi International10,000No Cross-Reactivity[1]
TetracaineDRI®, Lin-Zhi International10,000No Cross-Reactivity[1]
TocainideDRI®, Lin-Zhi International10,000No Cross-Reactivity[1]
DimethocaineCEDIA1,000No Significant Cross-Reactivity[2]

Cross-Reactivity of Cocaine Metabolites (for comparison)

CompoundImmunoassay PlatformConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)
CocaineCEDIA>1000<30
CocaethyleneCEDIA>1000<30
Ecgonine Methyl EsterCEDIA10,000<0.1
EcgonineCEDIA10,0001.1

The data strongly indicates that several commonly used local anesthetics, even at high concentrations, do not cross-react with modern cocaine immunoassays.[1] This is likely due to the high specificity of the antibodies used in these assays for the benzoylecgonine structure.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

The following is a generalized protocol for assessing the cross-reactivity of a compound in a competitive immunoassay for cocaine, based on established principles of interference testing.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the cocaine immunoassay.

Materials:

  • Cocaine immunoassay kit (e.g., EMIT®, CEDIA®, ELISA)

  • Certified drug-free human urine

  • Calibrators and controls provided with the immunoassay kit

  • The test compound (e.g., this compound hydrochloride)

  • Automated clinical chemistry analyzer or microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: Serially dilute the stock solution with certified drug-free urine to create a range of concentrations of the test compound. The concentration range should be broad enough to determine the concentration that produces a result at or above the assay's cutoff.

  • Assay Calibration: Calibrate the immunoassay on the analyzer according to the manufacturer's instructions, using the provided calibrators.

  • Quality Control: Run the quality control materials to ensure the assay is performing within the specified limits.

  • Sample Analysis: Analyze the prepared spiked urine samples in the same manner as patient samples.

  • Data Analysis:

    • Record the analyzer's response for each concentration of the test compound.

    • Determine the lowest concentration of the test compound that produces a positive result, defined as a response equal to or greater than the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Benzoylecgonine at Cutoff / Concentration of Test Compound giving a similar response) x 100

G start Start: Prepare Materials prep_stock Prepare High-Concentration Stock Solution of Test Compound start->prep_stock prep_spiked Serially Dilute Stock Solution in Drug-Free Urine prep_stock->prep_spiked analyze Analyze Spiked Urine Samples prep_spiked->analyze calibrate Calibrate Immunoassay with Provided Calibrators qc Run Quality Control Samples calibrate->qc qc->analyze data_analysis Record and Analyze Data analyze->data_analysis determine_pos Determine Lowest Concentration for a Positive Result data_analysis->determine_pos calc_cross Calculate Percent Cross-Reactivity determine_pos->calc_cross end End: Report Findings calc_cross->end

Workflow for Cross-Reactivity Testing

Conclusion

References

A Comparative Analysis of Meprylcaine and Articaine for Nerve Block Anesthesia: An Indirect Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct head-to-head clinical trials comparing Meprylcaine and Articaine (B41015) necessitates an indirect comparison based on their individual pharmacological profiles and available clinical data against other local anesthetics. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing the known characteristics of each agent to facilitate informed decisions in anesthetic research and development.

Pharmacological Profile Comparison

The following table summarizes the key pharmacological properties of this compound and Articaine based on available literature. It is important to note that data for this compound is significantly more limited than for the widely studied Articaine.

PropertyThis compoundArticaine
Chemical Classification Ester-type local anesthetic[1]Amide-type local anesthetic with an ester group[2][3]
Mechanism of Action Reversible blockade of voltage-gated sodium channels in neuronal membranes[1]Reversibly binds to the α-subunit of voltage-gated sodium channels within the nerve[2][4]
Onset of Action Reported to have a faster onset of action compared to procaine (B135) in early studies[1]Rapid onset, typically 1-6 minutes for dental procedures.[2]
Metabolism Hydrolysis of the ester linkage[1]Rapidly hydrolyzed by plasma esterases (90-95%) to its inactive metabolite, articainic acid.[2][3]
Elimination Half-Life Data not readily available in recent literature.Approximately 20-27 minutes.[3]
Protein Binding Data not readily available.94%[4]
Key Structural Feature Benzoate ester[1]Thiophene ring, which increases lipid solubility.[5]
Vasoconstrictor Typically formulated without, but can be combined with one.Commonly formulated with epinephrine (B1671497) (e.g., 1:100,000 or 1:200,000) to prolong duration of action.[6][7]

Efficacy and Clinical Considerations

Articaine is a well-established local anesthetic, particularly in dentistry, and has been the subject of numerous clinical trials. Studies comparing it to other anesthetics like lidocaine (B1675312) have shown it to have a high success rate and a favorable safety profile.[8][9][10] For instance, some studies suggest articaine may offer a higher success rate than lidocaine in certain dental procedures.[5] Its rapid metabolism due to the ester group contributes to a lower risk of systemic toxicity.[3]

This compound , also known as Oracaine, has a much less extensive body of recent clinical data. Early studies in the 1950s indicated its potential as a local anesthetic with a rapid onset.[1] It is structurally related to dimethocaine (B1670663) and also exhibits stimulant properties due to its inhibitory action on monoamine transporters.[11] The lack of current, robust clinical trial data for this compound in specific nerve block models makes a direct efficacy comparison with Articaine speculative.

Experimental Protocols

As no direct comparative studies exist, a hypothetical experimental protocol for a head-to-head comparison in a preclinical nerve block model is provided below.

Hypothetical Preclinical Sciatic Nerve Block Model in Rodents

Objective: To compare the efficacy, onset, and duration of sensory and motor blockade of this compound and Articaine.

Animals: Adult male Wistar rats (250-300g).

Anesthetic Formulations:

  • Group A: 1% this compound hydrochloride

  • Group B: 4% Articaine hydrochloride with 1:100,000 epinephrine

  • Group C: Saline (Control)

Procedure:

  • Anesthesia: Animals are lightly anesthetized with isoflurane.

  • Injection: The sciatic nerve is located via anatomical landmarks, and a 0.2 mL injection of the respective anesthetic solution is administered perineurally.

  • Sensory Block Assessment: The withdrawal reflex to a thermal stimulus (hot plate test) or mechanical stimulus (von Frey filaments) is assessed at baseline and at regular intervals post-injection. The absence of a withdrawal reflex indicates a successful sensory block.

  • Motor Block Assessment: Motor function is evaluated using a standardized scale to assess gait and limb posture at baseline and at regular intervals post-injection.

  • Data Analysis: Onset of action is defined as the time to the first absence of a withdrawal reflex. Duration of action is the time from onset to the return of the withdrawal reflex. Motor block duration is similarly recorded. Statistical analysis (e.g., ANOVA) is used to compare the outcomes between the groups.

Visualizations

Signaling Pathway: Mechanism of Action of Local Anesthetics

LocalAnesthetic_Mechanism cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Opens Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Block Blockade of Na+ Influx Na_Channel_Open->Block Na_Channel_Inactive->Na_Channel_Closed Repolarization Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel_Closed Depolarization Local_Anesthetic Local Anesthetic (this compound / Articaine) Local_Anesthetic->Na_Channel_Open Binds to receptor site No_AP No Action Potential Propagation Block->No_AP

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Workflow: Hypothetical Comparative Study

Experimental_Workflow Start Study Start: Animal Acclimatization Grouping Random Assignment to Treatment Groups (this compound, Articaine, Saline) Start->Grouping Baseline Baseline Sensory and Motor Testing Grouping->Baseline Injection Perineural Sciatic Nerve Injection Baseline->Injection Assessment Post-Injection Assessment at Timed Intervals (Sensory and Motor Function) Injection->Assessment Data Data Collection: - Onset of Anesthesia - Duration of Anesthesia Assessment->Data Analysis Statistical Analysis (e.g., ANOVA) Data->Analysis End Study Conclusion Analysis->End

Caption: Workflow for a preclinical comparative study of local anesthetics.

References

A Comparative Guide to Validating HPLC Methods for the Simultaneous Analysis of Meprylcaine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantitative analysis of the local anesthetic Meprylcaine and its primary metabolites. As a compound subject to metabolic breakdown, ensuring analytical methods can distinguish and quantify both the parent drug and its byproducts is critical for accurate pharmacokinetic and stability studies.

This compound, an ester-type local anesthetic, primarily undergoes hydrolysis, yielding benzoic acid and 2-methyl-2-(propylamino)-1-propanol. This guide will explore hypothetical HPLC methodologies tailored for the simultaneous analysis of these three compounds, drawing parallels from established methods for structurally similar analytes.

Metabolic Pathway of this compound

The metabolic breakdown of this compound is a straightforward hydrolysis reaction that cleaves the ester bond.

G This compound This compound Hydrolysis Ester Hydrolysis (Primary Metabolism) This compound->Hydrolysis Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid Metabolite2 2-methyl-2-(propylamino)-1-propanol Hydrolysis->Metabolite2

Metabolic pathway of this compound.

Comparative Analysis of Proposed HPLC Methods

ParameterMethod 1: Ion-Pairing ApproachMethod 2: pH-Adjusted Mobile PhaseMethod 3: Gradient Elution
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 column (e.g., 150 mm x 4.6 mm, 5 µm)C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate (B84403) buffer (pH 3.0) with 5mM sodium heptanesulfonate (40:60 v/v)Acetonitrile:Phosphate buffer (pH 6.8) (30:70 v/v)A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient: 10-60% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection Wavelength 230 nm235 nmDiode Array Detector (DAD) at 230 nm and 272 nm
Column Temperature 30 °C35 °C30 °C
Injection Volume 20 µL10 µL10 µL
Run Time ~15 minutes~12 minutes~20 minutes

Experimental Protocols

Below are detailed experimental protocols for the three proposed HPLC methods. These should serve as a starting point for method development and will require optimization and validation for the specific application.

Method 1: Ion-Pairing Approach

This method utilizes an ion-pairing agent to improve the retention and peak shape of the basic metabolite, 2-methyl-2-(propylamino)-1-propanol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of the aqueous and organic phases.

      • Aqueous Phase: Dissolve sodium heptanesulfonate in water to a concentration of 5 mM, and adjust the pH to 3.0 with phosphoric acid.

      • Organic Phase: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and its metabolites in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by diluting them in the mobile phase to fall within the calibration range.

Method 2: pH-Adjusted Mobile Phase

This method controls the ionization of the analytes by adjusting the mobile phase pH to achieve separation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a 70:30 (v/v) mixture of the aqueous and organic phases.

      • Aqueous Phase: Prepare a phosphate buffer and adjust the pH to 6.8.

      • Organic Phase: HPLC-grade acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation: As described in Method 1.

Method 3: Gradient Elution

This method uses a gradient of organic solvent to elute compounds with a wider range of polarities.

  • Instrumentation: An HPLC system equipped with a gradient pump and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 60% B

      • 12-15 min: 60% B

      • 15.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD monitoring at 230 nm (for this compound and 2-methyl-2-(propylamino)-1-propanol) and 272 nm (for benzoic acid).

  • Standard and Sample Preparation: As described in Method 1.

HPLC Method Validation Workflow

The validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following workflow outlines the key validation parameters to be assessed.

G cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Small Variations) LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Workflow for HPLC method validation.

Validation Parameters Summary

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method is selective for the analytes of interest in the presence of other components (e.g., excipients, degradation products).Resolution between peaks > 1.5. No interference at the retention times of the analytes.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.% Recovery within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

This guide provides a foundational framework for developing and validating an HPLC method for the simultaneous analysis of this compound and its primary metabolites. Researchers should use this information as a starting point, recognizing that method optimization and rigorous validation are essential to ensure reliable and accurate results for their specific research needs.

A Comparative Analysis of the Seizure Thresholds of Meprylcaine and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the seizure thresholds of two local anesthetics, Meprylcaine and Lidocaine (B1675312). The central nervous system (CNS) toxicity of local anesthetics, which can manifest as seizures, is a critical safety parameter in their development and clinical use. This document summarizes available preclinical data on the convulsive doses of these compounds and outlines a common experimental protocol for determining seizure thresholds.

Quantitative Data on Seizure Thresholds

CompoundAnimal ModelRoute of AdministrationConvulsive Dose (CD50)Source
Lidocaine RatIntraperitoneal (i.p.)95 mg/kg[1]
MouseIntraperitoneal (i.p.)111.0 mg/kg[2]
DogIntravenous (i.v.)20.8 ± 4.0 mg/kg[3]
This compound MouseIntraperitoneal (i.p.)80-85 mg/kg (subconvulsive doses leading to seizures upon repeated administration)

Experimental Protocols

A common method for determining the seizure threshold of local anesthetics involves continuous intravenous infusion in an animal model until the onset of seizures, which is often monitored by electroencephalogram (EEG).

Determination of Seizure Threshold in Rats

Objective: To determine the cumulative dose of a local anesthetic required to induce seizures.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Rats are equipped with EEG electrodes for monitoring brain activity.

  • A catheter is inserted for intravenous administration of the local anesthetic.

  • The local anesthetic is administered at a constant infusion rate.

  • EEG is continuously monitored for the first signs of seizure activity, which is characterized by repeated multiple sharp waves of high amplitude (>100 µV).

  • The infusion is stopped at the onset of seizure activity.

  • The total cumulative dose of the local anesthetic administered to induce the seizure is calculated.

Signaling Pathways and Mechanisms of CNS Toxicity

The proconvulsant effects of local anesthetics are primarily due to the blockade of voltage-gated sodium channels in the CNS. However, this compound and Lidocaine exhibit differences in their pharmacological profiles that may contribute to variations in their CNS toxicity.

Lidocaine's toxicity is thought to arise from the inhibition of both excitatory and inhibitory pathways in the brain. At higher concentrations, it can lead to an overall increase in CNS excitability, culminating in seizures.[4][5]

This compound, in addition to its local anesthetic properties, has been shown to inhibit the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506).[6] This action is similar to that of cocaine and may contribute to its CNS stimulant effects and a potential for seizure sensitization with repeated exposure. Studies suggest that the serotonergic system, particularly through 5-HT2C receptor stimulation, is involved in the convulsant activity of this compound, a mechanism not observed with Lidocaine.[7]

Visualizations

Experimental Workflow for Seizure Threshold Determination

G cluster_preparation Animal Preparation cluster_experiment Experimental Procedure prep_animal Select Animal Model (e.g., Sprague-Dawley Rat) implant_eeg Implant EEG Electrodes prep_animal->implant_eeg insert_catheter Insert Intravenous Catheter implant_eeg->insert_catheter start_infusion Start Constant Infusion of Local Anesthetic insert_catheter->start_infusion monitor_eeg Continuously Monitor EEG start_infusion->monitor_eeg detect_seizure Detect Seizure Onset (High-Amplitude Sharp Waves) monitor_eeg->detect_seizure stop_infusion Stop Infusion detect_seizure->stop_infusion calculate_dose Calculate Cumulative Convulsive Dose (mg/kg) stop_infusion->calculate_dose

Experimental workflow for seizure threshold determination.

References

Meprylcaine vs. Cocaine: A Comparative Analysis of Reinforcing Effects in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Neurochemical and Behavioral Comparisons

The reinforcing effects of psychostimulants are largely attributed to their interaction with monoamine transporters. The following tables summarize the available data for meprylcaine and cocaine.

Table 1: Monoamine Transporter Inhibition

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Potency Comparison
This compound Potent inhibitorPotent inhibitorPotent inhibitorReported to have "almost equal potency" to cocaine in inhibiting monoamine uptake.
Cocaine Potent inhibitorPotent inhibitorPotent inhibitorThe benchmark psychostimulant for monoamine transporter inhibition.

Note: Specific IC50 or Ki values for this compound are not consistently reported in the available literature, however, its potent, sub-micromolar efficacy at all three transporters has been noted.

Table 2: Reinforcing Effects in Rodent Behavioral Paradigms

Behavioral AssayThis compoundCocaine
Self-Administration (Breakpoint) Data not available in published literature.Readily self-administered by rodents. Breakpoints on a progressive-ratio schedule are dose-dependent and can escalate with prolonged access.
Conditioned Place Preference (CPP) Data not available in published literature.Consistently induces a robust conditioned place preference in both rats and mice across a range of doses.

Experimental Protocols

Detailed methodologies for the key experiments used to assess the reinforcing effects of psychostimulants in rodents are provided below. These protocols are standard in the field and would be applicable for a direct comparison of this compound and cocaine.

Intravenous Self-Administration

Objective: To determine if a drug has reinforcing properties by assessing whether an animal will perform an action (e.g., lever press) to receive it.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.

Procedure:

  • Surgery: Rodents (typically rats) are surgically implanted with an indwelling catheter into the jugular vein, which is exteriorized on their back.

  • Acquisition: Animals are placed in the operant chambers for daily sessions. A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light). Presses on the inactive lever have no consequence. Training continues until a stable pattern of responding is established.

  • Dose-Response Determination: Once responding is stable, different doses of the drug are tested to determine the dose-response curve.

  • Progressive-Ratio Schedule: To assess the motivation for the drug, a progressive-ratio schedule is implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest ratio of presses completed before the animal ceases to respond, providing a measure of the drug's reinforcing efficacy.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.

Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers. The time spent in each chamber is recorded.

  • Conditioning: This phase typically occurs over several days. On "drug" days, the animal receives an injection of the test compound (e.g., cocaine, 10-20 mg/kg, i.p.) and is confined to one of the conditioning chambers. On "vehicle" days, the animal receives a saline injection and is confined to the opposite chamber. The chamber paired with the drug is counterbalanced across animals.

  • Post-Conditioning (Test): The animal is placed in the central chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Mandatory Visualization

Experimental Workflow for Comparing Reinforcing Effects

G cluster_0 Self-Administration cluster_1 Conditioned Place Preference SA_Start Rodent with IV Catheter SA_Acq Acquisition Training (Cocaine vs. Saline) SA_Start->SA_Acq SA_PR Progressive-Ratio Schedule (Determine Breakpoint) SA_Acq->SA_PR SA_Comp Compare Breakpoints (this compound vs. Cocaine) SA_PR->SA_Comp CPP_Start Rodent CPP_Pre Pre-Conditioning (Baseline Preference) CPP_Start->CPP_Pre CPP_Cond Conditioning (Drug vs. Vehicle Pairing) CPP_Pre->CPP_Cond CPP_Post Post-Conditioning Test (Measure Time in Chambers) CPP_Cond->CPP_Post CPP_Comp Compare Preference Scores (this compound vs. Cocaine) CPP_Post->CPP_Comp

Caption: Experimental workflows for self-administration and conditioned place preference assays.

Signaling Pathway of this compound and Cocaine Reinforcement

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors (e.g., D1, D2) DA_Synapse->DA_Receptor Binding Drug This compound or Cocaine Drug->DAT Blockade Signaling Intracellular Signaling (e.g., cAMP pathway) DA_Receptor->Signaling Activation Reinforcement Reinforcing Effects (Reward, Euphoria) Signaling->Reinforcement Leads to

Caption: Monoamine transporter blockade by this compound or cocaine leading to reinforcement.

Meprylcaine vs. Procaine: A Comparative Analysis of Their Effects on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meprylcaine and Procaine (B135), both classified as local anesthetics, exert divergent effects on locomotor activity due to their fundamentally different mechanisms of action. Procaine, a traditional local anesthetic, primarily acts as a sodium channel blocker, leading to a general inhibition of neuronal activity and a consequent decrease in spontaneous and induced locomotor activity[1][2]. In contrast, this compound exhibits stimulant properties through its potent inhibition of monoamine transporters, leading to an increase in synaptic levels of dopamine, norepinephrine, and serotonin, which is expected to enhance locomotor activity[3]. This guide will delve into their respective mechanisms, present available data on their locomotor effects, and provide standardized experimental protocols for further investigation.

Data Presentation: this compound vs. Procaine on Locomotor Activity

FeatureThis compoundProcaine
Primary Mechanism Inhibition of monoamine transporters (dopamine, norepinephrine, serotonin)[3]Blockade of voltage-gated sodium channels[4][5][6][7]
Effect on Locomotor Activity Stimulant; expected to increase locomotor activity. Repeated administration may lead to sensitization and increased seizure activity[8].Inhibitory; decreases spontaneous and amphetamine-induced locomotor activity[1][2].
Potency on Locomotor Activity Considered to have potent central stimulating activity[8].The inhibitory effect is dose-dependent. For example, injections into the nucleus accumbens core decreased spontaneous locomotion[1].
Route of Administration in Studies Systemic (e.g., intraperitoneal)Systemic (e.g., intraperitoneal), intracerebroventricular, and direct brain nucleus injections[1][2].
Adverse Effects Noted in Relation to Locomotor Function Seizures with repeated administration[8].High doses can lead to central nervous system depression, including drowsiness[6][9].

Experimental Protocols

Assessment of Spontaneous Locomotor Activity

A standard method to assess the effects of this compound and Procaine on locomotor activity involves the use of an open-field test.

Objective: To quantify the spontaneous locomotor activity of rodents following the administration of this compound or Procaine.

Materials:

  • Male mice (e.g., BALB/c) or rats[2]

  • This compound hydrochloride

  • Procaine hydrochloride

  • Saline solution (vehicle control)

  • Open-field apparatus (e.g., a square arena with infrared beams to track movement)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimation: House the animals in the testing room for at least 60 minutes before the experiment to minimize stress.

  • Habituation: Place each animal individually into the open-field apparatus for a 30-minute habituation period to allow exploration and for baseline activity to stabilize.

  • Drug Administration: Following habituation, remove the animals from the apparatus and administer the designated treatment via IP injection:

    • Group 1: Vehicle (Saline)

    • Group 2: this compound (various doses)

    • Group 3: Procaine (various doses)

  • Data Collection: Immediately after injection, return the animal to the open-field apparatus and record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound and Procaine to the vehicle control group.

Visualizations

Signaling Pathways

cluster_0 This compound Pathway cluster_1 Procaine Pathway This compound This compound Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) This compound->Monoamine_Transporters Inhibits Synaptic_Monoamines ↑ Synaptic Dopamine, Norepinephrine, Serotonin Monoamine_Transporters->Synaptic_Monoamines Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Monoamines->Postsynaptic_Receptors Activates Increased_Locomotor_Activity Increased Locomotor Activity Postsynaptic_Receptors->Increased_Locomotor_Activity Results in Procaine Procaine Sodium_Channels Voltage-Gated Sodium Channels Procaine->Sodium_Channels Blocks Action_Potential ↓ Action Potential Propagation Sodium_Channels->Action_Potential Leads to Neuronal_Inhibition General Neuronal Inhibition Action_Potential->Neuronal_Inhibition Causes Decreased_Locomotor_Activity Decreased Locomotor Activity Neuronal_Inhibition->Decreased_Locomotor_Activity Results in

Caption: Contrasting signaling pathways of this compound and Procaine.

Experimental Workflow

Animal_Acclimation Animal Acclimation (≥60 min) Habituation Open-Field Habituation (30 min) Animal_Acclimation->Habituation Drug_Administration Drug Administration (IP Injection) Habituation->Drug_Administration Data_Collection Locomotor Activity Recording (e.g., 60 min) Drug_Administration->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis

Caption: General workflow for locomotor activity assessment.

References

Investigating 5-HT2C receptor involvement in Meprylcaine vs cocaine convulsions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the proconvulsant mechanisms of Meprylcaine and cocaine reveals a significant role for the serotonin (B10506) 2C (5-HT2C) receptor. Experimental data suggests that both local anesthetics, which also inhibit serotonin transporters, facilitate seizures through a common pathway involving 5-HT2C receptor stimulation. This guide provides a detailed comparison of their effects, supported by experimental data and methodologies, for researchers and professionals in drug development.

The convulsive effects of this compound and cocaine are significantly influenced by their interaction with the serotonergic system, specifically the 5-HT2C receptor. Both substances are known to inhibit serotonin transporters (SERT), leading to increased synaptic serotonin levels. This elevation in serotonin subsequently stimulates 5-HT2C receptors, a mechanism that has been shown to be a critical factor in the generation of their seizure activities.[1][2] In contrast, local anesthetics like lidocaine, which do not significantly inhibit SERT, do not rely on this pathway for their convulsive effects.[1][2]

Comparative Analysis of Proconvulsant Effects

The involvement of the 5-HT2C receptor in this compound- and cocaine-induced convulsions has been elucidated through studies using specific 5-HT2C receptor agonists and antagonists. These studies demonstrate that modulation of 5-HT2C receptor activity directly impacts the seizure threshold for both drugs.

Effects of 5-HT2C Agonists

Administration of 5-HT2C receptor agonists, such as m-chlorophenylpiperazine (mCPP) and MK212, has been shown to decrease the convulsion threshold for both this compound and cocaine.[1][2] This indicates that direct stimulation of the 5-HT2C receptor enhances the proconvulsant effects of these drugs. However, the extent of this potentiation is less pronounced compared to the effect of these agonists on lidocaine-induced convulsions.[1]

Effects of 5-HT2C Antagonists

Conversely, the 5-HT2C receptor antagonist RS 102221 and the non-selective 5-HT2A/2B/2C antagonist LY-53857 have been found to significantly reduce the incidence of convulsions induced by this compound and cocaine.[1][2] These antagonists also increase the convulsive threshold for both drugs, providing strong evidence for the integral role of 5-HT2C receptor activation in their seizure-inducing mechanisms.[1][2] Notably, antagonists selective for 5-HT2A and 5-HT2B receptors had minimal impact on the convulsive activity of this compound and cocaine.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of various serotonergic agents on the convulsive properties of this compound and cocaine.

Table 1: Effect of 5-HT2C Receptor Agonists on this compound and Cocaine Convulsion Threshold

AgonistDose (mg/kg)Effect on this compound ThresholdEffect on Cocaine Threshold
mCPP1No significant effectReduced
mCPP10ReducedReduced
MK21210ReducedReduced

Table 2: Effect of 5-HT Receptor Antagonists on this compound and Cocaine Convulsions

AntagonistTarget Receptor(s)Dose (mg/kg)Effect on Incidence of ConvulsionsEffect on Convulsion Threshold
RS 1022215-HT2C1ReducedIncreased
LY-538575-HT2A/2B/2C1ReducedIncreased
MDL-11,9395-HT2A1Little to no effectLittle to no effect
Ketanserin5-HT2A1Little to no effectLittle to no effect
SB-2047415-HT2B1Little to no effectLittle to no effect

Experimental Protocols

The following section details the methodology used in the key experiments that form the basis of this comparison guide.

Animal Model and Drug Administration
  • Subjects: Male ddY mice were used for the in vivo convulsion studies.

  • Drug Administration: All drugs, including this compound, cocaine, and the various 5-HT receptor agonists and antagonists, were administered intravenously (i.v.) or intraperitoneally (i.p.). For convulsion threshold determination, the convulsants were infused at a constant rate.

Determination of Convulsion Threshold

The convulsion threshold was determined by the continuous intravenous infusion of either this compound or cocaine. The dose of the convulsant required to induce the first clonic convulsion was recorded as the convulsion threshold.

Assessment of Convulsion Incidence

For studies assessing the incidence of convulsions, a fixed dose of this compound or cocaine was administered, and the number of animals exhibiting clonic-tonic convulsions within a specified observation period was recorded.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

G cluster_0 Drug Action cluster_1 Mechanism cluster_2 Outcome This compound This compound SERT_Inhibition SERT Inhibition This compound->SERT_Inhibition Cocaine Cocaine Cocaine->SERT_Inhibition Increased_Serotonin Increased Synaptic Serotonin SERT_Inhibition->Increased_Serotonin 5HT2C_Activation 5-HT2C Receptor Activation Increased_Serotonin->5HT2C_Activation Convulsions Convulsions 5HT2C_Activation->Convulsions

Caption: Signaling pathway of this compound and cocaine-induced convulsions.

G Start Start Animal_Grouping Group Animals Start->Animal_Grouping Pretreatment Pre-treat with 5-HT Agonist/Antagonist or Vehicle Animal_Grouping->Pretreatment Convulsant_Infusion Infuse this compound or Cocaine Pretreatment->Convulsant_Infusion Observation Observe for Convulsions Convulsant_Infusion->Observation Data_Collection Record Convulsion Threshold and Incidence Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for assessing drug-induced convulsions.

G Meprylcaine_Cocaine This compound / Cocaine SERT_Inhibition Inhibit SERT Meprylcaine_Cocaine->SERT_Inhibition Increased_5HT Increased Synaptic 5-HT SERT_Inhibition->Increased_5HT 5HT2C_Stimulation Stimulate 5-HT2C Receptor Increased_5HT->5HT2C_Stimulation Proconvulsant_Effect Proconvulsant Effect 5HT2C_Stimulation->Proconvulsant_Effect Block_Effect Blocks Proconvulsant Effect 5HT2C_Antagonist 5-HT2C Antagonist 5HT2C_Antagonist->Block_Effect

Caption: Logical relationship of 5-HT2C antagonism on convulsions.

References

A Comparative Guide to the Metabolic Pathways of Meprylcaine and Dimethocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two structurally related local anesthetics, Meprylcaine and Dimethocaine. While both are recognized for their anesthetic properties, their biotransformation in the body exhibits notable differences, influencing their pharmacokinetic profiles and potential for drug-drug interactions. This document summarizes available experimental data, outlines detailed experimental protocols for metabolic studies, and presents visual diagrams of the metabolic pathways and experimental workflows.

Executive Summary

Dimethocaine's metabolism has been more extensively studied, revealing a complex network of Phase I and Phase II reactions primarily mediated by cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2). Key metabolic routes for Dimethocaine include ester hydrolysis, N-deethylation, hydroxylation, N-acetylation, and glucuronidation.

In contrast, specific experimental data on the metabolic pathways of this compound are limited. However, based on its chemical structure as an ester-type local anesthetic, its primary metabolic pathway is inferred to be rapid hydrolysis by plasma esterases, particularly pseudocholinesterase. This fundamental difference in metabolic clearance—hepatic metabolism for Dimethocaine versus plasma hydrolysis for this compound—is a critical determinant of their respective durations of action and systemic toxicity profiles.

Comparative Metabolic Pathways

The metabolic pathways of this compound and Dimethocaine are detailed below. It is important to note that the pathway for this compound is largely inferred from its chemical class, whereas the pathway for Dimethocaine is supported by experimental studies.

This compound: A Pathway Dominated by Ester Hydrolysis

This compound, as a benzoate (B1203000) ester, is expected to be rapidly metabolized in the plasma.

  • Primary Metabolic Reaction: The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, such as pseudocholinesterase.[1] This reaction is generally rapid and is the principal route of inactivation for most ester-type local anesthetics.[1][2][3]

  • Metabolites: This hydrolysis cleaves the molecule into two main metabolites:

    • Benzoic Acid: An aromatic carboxylic acid.

    • 2-methyl-2-(propylamino)-1-propanol: An amino alcohol.[4]

  • Further Metabolism: While information is scarce, it is plausible that the resulting metabolites may undergo further Phase II conjugation reactions before renal excretion.

Dimethocaine: A Multi-faceted Metabolic Profile

Dimethocaine undergoes extensive metabolism, primarily in the liver, involving both Phase I and Phase II reactions.[5][6]

  • Phase I Reactions:

    • Ester Hydrolysis: Similar to this compound, the ester bond can be hydrolyzed, though this is not the sole metabolic route.[5][6]

    • N-deethylation: The ethyl groups attached to the nitrogen atom can be sequentially removed, a reaction catalyzed predominantly by CYP3A4.

    • Hydroxylation: The aromatic ring of the p-aminobenzoic acid moiety can be hydroxylated, with CYP2D6 playing a major role.[6]

  • Phase II Reactions:

    • N-acetylation: The primary aromatic amine group can be acetylated, a reaction specifically catalyzed by N-acetyltransferase 2 (NAT2).[5][7]

    • Glucuronidation: The hydroxylated metabolites and the carboxylic acid group of p-aminobenzoic acid (PABA) can be conjugated with glucuronic acid to facilitate excretion.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the metabolism of Dimethocaine. Corresponding experimental data for this compound is not currently available in the public domain.

Table 1: Key Enzymes and Metabolic Reactions for Dimethocaine

Metabolic ReactionPrimary Enzyme(s) Involved
N-deethylationCYP3A4, CYP1A2, CYP2C19
HydroxylationCYP2D6, CYP1A2, CYP2C19, CYP3A4
N-acetylationNAT2
Ester HydrolysisPlasma and hepatic esterases
GlucuronidationUDP-glucuronosyltransferases (UGTs)

Table 2: Pharmacokinetic Parameters of Dimethocaine

ParameterValueSpeciesRoute of AdministrationReference
Onset of Action10-30 minutesHumanInhaled[5]
Peak Effects60-120 minutesHumanInhaled[5]
Duration of Action4-6 hours (including after-effects)HumanInhaled[5]
LD50 (acute toxicity)40 mg/kgMouseIntravenous[5]
LD50 (acute toxicity)380 mg/kgMouseSubcutaneous[5]

Experimental Protocols

Detailed methodologies for key experiments in studying the metabolism of local anesthetics are provided below. These protocols are generalized and can be adapted for specific studies on this compound and Dimethocaine.

In Vitro Metabolism Study Using Liver Microsomes

This protocol is designed to identify the metabolites of a drug candidate and the CYP450 enzymes responsible for its metabolism.

  • Materials:

    • Human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Test compound (this compound or Dimethocaine)

    • Control compounds (known substrates for specific CYP isoforms)

    • Acetonitrile (B52724) (for quenching the reaction)

    • Internal standard for analytical quantification

  • Incubation Procedure:

    • Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the test compound in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

  • Sample Analysis:

    • Analyze the supernatant using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[8]

  • Enzyme Phenotyping (Reaction Phenotyping):

    • To identify the specific CYP isoforms involved, incubate the test compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or use specific chemical inhibitors for each CYP isoform with HLMs.

In Vivo Metabolism Study in a Rodent Model

This protocol outlines a typical in vivo study to investigate the metabolic fate of a drug in a living organism.

  • Animal Model:

    • Male Wistar rats are commonly used for in vivo metabolism studies of local anesthetics.[6][9]

  • Drug Administration:

    • Administer a single dose of the test compound (e.g., 20 mg/kg for Dimethocaine) via a relevant route, such as intravenous or subcutaneous injection.[6][9]

  • Sample Collection:

    • House the animals in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

    • Blood samples can also be collected at various time points to determine the pharmacokinetic profile of the parent drug and its metabolites.

  • Sample Preparation:

    • Urine: Samples can be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Extraction of metabolites can be performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]

    • Plasma: Protein precipitation is a common method for preparing plasma samples for analysis.

  • Analytical Method:

    • Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for the separation and structural elucidation of metabolites.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and Dimethocaine, and a typical experimental workflow for in vitro metabolism studies.

Meprylcaine_Metabolism This compound This compound Hydrolysis Ester Hydrolysis (Plasma Esterases) This compound->Hydrolysis Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid Amino_Alcohol 2-methyl-2-(propylamino) -1-propanol Hydrolysis->Amino_Alcohol

Caption: Inferred metabolic pathway of this compound.

Dimethocaine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dimethocaine Dimethocaine Ester_Hydrolysis Ester Hydrolysis Dimethocaine->Ester_Hydrolysis N_Deethylation N-Deethylation (CYP3A4, etc.) Dimethocaine->N_Deethylation Hydroxylation Hydroxylation (CYP2D6, etc.) Dimethocaine->Hydroxylation PABA p-Aminobenzoic Acid (PABA) Ester_Hydrolysis->PABA Deethyl_Metabolite De-ethylated Metabolite N_Deethylation->Deethyl_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite N_Acetylation N-Acetylation (NAT2) PABA->N_Acetylation Glucuronidation Glucuronidation (UGTs) Hydroxylated_Metabolite->Glucuronidation Acetylated_Metabolite N-Acetyl Metabolite N_Acetylation->Acetylated_Metabolite Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate

Caption: Metabolic pathway of Dimethocaine.

Experimental_Workflow Start Start: In Vitro Metabolism Assay Incubation Incubation of Drug with Liver Microsomes/Esterases Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing End End: Metabolic Profile Data_Processing->End

Caption: Experimental workflow for in vitro metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of Meprylcaine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Meprylcaine, a local anesthetic, requires careful consideration for its disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the safety and handling requirements for this compound. According to safety data sheets, this compound hydrochloride is classified as toxic if swallowed.[1] Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields or goggles, protective gloves, and a lab coat. In case of a spill, ensure adequate ventilation, contain the spillage, and clean the area thoroughly to prevent exposure.

This compound Disposal Protocol

The disposal of this compound should adhere to all applicable regional, national, and local laws and regulations. Improper disposal can lead to environmental contamination, with potentially long-lasting harmful effects on aquatic life. The following steps provide a general framework for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

First, identify the type of this compound waste. This can include pure this compound, contaminated lab materials (e.g., gloves, wipes), and solutions containing this compound. Segregate this compound waste from other laboratory waste streams to ensure it is handled correctly.

Step 2: Waste Containment

Place all this compound waste into a designated, properly labeled, and sealed container. The container should be robust and leak-proof. For hazardous pharmaceutical waste, black containers are typically used.[2] The label should clearly indicate "Hazardous Waste" and "this compound."

Step 3: Arrange for Professional Disposal

Contact a licensed hazardous waste disposal company to collect and manage the this compound waste. These companies are equipped to handle and treat pharmaceutical waste in accordance with regulatory requirements.[3][4] The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][5]

Important Considerations:

  • Do Not Flush: Never dispose of this compound down the drain or in the sewer system.[3][5] This practice is strongly discouraged by the EPA as it can lead to the contamination of water supplies.[5]

  • Do Not Dispose in Regular Trash: this compound waste should not be placed in the regular solid waste stream.[3]

  • Contaminated Packaging: Do not reuse containers that have held this compound. These should be disposed of as part of the hazardous waste.

Quantitative Data Summary

For clarity, the following table summarizes key identification and hazard information for this compound hydrochloride.

PropertyInformation
Chemical Name This compound hydrochloride
Synonyms Epirocaine, Oracaine
CAS Number 956-03-6
Hazard Classification Acute toxicity - oral 3 (Toxic if swallowed)
UN Number UN 2811
Recommended Disposal Incineration by a licensed disposal facility
Environmental Hazard May cause long-lasting harmful effects to aquatic life

Data sourced from this compound Safety Data Sheets.[1]

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process and necessary actions from the point of waste generation to its final disposal.

Meprylcaine_Disposal_Workflow cluster_0 This compound Waste Management cluster_1 Prohibited Actions start Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify & Segregate Waste (Pure compound, contaminated materials, solutions) contain Contain in Labeled, Sealed Hazardous Waste Container identify->contain ppe->identify storage Store Securely in Designated Area contain->storage contact Contact Licensed Hazardous Waste Disposal Company storage->contact transport Arrange for Waste Collection and Transport contact->transport disposal Final Disposal via Incineration at a Permitted Facility transport->disposal no_drain Do Not Dispose Down the Drain no_trash Do Not Dispose in Regular Trash

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks to both human health and the ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meprylcaine
Reactant of Route 2
Reactant of Route 2
Meprylcaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.